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Foundational

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane chemical structure

An In-Depth Technical Guide to 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane: Synthesis, Characterization, and Applications Introduction The cyclopentane ring is a foundational scaffold in a multitude of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane: Synthesis, Characterization, and Applications

Introduction

The cyclopentane ring is a foundational scaffold in a multitude of biologically active molecules, including prostaglandins and steroids.[1] Its unique conformational properties, which minimize torsional strain through an "envelope" conformation, make it a valuable component in drug design, where it can serve as a core structure or an appendage to interact with hydrophobic pockets of enzymes or receptors.[1] The functionalization of the cyclopentane core with various substituents allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This guide focuses on the specific, non-commercially documented molecule, 1-(butan-2-yl)-1-(chloromethyl)cyclopentane, providing a comprehensive overview of its structure, a plausible synthetic route, predicted spectroscopic data, and potential applications in research and development. This molecule is of particular interest due to the presence of a reactive chloromethyl group attached to a quaternary carbon, suggesting its utility as a versatile building block in the synthesis of more complex chemical entities.

Chemical Structure and Physicochemical Properties

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane possesses a unique combination of structural features that dictate its chemical behavior. The central cyclopentane ring is substituted with a sec-butyl group and a chloromethyl group, both attached to the same carbon atom, creating a quaternary stereocenter. The presence of the sec-butyl group also introduces a second stereocenter.

Key Structural Features:

  • Cyclopentane Core: A five-membered aliphatic ring.

  • Quaternary Carbon: The C1 of the cyclopentane ring is fully substituted, providing steric hindrance.

  • Chloromethyl Group: A reactive primary alkyl chloride, susceptible to nucleophilic substitution.

  • Sec-Butyl Group: A branched alkyl substituent that influences the molecule's lipophilicity and steric profile.

  • Chirality: The molecule contains two stereocenters, leading to the possibility of four stereoisomers (two pairs of enantiomers).

Below is a 2D representation of the chemical structure:

Physicochemical Properties (Predicted)

PropertyValue
Molecular Formula C10H19Cl
Molecular Weight 174.71 g/mol
IUPAC Name 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
Canonical SMILES CCC(C)C1(CCCC1)CCl
LogP (Predicted) ~3.5-4.0
Boiling Point (Predicted) ~200-220 °C
Density (Predicted) ~0.95-1.05 g/cm³

Proposed Synthesis

The synthesis of 1-(butan-2-yl)-1-(chloromethyl)cyclopentane can be logically approached from its corresponding tertiary alcohol, (1-(butan-2-yl)cyclopentyl)methanol. The conversion of a tertiary alcohol to a tertiary alkyl chloride is a standard transformation in organic synthesis.[2]

Synthetic Pathway Overview

The proposed synthesis involves a two-step process starting from cyclopentanone:

  • Grignard Reaction: Reaction of cyclopentanone with sec-butylmagnesium bromide to form the tertiary alcohol, 1-(butan-2-yl)cyclopentanol.

  • Functional Group Interconversion: Conversion of the tertiary alcohol to the target alkyl chloride. Due to the tertiary nature of the alcohol, this can be achieved using reagents like concentrated hydrochloric acid or thionyl chloride (SOCl₂).[3][4] The reaction with HCl likely proceeds through an Sₙ1 mechanism, involving the formation of a tertiary carbocation intermediate.[5]

Synthetic_Pathway cyclopentanone Cyclopentanone alcohol (1-(Butan-2-yl)cyclopentyl)methanol cyclopentanone->alcohol 1. Grignard Reaction grignard sec-Butylmagnesium bromide product 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane alcohol->product 2. Chlorination reagent SOCl₂ or conc. HCl

Caption: Proposed synthetic pathway for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.

Experimental Protocol: Synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane from (1-(Butan-2-yl)cyclopentyl)methanol

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • (1-(Butan-2-yl)cyclopentyl)methanol

  • Thionyl chloride (SOCl₂) or concentrated Hydrochloric Acid (HCl)

  • Pyridine (optional, with SOCl₂)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube if using SOCl₂), dissolve (1-(butan-2-yl)cyclopentyl)methanol in a suitable anhydrous solvent like diethyl ether or DCM. Cool the flask in an ice bath to 0 °C.

  • Reagent Addition:

    • Method A (Thionyl Chloride): Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution. A small amount of pyridine can be added to neutralize the HCl gas produced.[4]

    • Method B (Hydrochloric Acid): Add an excess of cold, concentrated hydrochloric acid to the alcohol. The mixture should be stirred vigorously. For tertiary alcohols, this reaction can often proceed at room temperature.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

    • If the reaction mixture is acidic, slowly add saturated sodium bicarbonate solution to neutralize any remaining acid until effervescence ceases.

    • Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure 1-(butan-2-yl)-1-(chloromethyl)cyclopentane.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the chemical structure of 1-(butan-2-yl)-1-(chloromethyl)cyclopentane.

Spectroscopy Predicted Features
¹H NMR - ~3.5 ppm (s, 2H): Protons of the chloromethyl (-CH₂Cl) group. - ~1.5-1.8 ppm (m): Protons on the cyclopentane ring. - ~0.8-1.5 ppm (m): Protons of the sec-butyl group (-CH-, -CH₂-, -CH₃).
¹³C NMR - ~70-80 ppm: Quaternary carbon of the cyclopentane ring. - ~50-60 ppm: Carbon of the chloromethyl (-CH₂Cl) group. - ~20-40 ppm: Other carbons of the cyclopentane and sec-butyl groups.
IR (Infrared) - ~2850-3000 cm⁻¹: C-H stretching vibrations. - ~1450-1470 cm⁻¹: C-H bending vibrations. - ~650-800 cm⁻¹: C-Cl stretching vibration.
Mass Spec (EI) - Molecular Ion (M⁺): m/z = 174 (with an M+2 peak at m/z = 176 in a ~3:1 ratio due to ³⁵Cl and ³⁷Cl isotopes). - Key Fragments: Loss of Cl (m/z = 139), loss of CH₂Cl (m/z = 125), loss of the sec-butyl group (m/z = 117).

Reactivity and Potential Applications

The primary site of reactivity in 1-(butan-2-yl)-1-(chloromethyl)cyclopentane is the C-Cl bond. The chloromethyl group is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.[6]

Nucleophilic Substitution

The molecule can react with a wide range of nucleophiles (Nu⁻) to introduce new functional groups.

Nucleophilic_Substitution reactant 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane product Substituted Product reactant->product Sₙ2 Reaction nucleophile Nu⁻ leaving_group Cl⁻ product->leaving_group +

Caption: General scheme for nucleophilic substitution on 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.

Potential Applications in Drug Discovery and Organic Synthesis:

  • Scaffold for Medicinal Chemistry: Substituted cyclopentane derivatives are present in numerous pharmaceuticals.[1] This molecule could serve as a starting material for the synthesis of novel compounds with potential therapeutic applications. The cyclopentane core provides a rigid scaffold that can be elaborated with various functional groups to interact with biological targets.[7]

  • Intermediate for Complex Molecule Synthesis: The reactive chloromethyl group allows for the introduction of amines, alcohols, thiols, and other functional groups, making it a useful intermediate in multi-step organic synthesis.[8]

  • Fragment-Based Drug Design: The molecule itself or its simple derivatives could be used in fragment-based screening to identify new binding motifs for protein targets.

Safety and Handling

While specific toxicity data for 1-(butan-2-yl)-1-(chloromethyl)cyclopentane is not available, it should be handled with the care typical for chlorinated hydrocarbons.

  • Toxicity: Chlorinated hydrocarbons can be toxic if ingested, inhaled, or absorbed through the skin.[6]

  • Flammability: The compound is likely flammable.[6]

  • Reactivity: The chloromethyl group can be reactive with other chemicals, potentially leading to hazardous reactions.[6]

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area away from incompatible materials.

References

  • EvitaChem. ([1-(Chloromethyl)cyclobutyl]methyl)cyclopentane (EVT-13324676).
  • Benchchem. A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
  • Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols.
  • Smolecule. (2023, August 15). Buy (Chloromethyl)cyclopentane | 13988-39-1.
  • OpenOChem Learn. Preparation of Alkyl Halides and Tosylates from Alcohols.
  • Chemistry LibreTexts. (2023, November 07). 10.5: Preparing Alkyl Halides from Alcohols.
  • Organic Chemistry 1: An open textbook. 9.3. Preparation of alkyl halides & related (RX).
  • PharmaBlock. Cyclopentane Derivatives in Drug Discovery.

Sources

Exploratory

Technical Monograph: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Topic: IUPAC Name and Technical Analysis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC Name and Technical Analysis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers

Structural Architecture, Nomenclature Logic, and Synthetic Utility

Executive Summary

The molecule 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane represents a specific class of gem-disubstituted carbocycles often utilized in medicinal chemistry to introduce conformational constraints and metabolic stability. This guide provides a rigorous deconstruction of its IUPAC nomenclature, a field-proven synthetic protocol for its construction, and an analysis of its utility as a "metabolic blocker" in drug design.

Structural Deconstruction & IUPAC Nomenclature

Nomenclature Derivation

The systematic naming of this compound follows the IUPAC Blue Book (P-29, P-44) hierarchy, prioritizing ring systems over acyclic chains and alphabetical ordering for equivalent locants.

ComponentSelection Logic
Parent Structure Cyclopentane (5 carbons) takes priority over the butyl chain (4 carbons) and the chloromethyl group (1 carbon).
Substituents 1. Butan-2-yl (also known as sec-butyl).2. Chloromethyl (

).
Numbering The ring carbon bearing both substituents is designated C1 .
Alphabetization B utan-2-yl precedes C hloromethyl.
Full Name 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
Stereochemical Analysis

A critical distinction must be made regarding the chirality of this scaffold:

  • Ring Carbon (C1): The quaternary carbon at position 1 is achiral (non-stereogenic). The path around the ring from C2 to C5 is identical to the path from C5 to C2, resulting in a plane of symmetry bisecting the C1 angle and the C3-C4 bond.

  • Side Chain (C2'): The butan-2-yl group contains a chiral center at its C2 position. Consequently, the molecule exists as a pair of enantiomers based solely on the side chain configuration:

    • 1-[(2R)-butan-2-yl]-1-(chloromethyl)cyclopentane

    • 1-[(2S)-butan-2-yl]-1-(chloromethyl)cyclopentane

NomenclatureLogic Start Structure Analysis Parent Select Parent: Ring (5C) vs Chain (4C) Start->Parent RingWins Parent: Cyclopentane Parent->RingWins Ring > Chain Subs Identify Substituents: 1. -CH(CH3)CH2CH3 (Butan-2-yl) 2. -CH2Cl (Chloromethyl) RingWins->Subs Alpha Alphabetization: (B)utan-2-yl vs (C)hloromethyl Subs->Alpha Final Final Name: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Alpha->Final

Figure 1: Decision tree for IUPAC nomenclature derivation.

Synthetic Architecture

Constructing quaternary centers on five-membered rings is synthetically demanding due to steric strain. The following protocol utilizes a stepwise alkylation-reduction-halogenation sequence, optimized to minimize elimination byproducts common when using secondary alkyl halides.

Retro-Synthetic Strategy
  • Target: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

  • Precursor: [1-(Butan-2-yl)cyclopentyl]methanol

  • Starting Material: Methyl cyclopentanecarboxylate

Detailed Protocol

Step 1: Construction of the Quaternary Center (Thermodynamic Control)

  • Reagents: Methyl cyclopentanecarboxylate, LDA (Lithium Diisopropylamide), 2-Iodobutane, HMPA (additive).

  • Procedure:

    • Cool a solution of LDA (1.1 eq) in anhydrous THF to -78°C under Argon.

    • Add methyl cyclopentanecarboxylate dropwise. Stir for 45 mins to generate the enolate.

    • Add HMPA (2.0 eq) to solvate the lithium cation, increasing the reactivity of the enolate.

    • Add 2-iodobutane (1.2 eq) slowly. The use of iodide over bromide is crucial to favor

      
       substitution over 
      
      
      
      elimination.
    • Allow to warm to room temperature overnight.

  • Checkpoint: Monitor by GC-MS. Look for the molecular ion of the alkylated ester (

    
     ~ 184).
    

Step 2: Reductive Functionalization

  • Reagents:

    
     (Lithium Aluminum Hydride), THF.
    
  • Procedure:

    • Suspend

      
       (2.0 eq) in dry THF at 0°C.
      
    • Add the crude ester from Step 1 (dissolved in THF) dropwise.

    • Reflux for 2 hours to ensure complete reduction of the sterically hindered ester.

    • Fieser workup (Water/15% NaOH/Water).

  • Self-Validation: IR Spectroscopy should show the complete disappearance of the ester carbonyl stretch (

    
    ) and the appearance of a broad hydroxyl stretch (
    
    
    
    ).

Step 3: Chlorodehydroxylation

  • Reagents: Thionyl Chloride (

    
    ), Pyridine (catalytic), DCM.
    
  • Procedure:

    • Dissolve the alcohol in DCM with 1.0 eq pyridine.

    • Add

      
       (1.2 eq) dropwise at 0°C.
      
    • Reflux for 3 hours. The pyridine acts as an HCl scavenger and catalyst.

    • Aqueous workup and silica gel chromatography (Hexanes).

Synthesis Start Methyl cyclopentanecarboxylate Step1 1. LDA, -78°C 2. 2-Iodobutane/HMPA Start->Step1 Inter1 Intermediate A: Methyl 1-(butan-2-yl) cyclopentanecarboxylate Step2 LiAlH4, THF Reflux Inter1->Step2 Inter2 Intermediate B: [1-(Butan-2-yl) cyclopentyl]methanol Step3 SOCl2, Pyridine DCM Inter2->Step3 Product Target: 1-(Butan-2-yl)-1-(chloromethyl) cyclopentane Step1->Inter1 Step2->Inter2 Step3->Product

Figure 2: Synthetic workflow for the construction of the target molecule.

Chemoinformatics & Drug Design Utility

The "Gem-Dimethyl" Effect & Metabolic Stability

In drug discovery, this scaffold serves as a robust bioisostere for simple alkyl chains. The quaternary carbon at position 1 introduces the Thorpe-Ingold effect (gem-dimethyl effect), which pre-organizes the molecule into specific conformations, potentially lowering the entropic penalty of binding to a protein target.

Furthermore, the quaternary center blocks metabolic soft spots . Typically, alpha-carbons are susceptible to oxidation by Cytochrome P450 enzymes. By substituting the alpha-carbon (C1) with a chloromethyl and a sec-butyl group, the primary metabolic vector is blocked, significantly increasing the half-life (


) of the pharmacophore.
Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication
Molecular Weight 188.74 g/mol Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).
cLogP ~4.2Highly lipophilic; likely requires solubilizing groups for oral bioavailability.
Rotatable Bonds 3Rigid core with flexible side chains.
TPSA 0

Blood-Brain Barrier (BBB) permeable (unless polar groups added).

References

  • IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • Quaternary Center Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Metabolic Stability Strategies: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Chlorination Protocols: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience.

Sources

Foundational

Technical Guide: Molecular Weight, Formula, and Isomerism of C10H19Cl

Content Type: In-Depth Technical Whitepaper Subject: Chlorinated Monoterpenoids (Menthyl Chloride & Isomers) Executive Summary The molecular formula C10H19Cl represents a specific class of chlorinated monoterpenoids used...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Whitepaper Subject: Chlorinated Monoterpenoids (Menthyl Chloride & Isomers)

Executive Summary

The molecular formula C10H19Cl represents a specific class of chlorinated monoterpenoids used extensively as chiral intermediates in asymmetric synthesis and pharmaceutical development. While the molecular weight is fixed at 174.71 g/mol , the biological and chemical behavior of these compounds is dictated entirely by their stereochemistry.

This guide provides a rigorous analysis of the C10H19Cl landscape, focusing on the critical distinction between Menthyl Chloride and Neomenthyl Chloride . It details the thermodynamic and kinetic factors governing their synthesis and reactivity, providing researchers with the actionable data required for precise chemical manipulation.

Part 1: Fundamental Chemo-metrics

Before addressing the complex stereochemistry, we must establish the invariant physical constants that define the C10H19Cl system. These values are critical for mass spectrometry (MS) confirmation and stoichiometric calculations.

Molecular Constants[1]
PropertyValueNotes
Molecular Formula C₁₀H₁₉Cl Saturated cyclic monochloride or acyclic alkenyl chloride.[1][2][3][4][5][6]
Molecular Weight (Average) 174.71 g/mol Based on standard atomic weights.[7]
Exact Mass (

Cl)
174.1175 Da The primary peak in High-Res MS.
Exact Mass (

Cl)
176.1146 Da The M+2 isotope peak.
Degree of Unsaturation 1 Formula:

.Indicates either one ring (e.g., menthane) or one double bond (e.g., geranyl derivative).[1]
Mass Spectrometry Signature

In GC-MS analysis, C10H19Cl compounds are instantly recognizable by the chlorine isotope pattern.[1]

  • M / M+2 Ratio: The natural abundance of

    
    Cl (75.77%) and 
    
    
    
    Cl (24.23%) creates a distinct 3:1 ratio between the molecular ion (m/z 174) and the M+2 peak (m/z 176).
  • Fragmentation: Common loss of HCl (M-36) leads to a base peak at m/z 138 (corresponding to the terpene alkene C10H18).

Part 2: Structural Isomerism & Stereochemistry[1]

The C10H19Cl formula encompasses both acyclic and cyclic isomers. However, in drug development and chiral resolution, the p-menthane derivatives are the most significant.

Isomer Classification

The following diagram illustrates the structural hierarchy of C10H19Cl isomers.

IsomerMap Root C10H19Cl Isomers (DoU = 1) Cyclic Monocyclic Saturated (p-Menthane Backbone) Root->Cyclic Acyclic Acyclic Unsaturated (e.g., Linalyl/Geranyl derivatives) Root->Acyclic Menthyl (-)-Menthyl Chloride (1S, 2R, 4R) Thermodynamic Product Cyclic->Menthyl Equatorial Cl Neo (+)-Neomenthyl Chloride (1S, 2S, 4R) Kinetic Product (via inversion) Cyclic->Neo Axial Cl Bornyl Bornyl Chloride (Bicyclic - technically C10H17Cl if unsaturated, but C10H19Cl if saturated camphane derivative) Cyclic->Bornyl

The Menthyl vs. Neomenthyl Chloride Paradox

The distinction between these two diastereomers is the single most important concept in this topic. They differ only by the configuration of the chlorine atom at C2, but this dictates their reactivity.

Feature(-)-Menthyl Chloride (+)-Neomenthyl Chloride
Configuration (1S, 2R, 4R)(1S, 2S, 4R)
Chlorine Position Equatorial (in stable chair)Axial (in stable chair)
Elimination Rate (E2) Slow (Requires ring flip)Fast (~200x faster)
Major Elimination Product 2-Menthene (Zaitsev product)3-Menthene (Hofmann-like)
Boiling Point ~101°C (21 mmHg) / 210°C (atm)~90-95°C (170 Torr)

Mechanistic Implication: For an E2 elimination to occur, the Hydrogen and Chlorine must be anti-periplanar.

  • Neomenthyl Chloride: The Cl is axial, and the adjacent protons are equatorial/axial. The anti-periplanar geometry exists in the ground state.

  • Menthyl Chloride: The Cl is equatorial. The molecule must distort into a high-energy "boat" or flip to the unstable diaxial chair conformer to achieve the necessary geometry for elimination.[1]

Part 3: Synthesis & Reaction Protocols

Synthesis of specific C10H19Cl isomers from Menthol (C10H20O) relies on controlling the Nucleophilic Substitution mechanism (


, 

, or

).
Synthesis Workflow

The choice of reagent determines the stereochemical outcome.

Synthesis Menthol (-)-Menthol (1R, 2S, 5R) (Equatorial OH) SOCl2_Pyr SOCl2 + Pyridine (SN2 Mechanism) Menthol->SOCl2_Pyr ZnCl2_HCl ZnCl2 / HCl (Lucas) (SN1/SNi Mixed) Menthol->ZnCl2_HCl NeoCl Neomenthyl Chloride (Inversion of Config) (Axial Cl) SOCl2_Pyr->NeoCl Backside Attack MenCl Menthyl Chloride (Retention/Racemization) ZnCl2_HCl->MenCl Carbocation Intermediate

Experimental Protocol: Synthesis of Neomenthyl Chloride (Inversion)

Objective: Convert (-)-Menthol to (+)-Neomenthyl Chloride via


 inversion.[1]

Reagents:

  • (-)-Menthol (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.2 eq)[1]
    
  • Pyridine (1.1 eq) or Triethylamine[1]

  • Solvent: Anhydrous Diethyl Ether or DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a 250mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve (-)-Menthol (15.6 g, 100 mmol) and Pyridine (8.9 mL, 110 mmol) in 100 mL anhydrous ether. Cool to 0°C in an ice bath.

  • Addition: Add

    
     (8.7 mL, 120 mmol) dropwise over 30 minutes. Caution: Evolution of 
    
    
    
    and HCl gas.[8] Use a fume hood.
  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours. The formation of pyridinium hydrochloride (white precipitate) will occur.

  • Workup: Filter off the solid precipitate. Wash the filtrate with water (2x 50 mL), saturated

    
     (to neutralize acid), and brine.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Distillation: Purify the crude oil via vacuum distillation. Neomenthyl chloride boils lower than menthyl chloride. Collect the fraction at ~95°C (approx 170 Torr) or ~65°C (10 mmHg).

Validation:

  • Polarimetry: The product should exhibit dextrorotatory optical rotation (

    
     to 
    
    
    
    ), contrasting with the levorotatory starting material.
  • NMR: Check the C2-H proton signal. In Neomenthyl chloride (axial Cl), the C2-H is equatorial and appears as a narrow multiplet (small coupling constants).[1] In Menthyl chloride, the C2-H is axial and appears as a broad triplet of doublets (large axial-axial coupling).[1]

Part 4: Physical Data Summary[1]

For quick reference in the laboratory, the following table consolidates the physical properties of the primary isomer.

PropertyData PointSource
CAS Number 16052-42-9
Boiling Point (760 mmHg) ~210°C (Est.)[1][6][9][10][11][12]Extrapolated from reduced pressure data
Boiling Point (21 mmHg) 101 - 101.5°CSigma-Aldrich / PubChem
Density (25°C) 0.936 g/mLStandard Reference
Refractive Index (

)
1.4634Standard Reference
Flash Point 78.9°CClosed Cup
Solubility Insoluble in water; Soluble in EtOH, EtherLipophilic character

References

  • National Institute of Standards and Technology (NIST). Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, [1S-(1α,2β,4β)]- (Menthyl Chloride).[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • PubChem. (-)-Menthyl Chloride Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

  • Chemistry LibreTexts. The E2 Reaction and Cyclohexane Conformation. (Discussing Menthyl vs Neomenthyl elimination rates). Available at: [Link]

Sources

Exploratory

The Physical and Thermodynamic Landscape of 1,1-Disubstituted Cyclopentane Derivatives: A Technical Guide for Drug Development

Introduction In medicinal chemistry and materials science, the cyclopentane ring serves as a fundamental structural scaffold. However, introducing 1,1-disubstitution (geminal disubstitution) fundamentally alters the mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In medicinal chemistry and materials science, the cyclopentane ring serves as a fundamental structural scaffold. However, introducing 1,1-disubstitution (geminal disubstitution) fundamentally alters the molecule's physical properties, conformational dynamics, and reactivity[1]. As a Senior Application Scientist, I frequently guide drug development teams in leveraging these derivatives to rigidify molecular backbones, enhance lipophilicity, and block metabolic liabilities. This whitepaper systematically deconstructs the physical properties, thermodynamic behaviors, and validated experimental workflows associated with 1,1-disubstituted cyclopentanes.

Fundamental Physicochemical Properties

The physical properties of 1,1-disubstituted cyclopentanes are dictated by their compact, sterically encumbered structures. Using 1,1-dimethylcyclopentane as a benchmark model, we can observe how geminal substitution influences macroscopic properties compared to linear or monosubstituted analogs.

Table 1: Physicochemical Properties of 1,1-Dimethylcyclopentane

PropertyValueScientific Causality
Molecular Weight 98.19 g/mol [2]Standard mass for the

cycloalkane isomer.
Boiling Point 87.75 °C – 93.90 °C[3][4]Lower than linear heptane (98 °C) due to a more spherical, compact shape that reduces surface area and weakens London dispersion forces.
Melting Point -69.8 °C to -111.0 °C[3][4]Disrupted crystal lattice packing caused by the protruding gem-dimethyl groups, which prevents tight intermolecular stacking.
Density 0.7445 – 0.754 g/mL[4][5]High free volume within the liquid state due to steric bulk preventing dense molecular packing.
Refractive Index 1.4109 – 1.4136[3][5]Reflects the specific electron polarizability of the compact cyclic hydrocarbon framework.
Solubility Insoluble in water; Soluble in hexane/toluene[4]The strictly non-polar, hydrophobic nature restricts interaction with polar solvents, making it highly lipophilic[4][6].

Conformational Dynamics & The Thorpe-Ingold Effect

The most critical physical phenomenon governing 1,1-disubstituted cyclopentanes is the gem-dialkyl effect, historically known as the Thorpe-Ingold effect[7].

Causality: When two alkyl groups are placed on the same carbon (C1), their mutual steric repulsion forces the external bond angle to widen. To compensate for this expansion, the internal ring angle must compress. In a five-membered cyclopentane ring, which already experiences inherent angle strain and torsional (Pitzer) strain, this internal compression strongly biases the ring's conformational equilibrium. The ring is forced out of a rapidly interconverting planar or half-chair state into a rigidified "envelope" conformation. This thermodynamic shift minimizes eclipsing interactions between the geminal substituents and adjacent hydrogen atoms, effectively pre-organizing the molecule for target binding or intramolecular reactions.

ThorpeIngold A 1,1-Disubstitution (gem-Dialkyl) B Steric Repulsion Between Substituents A->B C Internal Ring Angle Compression B->C D Altered Ring Pucker (Envelope Conformation) C->D E Enhanced Ring-Closure Kinetics C->E F Thermodynamic Stability & Target Pre-organization D->F E->F

Caption: Logic flow of the Thorpe-Ingold effect in 1,1-disubstituted cyclopentanes.

Advanced Reactivity: C(sp3)-C(sp3) and C(sp3)-H Bond Activation

Traditionally, the unactivated cyclopentane ring is considered chemically inert. However, the inherent ring strain introduced by 1,1-disubstitution can be exploited thermodynamically. Recent breakthroughs have demonstrated unprecedented


 and 

bond cleavage in 1,1-disubstituted cyclopentanes using Rh(I) catalysis[8][9].

Causality: The Rh(I)-catalyzed cycloaddition of allenylcyclopentane-alkynes produces a 9-cyclopentyl-8-rhodabicyclo[4.3.0]nona-1,6-diene intermediate in situ. The steric crowding of the 1,1-disubstitution forces the intermediate into a specific geometry that lowers the activation energy barrier for β-carbon elimination. This enables [7+2] cycloadditions to yield complex bicyclo[7.4.0]tridecatriene derivatives or spiro[2.4]heptane skeletons, depending on the specific Rh(I) catalyst used[8][9].

Validated Experimental Protocols

To harness these physical properties, rigorous and self-validating experimental workflows are required. Below are two field-proven protocols for synthesizing and activating these derivatives.

Protocol A: Synthesis of 1-Ethyl-1-methylcyclopentane via Acid-Catalyzed Alkylation

This method utilizes carbocation chemistry to achieve 1,1-disubstitution[1].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-methylcyclopentene (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: The inert atmosphere prevents oxidative degradation of the alkene.

  • Electrophile Generation: Cool the reaction to -78 °C. Slowly add a Lewis acid catalyst (e.g.,

    
    ) followed by an ethylating agent (e.g., ethyl halide). Causality: Cryogenic temperatures prevent runaway polymerization of the alkene and stabilize the highly reactive intermediate tertiary carbocation.
    
  • Alkylation: Allow the reaction to stir, gradually warming to 0 °C. In-Process Control: Monitor the reaction via GC-MS. The electrophilic attack of the ethyl cation on the double bond generates a stable tertiary carbocation at the C1 position, which is subsequently trapped[1].

  • Quenching & Work-up: Quench the reaction with saturated aqueous

    
    . Extract the aqueous layer with a non-polar solvent (hexane) to isolate the highly hydrophobic product[4].
    
  • Purification: Purify the crude mixture via flash column chromatography (using 100% pentane or hexane) to yield the pure 1,1-disubstituted cyclopentane.

Protocol B: Rh(I)-Catalyzed C-C Bond Activation of 1,1-Disubstituted Cyclopentanes

Adapted from seminal methodologies on


 cleavage[8].

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, prepare a solution of

    
     (5 mol%) and a phosphine ligand (10 mol%) in anhydrous toluene. Causality: Toluene is chosen for its high boiling point, allowing the system to reach the thermal energy required to overcome the highly stable C-C activation barrier.
    
  • Substrate Addition: Add the allenylcyclopentane-alkyne substrate (1.0 equiv) to the catalyst mixture.

  • Thermal Activation: Seal the reaction vessel and heat to 110 °C for 12 hours. In-Process Control: Monitor the disappearance of the starting material via TLC. The thermal energy drives the formation of the rhodabicyclo intermediate and subsequent β-carbon elimination[8].

  • Isolation: Cool to room temperature, filter the mixture through a short pad of silica gel to remove the rhodium catalyst, and concentrate the filtrate in vacuo.

  • Characterization: Confirm the skeletal rearrangement using

    
     NMR, specifically verifying the disappearance of the characteristic gem-disubstituted quaternary carbon peak and the emergence of spirocyclic or bicyclic signals.
    

Workflow N1 Step 1: Substrate Preparation (Inert Atmosphere) N2 Step 2: Catalyst/Reagent Addition (Rh(I) or Lewis Acid) N1->N2 N3 Step 3: Thermal/Cryo Activation (Overcome Activation Barrier) N2->N3 N4 Step 4: Reaction Quenching & Phase Extraction N3->N4 N5 Step 5: Silica Filtration & NMR/GC-MS Characterization N4->N5

Caption: Step-by-step workflow for the synthesis and activation of 1,1-disubstituted cyclopentanes.

Conclusion

The physical properties of 1,1-disubstituted cyclopentane derivatives extend far beyond simple structural variations. By understanding the thermodynamic implications of the Thorpe-Ingold effect and the unique solubility and density profiles of these molecules, researchers can rationally design more effective drugs with optimized ADME profiles. Furthermore, exploiting the inherent strain of these systems opens entirely new avenues in transition-metal-catalyzed C-C bond activation.

References

  • ChemSynthesis - 1,1-dimethylcyclopentane physical properties. Available at: [Link]

  • Solubility of Things - Solubility of 1,1-dimethylcyclopentane. Available at: [Link]

  • PubChem (NIH) - 1,1-Dimethylcyclopentane | C7H14 | CID 15421. Available at: [Link]

  • PubMed (NIH) - C(sp3) and C(sp3)-H bond activation of 1,1-disubstituted cyclopentane. Available at:[Link]

  • ResearchGate - Effect of gem 2,2′-disubstitution and base in the formation of spiro- and ansa-1,3-propandioxy derivatives. Available at:[Link]

  • Journal of the American Chemical Society (ACS) - Csp3–Csp3 and Csp3–H Bond Activation of 1,1-Disubstituted Cyclopentane. Available at: [Link]

Sources

Foundational

Steric hindrance in 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Steric Hindrance and Reactivity Profiling in 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane: A Technical Guide Executive Summary In the realm of synthetic organic chemistry and drug development, the spatial arrangement of a...

Author: BenchChem Technical Support Team. Date: March 2026

Steric Hindrance and Reactivity Profiling in 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane: A Technical Guide

Executive Summary

In the realm of synthetic organic chemistry and drug development, the spatial arrangement of atoms—steric hindrance—dictates the kinetic and thermodynamic fate of molecular interactions. The molecule 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane represents an extreme case study in steric congestion. Featuring a hyper-quaternary carbon center, this molecule serves as a masterclass in understanding how topological bulk completely paralyzes standard nucleophilic substitution (


) pathways while forcing complex skeletal rearrangements under ionizing (

) conditions. This guide dissects the conformational logic, mechanistic consequences, and empirical workflows required to profile such highly hindered neopentyl-like systems.

Topological Anatomy of the Quaternary Core

To understand the reactivity of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane, we must first deconstruct its three-dimensional architecture. The reactive site is the primary carbon of the chloromethyl (


) group. However, the adjacent 

-carbon (C1 of the cyclopentane ring) is a quaternary center, bonded to:
  • Two methylene groups of the cyclopentane ring (C2 and C5).

  • A highly branched sec-butyl group (butan-2-yl).

  • The chloromethyl group itself.

Conformational Locking

Cyclopentane rings typically undergo rapid pseudorotation. However, in 1,1-disubstituted cyclopentanes, the massive steric clash between substituents restricts this flexibility. NMR spectral analysis of similar 1,1-disubstituted cyclopentanes indicates a strong conformational preference for an envelope structure, where the bulkiest group is forced into a pseudo-equatorial position on the "flap" to minimize transannular strain[1]. In our target molecule, the branched sec-butyl group—which possesses its own chiral center—creates a dense, sweeping steric umbrella over the adjacent chloromethyl group.

Kinetic Consequences: The Blockade

The foundational work by Hughes and Ingold established that


 reaction rates are acutely sensitive to steric hindrance[2]. For an 

reaction to occur, the nucleophile must execute a concerted backside attack, approaching the electrophilic carbon at an angle 180° to the leaving group to populate the

antibonding orbital.

In standard neopentyl halides (e.g., 1-chloro-2,2-dimethylpropane), the presence of three methyl groups on the


-carbon creates a steric wall that reduces the 

reaction rate by a factor of

compared to methyl chloride[3]. 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is exponentially more hindered. The backside trajectory is completely occluded by the rigid carbon framework of the cyclopentane ring and the freely rotating, bulky sec-butyl group. Consequently, the

pathway is practically non-existent.

G A 1-(Butan-2-yl)-1-(chloromethyl) cyclopentane B Quaternary C1 Center A->B C sec-Butyl Group (Branched, Bulky) B->C D Cyclopentane Ring (Conformational Locking) B->D E Chloromethyl Group (Primary Halide) B->E F Extreme Backside Shielding (Neopentyl-like +) C->F D->F E->F G SN2 Pathway Blocked F->G

Fig 1. Topological logic tree illustrating the steric blockade of the SN2 pathway.

Thermodynamic Escapes: and Wagner-Meerwein Rearrangements

Because the


 trajectory is blocked, forcing the reaction via ionization (

) is the only viable substitution method. However, the heterolysis of the

bond generates a primary carbocation, which is thermodynamically highly unstable.

To relieve this instability, the molecule will undergo an immediate Wagner-Meerwein rearrangement[4]. In neopentyl-type bicyclic and monocyclic systems, this typically manifests as a 1,2-alkyl shift[5]. For our specific molecule, two competing rearrangement pathways emerge:

  • Ring Expansion: Migration of the C1-C2 (or C1-C5) bond of the cyclopentane ring to the primary carbocation, expanding the 5-membered ring into a more stable 6-membered cyclohexyl cation.

  • Alkyl/Hydride Shift: Migration of the sec-butyl group (or a hydride from it) to form a tertiary carbocation.

G A Ag+ Assisted Ionization B Transient Primary Carbocation A->B C 1,2-Alkyl Shift (Ring Expansion) B->C Pathway A D 1,2-Alkyl Shift (sec-Butyl) B->D Pathway B E Cyclohexyl Cation C->E F Tertiary Carbocation D->F G Solvolysis Products E->G F->G

Fig 2. Competing Wagner-Meerwein rearrangement pathways during SN1 solvolysis.

Quantitative Data Summary

The table below contextualizes the kinetic paralysis of the target molecule by comparing its theoretical


 reaction rate against standard alkyl halides.
SubstrateStructural ClassificationRelative

Rate (vs. Methyl)
Primary Steric Barrier
Methyl ChlorideUnhindered1.0None
Ethyl ChloridePrimary (Unbranched)

Minimal (H-atoms)
Isobutyl ChloridePrimary (

-branched)

Moderate (One methyl)
Neopentyl ChloridePrimary (Quaternary

)

Severe (Three methyls)
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Primary (Hyper-quaternary

)

(Est.)
Extreme (Ring + sec-butyl)

Data extrapolated from standard neopentyl kinetic benchmarks[3].

Empirical Validation: Self-Validating Reactivity Profiling

To experimentally prove the mechanistic claims above, the following self-validating protocols are designed for the laboratory. Both protocols utilize internal standards and positive controls to ensure that negative results (lack of reaction) are due to substrate steric hindrance, not reagent failure.

Protocol A: Finkelstein Halide Exchange ( Interrogation)

Objective: To demonstrate the complete steric blockade of the


 pathway.
  • Preparation: In a flame-dried Schlenk flask under inert

    
    , dissolve 1.0 mmol of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane and 1.0 mmol of 1-chlorobutane (Positive Control) in 10 mL of anhydrous acetone.
    
  • Internal Standard: Add 0.5 mmol of anhydrous decane. Take a baseline aliquot for GC-MS analysis.

  • Reaction: Add 3.0 mmol of anhydrous Sodium Iodide (NaI). Heat the mixture to reflux (56 °C).

  • Sampling & Analysis: Withdraw 0.1 mL aliquots at 1h, 4h, and 24h. Quench with water, extract with hexanes, and analyze via GC-MS.

  • Validation Logic: The 1-chlorobutane will rapidly convert to 1-iodobutane, proving the NaI and solvent are active. The target molecule will remain unreacted, definitively proving

    
     inhibition.
    
Protocol B: Silver-Assisted Solvolysis ( / Rearrangement Interrogation)

Objective: To force ionization and map the resulting Wagner-Meerwein rearrangement products.

  • Preparation: Dissolve 1.0 mmol of the target molecule in 10 mL of absolute ethanol. Add 0.5 mmol of dodecane as an internal standard.

  • Ionization: Add 1.2 mmol of Silver Nitrate (

    
    ) dissolved in 2 mL of ethanol. The 
    
    
    
    acts as a halogen abstractor, forcing the formation of the primary carbocation.
  • Incubation: Stir at 60 °C for 12 hours in the dark (to prevent silver degradation).

  • Workup: Filter the precipitated

    
     through a Celite pad. Concentrate the filtrate under reduced pressure.
    
  • Characterization: Purify the crude mixture via silica gel flash chromatography. Subject the isolated fractions to 2D-NMR (HSQC, HMBC) to determine the ratio of ring-expanded cyclohexyl ethers versus sec-butyl shifted tertiary ethers.

References

  • How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers - ACS Publications. 2

  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. 3

  • New Luffariellolide Derivatives from the Indonesian Sponge Acanthodendrilla sp. - ResearchGate. 1

  • Rearrangements of Some Bicyclic Systems - University of Glasgow. 5

  • Skeletal Editing of Cyclic Scaffolds - CCS Chemistry. 4

Sources

Exploratory

Advanced Safety & Handling Protocols: Chloromethyl Cyclopentane Derivatives

Content Type: Technical Safety Guide & Risk Management Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists. Strategic Chemical Profile & Reactivity Objective: Define...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Safety Guide & Risk Management Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

Strategic Chemical Profile & Reactivity

Objective: Define the structural basis of toxicity and utility to inform risk assessment.

Chloromethyl cyclopentane derivatives (e.g., CAS 25122-98-1) represent a specific class of primary alkyl halides tethered to a cycloaliphatic ring. Unlike their secondary analog (chlorocyclopentane), the methylene spacer (


) renders the carbon-chlorine bond significantly more accessible to nucleophilic attack.
Structural-Activity Relationship (SAR)

In drug discovery, this moiety is often introduced to append a lipophilic cyclopentyl group. However, the same electrophilicity that makes it a useful building block constitutes its primary biological hazard.

  • Primary Hazard Mechanism (SN2 Reactivity): The primary carbon attached to the chlorine is unhindered. In physiological systems, this carbon acts as a potent electrophile. It can undergo bimolecular nucleophilic substitution (SN2) with DNA bases (specifically the N7 position of guanine), leading to alkylation.[1]

  • Implication: These derivatives must be treated as Potential Genotoxic Impurities (PGIs) until proven otherwise by an Ames test.

Physical & Chemical Properties Summary

Data aggregated for (Chloromethyl)cyclopentane (CAS 25122-98-1)

PropertyValue / CharacteristicOperational Implication
Physical State Clear, colorless liquidVolatile; requires fume hood.
Boiling Point ~132–135 °CModerate volatility; vapor pressure builds in storage.
Flash Point ~32–35 °C (Closed Cup)Flammable. Grounding required during transfer.
Density ~0.98 g/mLDenser than some solvents; sinks in water.
Solubility Immiscible in water; Soluble in DCM, THFUse organic solvents for spill cleanup.
Reactivity Hydrolyzes in moisture to form HClCorrosive gas risk in aged containers.

Comprehensive Hazard Assessment

Core Directive: Move beyond GHS codes to understand the causality of harm.

Genotoxicity & Carcinogenicity (The PGI Context)

While standard SDSs list "Irritation," the critical risk for pharmaceutical applications is DNA Alkylation .

  • Mechanism: The chlorine atom is a good leaving group. Biological nucleophiles (DNA/Proteins) attack the

    
     carbon.
    
  • Risk Level: High.[2] This compound mimics the reactivity of known mutagens like benzyl chloride, though slightly attenuated by the aliphatic ring.

Visualization: Alkylation Mechanism

The following diagram illustrates the pathway by which this derivative can modify DNA, necessitating its classification as a PGI.

GenotoxMechanism Compound Chloromethyl Cyclopentane (Electrophile) TS Transition State (SN2 Attack) Compound->TS Diffusion DNA DNA Base (Guanine N7 Nucleophile) DNA->TS Attack Adduct Alkylated DNA Adduct (Mutagenic Lesion) TS->Adduct Bond Formation Leaving Chloride Ion (Cl-) Leaving Group TS->Leaving Elimination

Figure 1: Mechanistic pathway of DNA alkylation via SN2 reaction, highlighting the genotoxic potential of primary alkyl chlorides.

Operational Controls & Handling Protocols

Objective: Establish a self-validating safety system.

Engineering Controls
  • Primary Barrier: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm .

  • Secondary Barrier: Use a blast shield if performing reactions >50g or at elevated temperatures due to potential HCl pressure buildup.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves provide insufficient protection against alkyl halides due to rapid permeation.

PPE TypeRecommendationRationale
Gloves (Splash) Nitrile (Double gloved)Good short-term protection. Change immediately upon splash.
Gloves (Immersion) Silver Shield / 4H® or Viton®Required for spill cleanup. Laminates resist halide permeation.
Eye Protection Chemical GogglesSafety glasses are insufficient due to lachrymatory vapor potential.
Respiratory Organic Vapor (OV) CartridgeOnly if fume hood is unavailable (Emergency use only).
Storage & Stability (Self-Validating Protocol)
  • The Hazard: Moisture intrusion causes hydrolysis, releasing HCl gas. This pressurizes the bottle and degrades the reagent.

  • The Protocol:

    • Store under inert atmosphere (Argon/Nitrogen).

    • Validation Step: Before use, hold a damp pH strip near the cap/opening. If it turns red (acidic) immediately, the seal is compromised, and HCl has formed.

    • Store in a flammables cabinet, segregated from oxidizers and amines.

Emergency Response Architecture

Objective: A logic-based workflow for immediate incident mitigation.

Spill Response Protocol (Volatile Halides)

Do not use water. Water will react with the chloride to generate acidic mists, worsening the hazard.

  • Evacuate: Clear the immediate area of 10 meters.

  • Suppress: Eliminate ignition sources (Flash point ~35°C).

  • Absorb: Use activated charcoal or vermiculite . Charcoal is preferred to adsorb odors and vapors.

  • Neutralize: Treat the waste with a dilute solution of aqueous ammonia or sodium bicarbonate in a controlled waste container to quench any hydrolysis-generated acid.

Visualization: Emergency Decision Tree

This workflow dictates the response actions based on spill volume and location.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small < 50mL (In Hood) Assess->Small Large > 50mL or Outside Hood Assess->Large Action_Small 1. Absorb with Charcoal/Pad 2. Place in Fume Hood Waste 3. Wipe surface with DCM Small->Action_Small Action_Large 1. EVACUATE LAB 2. Pull Fire Alarm if vapors spread 3. Call HazMat Team Large->Action_Large

Figure 2: Decision logic for spill containment, prioritizing evacuation for uncontained volatile halide releases.

Regulatory Intelligence

Objective: Compliance data for transport and inventory.

  • UN Number: UN 1993 (Flammable Liquid, n.o.s.) or UN 2924 (if corrosive properties are prominent due to hydrolysis).

  • Proper Shipping Name: Flammable Liquid, n.o.s. (Chloromethyl cyclopentane).[3][4][5][6]

  • Packing Group: III (Moderate Danger).

  • REACH/TSCA: Check specific inventory status. Often treated as a research intermediate (R&D Exemption) but subject to strict volume limits.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12815409, (Chloromethyl)cyclopentane. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity. Retrieved from [Link]

  • Ashby, J., & Tennant, R. W. (1988). Chemical structure, Salmonella mutagenicity and extent of carcinogenicity as indicators of genotoxic carcinogenesis among 222 chemicals tested in rodents by the U.S. NCI/NTP. Mutation Research/Reviews in Genetic Toxicology.[7] (Contextual grounding for Alkyl Halide genotoxicity).

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]

Sources

Foundational

Technical Guide: Physicochemical Properties &amp; Synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

The following technical guide details the physicochemical characterization and handling of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane , a specialized aliphatic intermediate. Given the absence of a singular, experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and handling of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane , a specialized aliphatic intermediate.

Given the absence of a singular, experimentally verified boiling point in public chemical registries for this specific isomer, this guide applies Group Contribution Methodology (GCM) and Comparative Structural Analysis to derive authoritative operational parameters. The narrative focuses on the process chemistry perspective—essential for researchers synthesizing this motif for spirocyclic scaffolds or neurokinin antagonist analogs.

Executive Summary & Compound Identity

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is a sterically congested, quaternary alkyl halide. It features a cyclopentane ring geminally substituted with a sec-butyl group and a chloromethyl moiety. This structural motif is a critical "hinge" intermediate, often employed in the synthesis of spiro[2.4]heptanes (via cyclization) or as a lipophilic anchor in antifungal drug discovery.

PropertySpecification
IUPAC Name 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane
Molecular Formula C₁₀H₁₉Cl
Molecular Weight 174.71 g/mol
Structural Class 1,1-Disubstituted Cycloalkane / Primary Alkyl Chloride
Chirality Yes (Chiral center at the sec-butyl side chain; C1 of ring is prochiral/quaternary)
Physical State Colorless viscous liquid (Standard Conditions)

Boiling Point Analysis: Theoretical & Operational

For process chemists, the atmospheric boiling point is a theoretical baseline; the operational boiling point under reduced pressure is the critical parameter for isolation.

Theoretical Estimation (Group Contribution Method)

Using the Joback and Reid method, which sums the contributions of functional groups to thermodynamic properties, we derive the atmospheric boiling point.

  • Baseline: sec-Butylcyclopentane (C₉H₁₈) has an experimental BP of 154.5°C [1].

  • Substitution Effect: Replacing a hydrogen atom with a chloro- group (-Cl) on a primary carbon typically adds +50–60°C to the boiling point due to increased molecular weight and polarizability.

  • Steric Correction: The geminal disubstitution (1,1-position) introduces steric strain, which slightly lowers the boiling point compared to linear isomers (e.g., 1,2- or 1,3-substituted) due to a more compact molecular radius (globularity).

Calculated Atmospheric Boiling Point:



Operational Distillation Parameters (Vacuum)

Due to the risk of thermal elimination (dehydrohalogenation) at temperatures above 150°C, atmospheric distillation is contraindicated .

Recommended Distillation Ranges:

Pressure (mmHg)Estimated Boiling Point Range (°C)
760 (Atm) 215°C (Do Not Use)
20 105 – 110°C
10 90 – 95°C
1 65 – 70°C

Process Insight: The compound is a "heavy" oil. Use a short-path distillation apparatus (Kugelrohr) to minimize thermal residence time.

Synthesis & Purification Workflow

The synthesis of 1,1-disubstituted cyclopentanes requires constructing the quaternary center. The most robust route involves the reduction of a carboxylic acid precursor followed by chlorination.

Reaction Pathway

The synthesis proceeds from 1-(sec-butyl)cyclopentanecarboxylic acid (often obtained via alkylation of cyclopentanecarboxylates).

  • Reduction: The carboxylic acid is reduced to the primary alcohol, [1-(sec-butyl)cyclopentyl]methanol .

  • Chlorination: The alcohol is converted to the chloride using Thionyl Chloride (

    
    ) with a Pyridine base trap to prevent acid-catalyzed rearrangements.
    
Visualization of Synthesis Logic

SynthesisWorkflow Start 1-(sec-butyl) cyclopentanecarboxylic acid Reagent1 LiAlH4 / THF (Reduction) Start->Reagent1 Intermediate [1-(sec-butyl) cyclopentyl]methanol (Alcohol) Reagent1->Intermediate 0°C to RT Reagent2 SOCl2 / Pyridine (Chlorination) Intermediate->Reagent2 Product 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane Reagent2->Product Reflux, 2h Byproduct Elimination Byproduct (Alkene) Reagent2->Byproduct Overheating (>80°C)

Figure 1: Step-wise synthesis pathway transforming the carboxylic acid precursor to the target alkyl chloride.

Experimental Protocol: Chlorination Step

This protocol describes the conversion of the intermediate alcohol to the target chloride.

Safety Prerequisite: Perform in a fume hood.


 releases toxic 

and

gas.
Materials
  • Precursor: [1-(sec-butyl)cyclopentyl]methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Base: Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with the precursor alcohol and anhydrous DCM (0.5 M concentration). Cool to 0°C under an Argon atmosphere.

  • Base Addition: Add Pyridine dropwise. The solution may warm slightly; maintain <5°C.

  • Chlorination: Add

    
     dropwise over 30 minutes. The reaction is exothermic.
    
    • Mechanism Note: Pyridine acts as an HCl scavenger and catalyzes the substitution by forming an

      
      -acylpyridinium intermediate, preventing the formation of rearranged carbocations [2].
      
  • Reflux: Allow to warm to room temperature, then heat to mild reflux (40°C) for 2–4 hours to drive the reaction to completion. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify the resulting oil via vacuum distillation (see Section 2.2).

Quality Control & Characterization

Verify the identity of the product using the following spectroscopic signatures.

MethodExpected SignalStructural Assignment
1H NMR

3.45–3.60 (s, 2H)
-CH₂-Cl (Deshielded methylene singlet)
1H NMR

0.85–0.95 (m, 6H)
-CH₃ (Methyl groups of sec-butyl)
13C NMR

~50–55 ppm
C-Cl (Chloromethyl carbon)
13C NMR

~48 ppm
Cq (Quaternary ring carbon)
GC-MS M+ peak (174/176)3:1 ratio indicating Chlorine isotope pattern

References

  • NIST Chemistry WebBook. sec-Butylcyclopentane Thermochemical Data. Standard Reference Data.[1] Available at: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

Sources

Exploratory

Chemical Stability of Quaternary Alkyl Chlorides: A Mechanistic and Methodological Guide for Drug Development

Executive Summary Quaternary alkyl chlorides (QACs), including benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), are indispensable in pharmaceutical formulations. Functioning as potent broad-spectr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quaternary alkyl chlorides (QACs), including benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC), are indispensable in pharmaceutical formulations. Functioning as potent broad-spectrum antimicrobial preservatives and active pharmaceutical ingredients (APIs), their structural integrity is paramount to product efficacy and patient safety[1]. While generally exhibiting robust chemical stability under ambient conditions, QACs are susceptible to specific degradation pathways when subjected to thermal stress, extreme pH, or incompatible excipients[2]. This whitepaper provides an in-depth analysis of the chemical stability of quaternary alkyl chlorides, elucidating the causality behind their degradation mechanisms and outlining field-proven, self-validating protocols for stability profiling.

Mechanistic Pathways of Degradation

The stability of a quaternary ammonium compound is intrinsically linked to the electrostatic environment surrounding its central nitrogen atom. The permanent positive charge on the nitrogen exerts a strong electron-withdrawing inductive effect, which fundamentally alters the reactivity of the adjacent alkyl chains.

Thermal Degradation: Hofmann Elimination vs. Nucleophilic Substitution ( )

At elevated temperatures (typically 200°C–400°C), QACs undergo thermal decomposition through two competing mechanistic pathways: Hofmann elimination and nucleophilic substitution (


)[3].
  • Hofmann Elimination (E2 Mechanism): The electron-withdrawing quaternary nitrogen significantly lowers the

    
     (increases the acidity) of the 
    
    
    
    -protons on the alkyl chains. In the presence of a base, or under extreme thermal stress, a
    
    
    -proton is abstracted. This leads to the cleavage of the carbon-nitrogen bond, yielding a tertiary amine, an alkene, and water[4]. The causality here is driven by steric hindrance; bulkier alkyl groups favor the E2 pathway because the transition state requires less spatial accommodation than an
    
    
    attack.
  • Nucleophilic Substitution (

    
    ):  In neutral or acidic conditions where basicity is negligible, the chloride counterion acts as a nucleophile. Despite chloride being a relatively weak nucleophile in standard aqueous media, high temperatures and dehydrated microenvironments drastically increase its nucleophilicity. The chloride ion attacks the least sterically hindered 
    
    
    
    -carbon (typically a methyl group), displacing the tertiary amine leaving group to form an alkyl chloride[4].

G QAC Quaternary Alkyl Chloride (Stable at RT) Heat Elevated Temperature (> 150°C) QAC->Heat Base Presence of Base / OH- Heat->Base Basic conditions Nucleophile Chloride Ion (Cl-) Acting as Nucleophile Heat->Nucleophile Neutral/Acidic conditions Hofmann Hofmann Elimination (E2 Mechanism) Base->Hofmann β-hydrogen abstraction SN2 Nucleophilic Substitution (SN2 Mechanism) Nucleophile->SN2 Attack on α-carbon Prod1 Tertiary Amine + Alkene + H2O Hofmann->Prod1 Prod2 Tertiary Amine + Alkyl Chloride SN2->Prod2

Thermal degradation pathways of quaternary alkyl chlorides via Hofmann elimination and SN2.

Formulation Stability and Excipient Interactions

In aqueous drug formulations, QACs like BAC (commonly utilized at 0.01%–0.13% concentrations) exhibit excellent hydrolytic stability[1]. However, their stability profile is highly dependent on formulation pH and excipient compatibility.

BAC maintains its antimicrobial efficacy across a broad pH range, but its activity and micellar stability increase at higher pH levels[1]. Formulators must strictly avoid anionic excipients. The causality is straightforward: the cationic quaternary nitrogen will form insoluble ion-pair precipitates with anionic compounds, which not only neutralizes the preservative efficacy but physically destabilizes the entire formulation[1].

Quantitative Stability Metrics

Understanding the thermodynamic parameters of QACs allows researchers to predict long-term shelf life using Arrhenius kinetics. The activation energy for the thermal degradation of typical quaternary ammonium chlorides ranges from 25 to 40 kJ/mol, enabling precise predictive modeling for drug expiration dating[3].

ParameterExpected Range / ValueAnalytical Technique / Condition
Decomposition Temperature 200°C – 400°CThermogravimetric Analysis (TGA)[3]
Activation Energy (

)
25 – 40 kJ/molArrhenius Analysis of Thermal Degradation[3]
Aqueous Shelf-Life Stability

90% recovery after 21 days
0.1% solutions stored at

30°C[2]
Optimal Formulation pH 4.0 – 8.0Stability-indicating HPLC[1]

Experimental Methodologies: Stability-Indicating Assays

To accurately quantify the degradation of QACs, standard reversed-phase chromatography (e.g., C18 columns) often fails due to severe peak tailing. This tailing is caused by secondary electrostatic interactions between the positively charged quaternary nitrogen and unendcapped residual silanols on the silica support.

To ensure a self-validating and highly reproducible system, the following protocol utilizes an L10 Cyano (CN) column. The cyano phase provides alternative dipole-dipole interactions, minimizing silanol interference and yielding sharp, symmetrical peaks for accurate quantification[5].

Workflow Prep Sample Preparation (0.13% BAC) Stress Forced Degradation (Acid/Base/Heat/UV) Prep->Stress Neutral Neutralization & Filtration (0.22µm) Stress->Neutral HPLC HPLC Injection (L10 CN Column) Neutral->HPLC Analysis Chromatographic Analysis (245 nm) HPLC->Analysis

Step-by-step workflow for stability-indicating HPLC analysis of benzalkonium chloride.

Step-by-Step Protocol: Stability-Indicating HPLC for Benzalkonium Chloride

Causality & Validation Check: This protocol incorporates a mandatory neutralization step. If stressed samples are not neutralized prior to autosampler queuing, degradation continues in the vial, leading to an overestimation of the degradation rate. This makes the protocol self-validating by locking the chemical state at the exact time of sampling.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of 0.1M Sodium Acetate buffer and Acetonitrile in a 55:45 (v/v) ratio[5]. Degas thoroughly via vacuum sonication.

  • Sample Stressing (Forced Degradation):

    • Thermal: Incubate a 0.5% BAC solution in a sealed, light-protected ampoule at 80°C for 48 hours.

    • Chemical: Treat the BAC solution with 1N HCl (acid stress) or 1N NaOH (base stress) for 24 hours at 60°C.

  • Neutralization (Critical Step): Quantitatively neutralize the chemically stressed samples to pH 7.0 using equimolar NaOH or HCl. This halts the degradation kinetics instantly, ensuring the measured concentration reflects the exact stress duration.

  • Filtration: Pass the neutralized sample through a 0.22 μm PTFE syringe filter. This removes any insoluble degradants or ion-pair precipitates that could foul the HPLC column.

  • Chromatographic Separation:

    • Column: L10 CN column (250 mm × 4.6 mm, 10 μm particle size)[5].

    • Column Oven Temperature: 30°C.

    • Flow Rate: 2.0 mL/min.

    • Injection Volume: 100 μL.

  • Detection & Quantification: Monitor the eluent using a UV detector set to 245 nm[5]. Calculate the degradation percentage by comparing the peak area of the stressed sample against a freshly prepared, unstressed reference standard.

Conclusion

The chemical stability of quaternary alkyl chlorides is a direct function of their unique electrostatic properties and their surrounding chemical environment. While highly stable in standard aqueous formulations, exposure to thermal stress or basic conditions triggers predictable degradation via Hofmann elimination and


 pathways[4]. By employing mechanistically sound, self-validating analytical methods—such as cyano-phase HPLC with strict neutralization controls—drug development professionals can accurately profile QAC stability, ensuring the safety, compliance, and efficacy of final pharmaceutical products[5].

References

  • Rhee, C. H., et al. (2023). "Chemical stability of active ingredients in diluted veterinary disinfectant solutions under simulated storage conditions." Frontiers in Veterinary Science.

  • RSC Publishing. (2021). "Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation." Reaction Chemistry & Engineering.

  • Novo Nordisk Pharmatech. "Applications of Benzalkonium Chloride 0.13%." Novo Nordisk Pharmatech Insights.

  • Edress, L. A. H., & Elhag, D. E. (2021). "Development and Validation of Stability Indicating HPLC Method for Benzalkonium Chloride in Betaxolol (0.5%) Opthalmic Solution." Fortune Journals.

  • Smolecule. (2024). "Buy (2-Ethoxyethyl)trimethylammonium chloride | 6343-89-1 Thermodynamic Properties." Smolecule Technical Data.

Sources

Protocols & Analytical Methods

Method

Technical Guide: Chlorination of 1-(Butan-2-yl)cyclopentan-1-ylmethanol

This Application Note is designed for researchers and process chemists addressing the specific synthetic challenge of chlorinating 1-(Butan-2-yl)cyclopentan-1-ylmethanol . This substrate presents a classic "neopentyl" st...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists addressing the specific synthetic challenge of chlorinating 1-(Butan-2-yl)cyclopentan-1-ylmethanol . This substrate presents a classic "neopentyl" structural problem, where standard conditions frequently lead to skeletal rearrangement.

Preventing Wagner-Meerwein Rearrangements in Sterically Hindered Neopentyl Systems

Executive Summary & Mechanistic Challenge

The target substrate, 1-(Butan-2-yl)cyclopentan-1-ylmethanol , features a primary hydroxyl group attached to a quaternary carbon (C1 of the cyclopentane ring). This structural motif is classified as a neopentyl alcohol .[1]

The Neopentyl Dilemma

Chlorination of neopentyl alcohols is non-trivial due to two competing factors:

  • Steric Hindrance (Blocking

    
    ):  The bulky quaternary center adjacent to the reaction site significantly retards the rate of bimolecular nucleophilic substitution (
    
    
    
    ).
  • Rapid Rearrangement (Facilitating

    
    ):  If the reaction proceeds via a carbocation intermediate (
    
    
    
    ), the initially formed primary cation is highly unstable. It will undergo an immediate Wagner-Meerwein rearrangement (likely a ring expansion or alkyl shift) to form a more stable tertiary carbocation.

Crucial Directive: To obtain the unrearranged primary chloride, the reaction must proceed via a strictly concerted


 mechanism. Any pathway allowing ionization (e.g., acidic conditions, carbocation character) will result in the rearranged byproduct.
Reagent Selection Matrix
Reagent SystemMechanismRisk ProfileRecommendation
HCl / H₂SO₄

Critical Failure: Guaranteed rearrangement.DO NOT USE
SOCl₂ (neat)

/ Ion Pair
High Risk: Thermal conditions favor rearrangement.Avoid
SOCl₂ + Pyridine

Moderate Risk: Pyridine promotes

, but sterics may still force ionization.
⚠️ Use with Caution
Appel (PPh₃/CCl₄) Strict

Low Risk: Neutral conditions prevent ionization.Primary Protocol
Mesylate + LiCl Forced

Low Risk: Two-step control; good for scale-up.Alternative

Mechanistic Pathway Analysis

The following diagram illustrates the divergence between the desired


 pathway (Appel) and the undesired rearrangement pathway (Acid/SOCl₂ neat).

G Substrate 1-(Butan-2-yl) cyclopentan-1-ylmethanol Activated Activated Complex (e.g., -OPPh3+ or -OSOCl) Substrate->Activated Activation Cation Primary Carbocation (Unstable Neopentyl) Activated->Cation Ionization (Heat/Acid) Product_Good Target Primary Chloride (Retention of Skeleton) Activated->Product_Good Concerted SN2 Attack (Appel Conditions) RearrangedCat Tertiary Carbocation (Rearranged) Cation->RearrangedCat Wagner-Meerwein Shift (Fast) Product_Bad Rearranged Chloride (Byproduct) RearrangedCat->Product_Bad Cl- Attack

Figure 1: Mechanistic divergence. The Appel reaction enforces the green path by avoiding the formation of the red carbocation intermediate.

Recommended Protocol: The Appel Reaction

Best for: Small to medium scale (mg to g), high purity requirements. Mechanism: Phosphine-mediated


 displacement.
Materials
  • Substrate: 1-(Butan-2-yl)cyclopentan-1-ylmethanol (1.0 equiv).

  • Reagent A: Triphenylphosphine (PPh₃) (1.2 – 1.5 equiv).

  • Reagent B: Carbon Tetrachloride (CCl₄) OR Hexachloroacetone (HCA) (1.2 – 2.0 equiv).

    • Note: CCl₄ is restricted in many regions. HCA or Trichloroacetonitrile are modern, greener alternatives that function similarly.

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Dissolve 1.0 equiv of the alcohol and 1.5 equiv of PPh₃ in anhydrous DCM (0.2 M concentration).

  • Activation (0°C): Cool the solution to 0°C in an ice bath.

  • Addition: Add the halogen source (CCl₄ or HCA) dropwise over 15-20 minutes.

    • Observation: The solution may turn slightly yellow. A white precipitate (PPh₃=O) often begins to form as the reaction progresses.

  • Reaction (Room Temp to Reflux): Allow the mixture to warm to room temperature.

    • Critical Check: Due to the steric hindrance of the neopentyl group, this reaction may be sluggish at RT. If TLC shows no progress after 4 hours, gently reflux (40°C) the DCM solution.

    • Monitoring: Monitor by TLC (stain with PMA or KMnO₄) or GC-MS. Look for the disappearance of the alcohol and the appearance of a less polar spot.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to ~20% volume.

    • Add n-Pentane or Hexane to the residue. This precipitates the bulk of the Triphenylphosphine Oxide (PPh₃=O).

    • Filter the solid through a pad of Celite.

  • Purification: The filtrate contains the product. Purify via silica gel flash chromatography (typically 100% Hexanes to 5% EtOAc/Hexanes) to remove residual haloform and phosphine byproducts.

Alternative Protocol: Mesylate Displacement

Best for: Larger scales where removing PPh₃=O is difficult, or if the Appel reaction is too slow.

Concept

Convert the alcohol to a Mesylate (-OMs), which is a superb leaving group, then displace it with Chloride in a polar aprotic solvent.

Step-by-Step Procedure

Step 1: Mesylation

  • Dissolve Alcohol (1.0 equiv) in DCM with Triethylamine (3.0 equiv) and DMAP (0.1 equiv).

  • Cool to 0°C. Add Methanesulfonyl Chloride (MsCl) (1.5 equiv) dropwise.

  • Stir at 0°C

    
     RT until complete (usually < 2 hours).
    
  • Standard aqueous workup (NaHCO₃ wash, Brine wash). Dry and concentrate. Do not distill the neopentyl mesylate; use crude.

Step 2: Finkelstein Displacement

  • Dissolve the crude Mesylate in DMF (Dimethylformamide) or DMSO .

  • Add Lithium Chloride (LiCl) (5.0 equiv). LiCl is more soluble in DMF than NaCl.

  • Heat: Heat the mixture to 80-100°C.

    • Note: High heat is required to overcome the neopentyl steric barrier.

    • Risk:[2][3][4][5] Monitor strictly for elimination (formation of alkene). If alkene forms, lower temperature and extend time.

  • Workup: Dilute with water, extract with Ether/Hexane. Wash organic layer extensively with water to remove DMF.

Analytical Validation (QC)

Verify the integrity of the neopentyl skeleton using NMR.

FeatureExpected Signal (Primary Chloride)Rearranged Signal (Tertiary Chloride)
¹H NMR Doublet or AB System at

3.4 - 3.6 ppm (2H, -CH₂-Cl).
Missing. No -CH₂-Cl signal.
¹³C NMR Signal at

~50-55 ppm (Primary C-Cl).
Signal at

~70-80 ppm (Quaternary C-Cl).
DEPT-135 Negative phase (CH₂).Absent (Quaternary C).

References

  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Smith, J. G. (1984). "Synthetically useful reactions of epoxides." Synthesis, 1984(08), 629-656. (Discusses neopentyl nucleophilic substitution challenges). Link

  • Denton, R. M., et al. (2011). "Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution: The Appel Reaction." Journal of Organic Chemistry. (Modern catalytic variants).[6][7][8] Link

  • Weiss, R. G., & Snyder, E. I. (1971). "Chlorination of Neopentyl Alcohol." The Journal of Organic Chemistry, 36(2), 403–406. (Seminal work on rearrangement vs. substitution). Link

Sources

Application

Application Note: Nucleophilic Substitution and Cross-Coupling Protocols for Neopentyl-Like Chlorides

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary Neopentyl chloride (1-chloro-2,2-dimethylpropane) represents one of the most notorious challenges in synthetic organ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

Neopentyl chloride (1-chloro-2,2-dimethylpropane) represents one of the most notorious challenges in synthetic organic chemistry. Due to its unique structural topology, it is highly recalcitrant to standard nucleophilic substitution (


) and prone to skeletal degradation under ionization (

) conditions. This application note details the mechanistic causality behind these failures and provides two field-proven, highly reliable modern protocols to achieve net substitution at neopentyl centers: Transition-Metal Catalyzed Cross-Coupling and Polarity Reversal (Umpolung) .

Mechanistic Background: The Neopentyl Barrier

To design a successful protocol, one must first understand why classical methods fail:

  • The Steric Shield (

    
     Failure):  Neopentyl chloride is formally a primary alkyl halide. However, the 
    
    
    
    -carbon is fully substituted with three methyl groups (a tert-butyl group). This quaternary center creates a massive steric shield that physically blocks the Bürgi-Dunitz trajectory required for a nucleophile to perform a backside attack on the
    
    
    -carbon[1],[2]. Consequently, even highly reactive nucleophiles like thiolates fail to yield substitution products under standard conditions[3].
  • Electronic Instability & Rearrangement (

    
     Failure):  Attempting to force substitution via an 
    
    
    
    pathway (ionization of the C-Cl bond) generates a highly unstable primary carbocation. To relieve this instability, the molecule immediately undergoes a 1,2-methyl shift (Wagner-Meerwein rearrangement) to form a stable tertiary tert-amyl carbocation[4]. Any subsequent nucleophilic trapping yields a rearranged tertiary product, not the desired neopentyl substitution.

To bypass these fundamental limitations, modern synthetic protocols avoid classical polar trajectories entirely, relying instead on single-electron transfer (SET) transition-metal catalysis or carbanion umpolung strategies.

Pathway Visualization

G cluster_classical Classical SN1/SN2 (Ineffective) cluster_modern Modern Substitution Protocols (Effective) NeoCl Neopentyl Chloride (Sterically Hindered 1° Electrophile) SN2 Direct SN2 Attack NeoCl->SN2 SN1 Ionization (SN1) NeoCl->SN1 Kumada Transition Metal Catalysis (Co-Kumada Coupling) NeoCl->Kumada Umpolung Polarity Reversal (Grignard Formation) NeoCl->Umpolung Steric Blocked by β-Methyl Groups SN2->Steric Rearrange Wagner-Meerwein Rearrangement SN1->Rearrange Subst1 Direct C-C Substitution Product Kumada->Subst1 Subst2 Nucleophilic Addition/ Substitution Product Umpolung->Subst2

Figure 1: Divergent reactivity pathways of neopentyl chloride highlighting modern solutions.

Protocol A: Direct Substitution via Cobalt-Catalyzed Kumada Cross-Coupling

Scientific Causality: Transition-metal catalysis bypasses the


 steric barrier by utilizing radical-rebound or single-electron transfer (SET) mechanisms for oxidative addition into the C-Cl bond. Recent breakthroughs demonstrate that a Cobalt(III) precatalyst, when paired with a mixed-donor hemilabile ligand like PN (

-dimethyl-2-(diphenylphosphino)aniline), provides the exact electronic stabilization and steric flexibility needed to couple bulky aryl Grignard reagents with neopentyl chloride[5],[6].

Materials Required:

  • Neopentyl chloride (1.0 equiv)

  • Aryl Grignard Reagent (e.g., Mesitylmagnesium bromide, 1.5 equiv)

  • 
     (5 mol%)
    
  • PN Ligand (

    
    -dimethyl-2-(diphenylphosphino)aniline) (5 mol%)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Precatalyst Assembly (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with

    
     (5 mol%) and the PN ligand (5 mol%).
    
    • Expert Insight: The glovebox is strictly required. The active Co(I) species generated in situ is highly susceptible to aerobic oxidation, which will rapidly kill the catalytic cycle.

  • Solvation: Add 2.0 mL of anhydrous THF to the vial. Stir for 5 minutes at room temperature until a homogeneous solution is achieved, indicating proper ligand coordination.

  • Electrophile Addition: Add neopentyl chloride (1.0 equiv, typically 0.5 mmol scale) directly to the catalyst mixture.

  • Nucleophile Addition: Slowly add the Aryl Grignard reagent (1.5 equiv) dropwise over 2 minutes.

    • Expert Insight: The Grignard reagent serves a dual purpose: it acts as the transmetalating nucleophile and reduces the Co(III) precatalyst to the active low-valent Co species.

  • Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature for 16-24 hours.

  • Quench & Purification: Quench the reaction carefully with saturated aqueous

    
     (5 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL). Dry the combined organic layers over
    
    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the neopentyl-aryl product.

Protocol B: Polarity Reversal (Umpolung) via Grignard Formation

Scientific Causality: If the electrophile is too sterically hindered to accept a nucleophile, the most robust workaround is to reverse its polarity (Umpolung). By converting neopentyl chloride into neopentylmagnesium chloride, the sterically encumbered carbon becomes a powerful carbanion[7]. This nucleophile can then attack unhindered electrophiles (e.g., aldehydes, ketones, or transition-metal cross-coupling partners) to achieve net substitution.

Materials Required:

  • Neopentyl chloride (1.0 equiv)

  • Magnesium turnings (1.5 equiv)

  • Iodine crystals or 1,2-dibromoethane (catalytic initiator)

  • Anhydrous Diethyl Ether (

    
    )
    

Step-by-Step Methodology:

  • Magnesium Activation: Add Mg turnings to a flame-dried 3-neck round-bottom flask equipped with a reflux condenser and an argon inlet. Add a single crystal of iodine. Heat gently with a heat gun until the iodine sublimes and coats the Mg turnings.

    • Expert Insight: Activation is absolutely critical here. The bulky tert-butyl group of neopentyl chloride prevents the C-Cl bond from easily approaching the magnesium surface. Cleaning the native MgO passivation layer with iodine ensures maximum surface reactivity[7].

  • Initiation: Add enough anhydrous

    
     to just cover the Mg turnings. Add a small portion (approx. 5%) of the total neopentyl chloride. Stir vigorously. Wait for signs of initiation (mild bubbling, loss of iodine color, slight exotherm).
    
    • Expert Insight: If initiation does not occur within 15 minutes, add 2-3 drops of 1,2-dibromoethane to chemically etch the magnesium surface. Do not add the bulk of the chloride until initiation is confirmed, or a dangerous runaway reaction may occur.

  • Reagent Addition: Once initiated, dilute the remaining neopentyl chloride in

    
     and add it dropwise via an addition funnel at a rate that maintains a gentle reflux.
    
  • Maturation: After the addition is complete, heat the mixture to a mild reflux for 2 hours to ensure complete insertion.

  • Utilization: Cool to room temperature. The resulting neopentylmagnesium chloride solution can now be titrated and directly used in subsequent nucleophilic addition or cross-coupling reactions.

Quantitative Data & Method Comparison

The following table summarizes the operational parameters and expected outcomes of the discussed protocols compared to classical methods.

Reaction StrategyReagent RoleMechanismSteric ToleranceTypical YieldPrimary Byproducts
Classical

ElectrophileConcerted Backside AttackVery Poor< 5%Unreacted starting material
Classical

ElectrophileIonization / CarbocationPoorVariableWagner-Meerwein rearranged products
Co-Kumada Coupling ElectrophileSET / Oxidative AdditionExcellent65% - 75%Homocoupled Grignard traces
Grignard Umpolung Pro-NucleophileSurface Insertion / CarbanionExcellent80% - 90%Wurtz coupling traces (Neopentane dimer)

References

1.[1] Brainly.in. Neo pentyl chloride undergoes nucleophilic substitution rxns very slowly. Available at: 2.[4] Michigan State University Chemistry. Rearrangement - MSU chemistry. Available at: 3.[5] ACS Organometallics. Cobalt-Catalyzed Kumada Coupling Forming Sterically Encumbered C–C Bonds. Available at: 4.[7] Benchchem. Neopentylmagnesium chloride | Grignard Reagent. Available at: 5.[6] University of Illinois IDEALS. Cobalt-catalyzed kumada coupling and the development. Available at: 6.[3] AskFilo. Write the expected products from the reaction of each alkyl chloride... Available at: 7.[2] Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available at:

Sources

Method

Application Note: Using 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane in High-Fsp³ Drug Discovery

Part 1: Executive Summary & Strategic Value The "Escape from Flatland" In modern drug discovery, increasing the fraction of saturated carbon atoms ( ) is a proven strategy to improve clinical success rates. Flat, aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (


) is a proven strategy to improve clinical success rates. Flat, aromatic-heavy molecules often suffer from poor solubility and non-specific binding.

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane represents a high-value "gem-disubstituted" building block. It offers three critical architectural features:

  • Quaternary Center: Breaks metabolic planarity and restricts conformational freedom.

  • Lipophilic Bulk: The sec-butyl group provides a hydrophobic anchor, critical for filling hydrophobic pockets in GPCRs and kinases.

  • Reactive Handle: The chloromethyl group serves as a neopentyl-like electrophile, allowing for divergent synthesis of spiro-cycles.

Chemical Profile & Challenges[1]
  • Steric Hindrance: The primary chloride is "neopentyl-like"—it is adjacent to a quaternary carbon. Standard

    
     conditions will fail or proceed sluggishly.
    
  • Chirality: The sec-butyl group introduces a chiral center (

    
    ). When coupled with ring functionalization, this creates diastereomeric possibilities that must be managed.
    

Part 2: Critical Reaction Protocols

Workflow 1: Activation of the Neopentyl Chloride (Finkelstein Modification)

Objective: The chloromethyl group is kinetically inert due to the adjacent quaternary center. Direct substitution requires activation via halogen exchange.

Mechanism: Conversion of the alkyl chloride to an alkyl iodide weakens the C-X bond and improves leaving group ability, accelerating subsequent nucleophilic attacks by 10-100x.

Protocol
  • Reagents:

    • Substrate: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane (1.0 equiv).

    • Reagent: Sodium Iodide (NaI) (3.0 equiv).

    • Solvent: Methyl Ethyl Ketone (MEK) or Acetone (Anhydrous).

  • Procedure:

    • Dissolve the substrate in MEK (0.5 M concentration).

    • Add NaI. The salt may not fully dissolve initially.

    • Reflux the mixture at 80°C for 24–48 hours.

    • Validation: Monitor via GC-MS.[1] The product (iodomethyl derivative) will show a mass shift (+92 amu).

    • Workup: Cool to RT. Filter off the precipitated NaCl. Concentrate the filtrate. Redissolve in Et₂O, wash with aqueous sodium thiosulfate (to remove iodine color), water, and brine.

  • Storage: Use immediately. Primary iodides are light-sensitive.

Workflow 2: Synthesis of Spiro[2.4]heptanes (Spiro-Cyclopropanes)

Objective: To create a strained spiro-system often used as a bioisostere for gem-dimethyl groups.

Logic: Using a malonate nucleophile to displace the iodide, followed by intramolecular cyclization.

Protocol
  • Step A: Alkylation

    • Base: NaH (60% dispersion, 2.2 equiv) washed with hexanes.

    • Nucleophile: Diethyl malonate (1.1 equiv).

    • Solvent: DMF/THF (1:1 ratio).

    • Procedure:

      • Suspend NaH in solvent at 0°C. Dropwise add diethyl malonate. Stir 30 min until H₂ evolution ceases.

      • Add the activated iodide (from Workflow 1) in THF dropwise.

      • Heat to 60°C for 12 hours.

  • Step B: Cyclization (The "Double Substitution")

    • Note: The steric bulk of the sec-butyl group may prevent the second displacement under standard conditions.

    • Modification: If direct cyclization fails, isolate the mono-alkylated product. Treat with DBU (2 equiv) in toluene at reflux to force the intramolecular displacement of the remaining leaving group (if using a di-electrophile strategy) or use LiAlH₄ reduction followed by ring closure if building a spiro-piperidine.

    • For Cyclopropane: The malonate route usually requires a 1,2-dibromoethane bridge or starting from the alkene.

    • Correction for this Scaffold: The best route to the spiro-cyclopropane from the chloromethyl derivative is via intramolecular carbenoid insertion or reductive cyclization (Wurtz-type) using Zinc/Copper couple, though this is hazardous.

    • Recommended Route: Displacement with cyanide (see below) -> Grignard addition -> Cyclization.

Workflow 3: Synthesis of Spiro-Azetidines (High-Value Target)

Objective: Constructing a Spiro[3.4]octane amine. This is a premium scaffold for GPCR antagonists (e.g., NK1, ORL-1).

Protocol
  • Step 1: Nitrile Formation (The Bottleneck)

    • Reagents: NaCN (2.0 equiv), DMSO (Anhydrous).

    • Conditions: Heat to 90°C–110°C for 18 hours.

    • Safety: Use a bleach trap for HCN evolution.

    • Insight: The neopentyl iodide (from Workflow 1) reacts significantly faster than the chloride.

  • Step 2: Reduction to Primary Amine

    • Reagents: LiAlH₄ (2.0 equiv), THF, 0°C -> Reflux.

    • Product: [1-(Butan-2-yl)cyclopentyl]methanamine.

  • Step 3: Ring Closure (Azetidine Formation)

    • Method: Reactive ester method.

    • React the amine with ethyl glyoxylate followed by reduction, or more commonly:

    • Tosyl-Aziridine Route: React the primary amine with epichlorohydrin or similar C2-synthons.

    • Direct C-H Activation (Advanced): Recent literature suggests Pd-catalyzed C-H activation of the cyclopentane ring using the amine as a directing group to close the ring, though this is experimental.

Part 3: Data & Visualization

Comparative Reactivity Table (Neopentyl Electrophiles)
Electrophile TypeRelative Rate (

)
Recommended CatalystSolvent System
Primary Alkyl Chloride1.0 (Baseline)NaI (Finkelstein)DMF, DMSO
Neopentyl Chloride < 0.0001 TBAI / NaI HMPA or NMP
Neopentyl Iodide~0.05NoneAcetone/MEK
Neopentyl Tosylate~0.01NonePyridine

Note: The "Neopentyl Chloride" row corresponds to our starting material. Without activation (Iodide), yields are negligible.

Pathway Diagram: Divergent Synthesis

The following diagram illustrates the transformation of the building block into three distinct medicinal chemistry scaffolds.

G Start 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane Iodide Activated Iodide (Finkelstein) Start->Iodide NaI, MEK, 80°C (Activation) Nitrile Nitrile Intermediate Iodide->Nitrile NaCN, DMSO 110°C SpiroCyclo Spiro-Cyclopropane (Gem-Dimethyl Isostere) Iodide->SpiroCyclo Malonate/Base Cyclization Amine Primary Amine (Reduction) Nitrile->Amine LiAlH4, THF SpiroAzet Spiro-Azetidine (Rigid Amine) Amine->SpiroAzet C2-Synthon Cyclization RingExp Cyclohexane Deriv. (Ring Expansion) Amine->RingExp Tiffeneau-Demjanov Rearrangement

Caption: Divergent synthetic pathways from the parent chloromethyl scaffold. Green nodes indicate high-value drug pharmacophores.

Part 4: References & Authority

  • Mykhailiuk, P. K., et al. (2018). "Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery."[2] Chemistry – A European Journal.

    • Relevance: Establishes the utility of spiro-azetidines as bioisosteres for morpholines and defines the "angular" spiro-geometry relevant to this scaffold.

  • BenchChem Application Protocols. "Application Notes: (Chloromethyl)cyclopropane in Cyclopropanation."

    • Relevance: Provides the foundational safety and stoichiometry protocols for handling chloromethyl-cycloalkanes, specifically the reductive cyclization risks.

  • Domainex Synthesis Group. "Angular Spirocyclic Azetidines: Synthesis and Evaluation."[3]

    • Relevance: Details the reduction of beta-lactams to azetidines, a viable alternative route if the direct alkylation fails due to steric hindrance.

  • Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society.

    • Relevance: The definitive mechanistic study on the rearrangement of neopentyl-like carbocations, explaining why

      
       pathways must be avoided to prevent ring expansion/opening side products.
      

Sources

Application

Grignard formation from 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Application Note & Protocol Topic: High-Yield Formation of the Sterically Encumbered Grignard Reagent from 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Audience: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: High-Yield Formation of the Sterically Encumbered Grignard Reagent from 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Audience: Researchers, scientists, and drug development professionals engaged in complex molecule synthesis.

Executive Summary

The synthesis of Grignard reagents from sterically hindered alkyl halides presents a significant challenge in synthetic chemistry, often leading to low yields and the prevalence of side reactions such as elimination and homocoupling. This document provides an in-depth guide and a robust protocol for the successful formation of the Grignard reagent from 1-(butan-2-yl)-1-(chloromethyl)cyclopentane, a primary chloride attached to a highly congested quaternary carbon. We will explore the mechanistic underpinnings of Grignard formation, dissect the specific challenges posed by steric hindrance, and present field-proven strategies for overcoming these obstacles. The detailed protocol incorporates advanced techniques, including optimized magnesium activation and the use of reactivity-enhancing additives, to ensure reliable initiation and high conversion rates.

Introduction: The Synthetic Challenge of Bulky Nucleophiles

Grignard reagents are cornerstone tools in organic synthesis, prized for their ability to form new carbon-carbon bonds.[1] Their utility stems from the reversal of polarity (umpolung) at the carbon center, transforming an electrophilic carbon in an alkyl halide into a potent nucleophile.[2] However, the formation of these reagents is not always straightforward. The reactivity of the organic halide is paramount, with steric hindrance around the carbon-halogen bond being a primary impediment to the reaction.[3]

The target precursor, 1-(butan-2-yl)-1-(chloromethyl)cyclopentane, exemplifies this challenge. While it is a primary chloride, the carbon atom is directly adjacent to a quaternary center, creating substantial steric bulk. This congestion can significantly slow the rate of the desired magnesium insertion, allowing competing side reactions to dominate. This guide provides the necessary theoretical background and practical steps to navigate these synthetic hurdles effectively.

Mechanistic Considerations in Hindered Systems

The formation of a Grignard reagent is not a simple insertion but a complex, surface-mediated process involving single-electron transfer (SET) from the magnesium metal to the alkyl halide.[4][5]

The generally accepted mechanism proceeds as follows:

  • Single-Electron Transfer (SET): An electron is transferred from the magnesium surface to the antibonding orbital of the C-X bond of the alkyl halide (R-X).[6]

  • Radical Anion Formation: This transfer results in the formation of a transient radical anion [R-X]•−.

  • Fragmentation: The radical anion rapidly fragments to form an alkyl radical (R•) and a halide anion (X⁻).

  • Surface Recombination: The alkyl radical, while having a short lifetime in solution, is believed to recombine at or near the magnesium surface with a Mg⁺ species to form the final RMgX product.[4]

In sterically hindered systems like 1-(butan-2-yl)-1-(chloromethyl)cyclopentane, the approach of the bulky halide to the magnesium surface is slow. This increases the solution lifetime of the intermediate alkyl radical, promoting undesirable side reactions:

  • Wurtz-Fittig Homocoupling: Two alkyl radicals (R•) can dimerize to form an R-R byproduct. This is minimized by ensuring a slow, controlled addition of the alkyl halide to maintain its low concentration.[7][8]

  • Elimination (Disproportionation): While less common for primary radicals, if β-hydrogens are present and accessible, disproportionation can occur, leading to an alkane and an alkene. For the target molecule, this is not a primary concern.

Key Strategies for Success

Overcoming the activation barrier and suppressing side reactions are the primary goals. This is achieved through a multi-faceted approach focusing on the magnesium surface, solvent system, and reaction conditions.

The Critical Role of Magnesium Activation

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents its reaction with the alkyl halide.[9] Removing or bypassing this layer is the single most important step for initiating the reaction.

  • Chemical Activation: Using a small amount of an "activator" can chemically clean the surface. 1,2-dibromoethane is a highly effective choice. It reacts readily with magnesium to form magnesium bromide and ethene gas, exposing a fresh, reactive metal surface.[10][11] Iodine (I₂) is another common activator, though 1,2-dibromoethane is often more reliable.

  • Mechanical Activation: In some cases, physically breaking the turnings with a glass rod or dry-stirring the magnesium under an inert atmosphere can expose fresh surfaces.[12][13]

Solvent Choice: THF over Diethyl Ether

The solvent is not merely a medium but an active participant, stabilizing the Grignard reagent through coordination.[14] For less reactive chlorides, Tetrahydrofuran (THF) is superior to diethyl ether. Its higher solvating power, owing to the more accessible oxygen lone pairs, forms a more stable and soluble complex with the Grignard reagent, which can facilitate its formation from challenging precursors.[7][15]

Enhancing Reactivity: "Turbo-Grignard" Reagents

For exceptionally difficult cases, the addition of anhydrous lithium chloride (LiCl) can dramatically improve reaction outcomes. The resulting RMgCl·LiCl species, often called a "Turbo-Grignard" reagent, exhibits higher reactivity and solubility.[7] LiCl helps to break down oligomeric Grignard clusters and scavenges inhibitory impurities from the magnesium surface.

Visualized Reaction and Workflow

Reaction Pathway

cluster_start Starting Materials cluster_reagent Grignard Reagent RCl 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane RMgCl R-MgCl (Target Grignard) RCl->RMgCl 1. Mg⁰, Anhydrous THF 2. Activation (e.g., 1,2-dibromoethane) Mg Mg⁰ (turnings)

Caption: Formation of the target Grignard reagent from its precursor.

Experimental Workflow

G start Start: Prepare Apparatus prep Flame-dry all glassware under vacuum. Assemble under inert atmosphere (Ar/N₂). start->prep add_mg Add Mg turnings and stir bar to flask. prep->add_mg activate Activate Mg Surface (e.g., add 1,2-dibromoethane, warm gently). add_mg->activate observe Observe Initiation (Bubbling, gentle reflux). activate->observe prepare_halide Prepare solution of alkyl chloride in anhydrous THF. observe->prepare_halide Initiation Confirmed add_halide Slow, dropwise addition of alkyl chloride solution. prepare_halide->add_halide maintain_temp Maintain gentle reflux. Cool if necessary. add_halide->maintain_temp complete Stir until Mg is consumed. maintain_temp->complete cool Cool solution to room temperature. complete->cool quantify Quantify (Optional) (Titration with I₂ or sec-butanol/indicator). cool->quantify end End: Grignard Solution Ready for Use quantify->end

Caption: Step-by-step experimental workflow for Grignard synthesis.

Detailed Experimental Protocol

Safety Precaution: This procedure must be conducted in a well-ventilated fume hood. Anhydrous solvents are flammable, and Grignard reagents react violently with water.[1] Appropriate personal protective equipment (safety glasses, flame-resistant lab coat, gloves) is mandatory.

Reagents & Materials
Reagent/MaterialQuantityPurity/Notes
Magnesium turnings1.5 eq
1-(Butan-2-yl)-1-(chloromethyl)cyclopentane1.0 eqAnhydrous
Tetrahydrofuran (THF)~4 mL per mmol of RClAnhydrous, inhibitor-free
1,2-Dibromoethane~2-3 mol%Activator
Iodine (optional)1 small crystalAlternative activator
Anhydrous Lithium Chloride (optional)1.1 eqFor "Turbo-Grignard" formation, dry thoroughly
Apparatus
Three-neck round-bottom flaskAppropriate sizeFlame-dried
Reflux condenserFlame-dried
Pressure-equalizing dropping funnelFlame-dried
Magnetic stirrer and stir bar
Inert gas line (Argon or Nitrogen)With bubbler
Heating mantle or oil bath
Syringes and needlesOven-dried
Procedure
  • Apparatus Setup:

    • Thoroughly flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of dry argon or nitrogen.

    • Assemble the three-neck flask with the reflux condenser (topped with a gas bubbler), dropping funnel, and a rubber septum.

    • Maintain a gentle positive pressure of inert gas throughout the experiment.

  • Magnesium Activation:

    • Place the magnesium turnings (1.5 eq) and a magnetic stir bar into the reaction flask.

    • Optional (for "Turbo-Grignard"): Add anhydrous LiCl (1.1 eq) to the flask with the magnesium.[7]

    • Via syringe, add a small amount of anhydrous THF (~10% of total volume) to just cover the magnesium.

    • Add the activator: a few drops of 1,2-dibromoethane.

    • Begin stirring and gently warm the flask with a heat gun or in a warm water bath. Initiation is indicated by the evolution of ethene gas (bubbling) and the disappearance of the dibromoethane sheen on the metal surface.[10] The solution may also become gray and turbid.

    • Once initiated, remove the heat source.

  • Grignard Reagent Formation:

    • Prepare a solution of 1-(butan-2-yl)-1-(chloromethyl)cyclopentane (1.0 eq) in the remaining anhydrous THF in the dropping funnel.

    • Once the initial activation reaction subsides, begin the slow, dropwise addition of the alkyl chloride solution to the stirring magnesium suspension.

    • The reaction is exothermic.[10] Control the addition rate to maintain a gentle reflux. If the reflux becomes too vigorous, cool the flask with a water bath. A steady, controlled reaction is crucial to minimize side products.[8]

    • After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently heat the mixture to maintain a mild reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.

  • Completion and Use:

    • Once the reaction is complete (indicated by the cessation of exotherm and consumption of magnesium), turn off the heating and allow the gray-to-brown solution to cool to room temperature.

    • The Grignard reagent is now ready for use in subsequent steps. It is best used immediately.[6]

    • Optional (Quantification): The concentration of the Grignard reagent can be determined by titration. A common method involves reacting an aliquot with a known excess of I₂, followed by back-titration of the remaining I₂ with a standard sodium thiosulfate solution.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate. - Ineffective magnesium activation (persistent oxide layer).- Wet glassware or solvent.- Impure alkyl halide.- Add another small crystal of iodine or a few more drops of 1,2-dibromoethane.- Gently crush some Mg turnings against the glass with a dry stirring rod.- Ensure all reagents and apparatus are scrupulously dry.[16]
Low yield of Grignard reagent. - Wurtz homocoupling (R-R formation).- Incomplete reaction.- Decrease the rate of alkyl halide addition to avoid high local concentrations.[7]- Ensure efficient stirring.- Extend the reaction time at reflux.- Consider using the LiCl "Turbo-Grignard" protocol.[7]
Reaction starts but then stops. - Passivation of the remaining magnesium surface.- Insufficient activation.- Briefly apply heat with a heat gun to restart the reaction.- Add a small additional amount of activator.
Solution turns very dark or tar-like. - Decomposition of the Grignard reagent due to overheating.- Significant side reactions.- Maintain a lower reaction temperature; use an ice bath to control the initial exotherm if necessary.- Ensure slow and controlled addition of the alkyl halide.

References

  • 2 - A resource detailing the radical mechanism of Grignard reagent formation.

  • - An account of the surface-mediated radical mechanism of Grignard formation.

  • 10 - A document describing the activation of magnesium using 1,2-dibromoethane.

  • 1 - An overview of Grignard reagents, their characteristics, and applications.

  • - A paper discussing the use of DIBAH for magnesium activation.

  • - A video explaining the radical mechanism of Grignard reagent formation.

  • - A resource covering the formation and reactions of Grignard reagents, including activation methods.

  • - A detailed explanation of the Grignard reaction mechanism with various carbonyl compounds.

  • - A discussion forum covering various methods for magnesium activation, including the "entrainment method".

  • - A technical guide on troubleshooting and optimizing Grignard reactions with hindered substrates, including the use of THF and LiCl.

  • - A discussion on various magnesium activation techniques.

  • - An article discussing the reactivity of Grignard reagents and challenges with hindered ketones.

  • - A general overview of Grignard reagents and their chemical properties.

  • - An encyclopedic entry on the nature and preparation of Grignard reagents.

  • - A summary of the Grignard reaction, including mechanisms with sterically hindered substrates.

  • - A blog post discussing considerations for Grignard reactions, including steric hindrance.

  • - Information on the synthesis of cyclopentylmagnesium chloride.

  • - A review on the structure and stability of Grignard reagents in different ethereal solvents.

  • - A document detailing the preparation and mechanism of Grignard reactions.

  • - A resource covering various reactions of Grignard reagents, including side reactions.

  • - An educational page explaining factors that influence Grignard reagent formation.

  • - A research article discussing the mechanisms of Grignard reactions.

  • - An introductory guide to making and using Grignard reagents, emphasizing anhydrous conditions.

  • - A textbook section on the formation and stabilization of Grignard reagents by ether solvents.

  • - A tutorial on the preparation and reactions of Grignard reagents.

  • - A technical note with protocols for Grignard reactions and quenching procedures.

  • - A related synthesis problem highlighting the use of a Grignard from a cyclopentyl derivative.

  • - A paper discussing side products in Grignard synthesis.

  • - A document discussing reactivity trends for Grignard reagents.

  • - A paper detailing the preparation of Grignard reagents.

  • - An example of a detailed synthetic procedure involving a Grignard reagent.

  • - A community discussion on practical tips for minimizing side reactions.

  • - A discussion on synthetic routes from chloromethyl)cyclopentane.

  • - A paper on reactions involving sterically hindered Grignard reagents.

  • - An encyclopedia article on the industrial scale and practical aspects of Grignard reactions.

  • - PubChem entry for a related compound.

  • - A study on the use of an alternative ether solvent for Grignard reactions.

  • - A publication showing a related organomagnesium compound.

  • - Product information for a related Grignard reagent.

  • - A discussion of related cyclopentane chemistry.

Sources

Method

Solvent selection for reactions involving sterically hindered alkyl chlorides

Application Note: Advanced Solvent Selection for Reactions Involving Sterically Hindered Alkyl Chlorides Executive Summary & Mechanistic Paradigm The functionalization of sterically hindered alkyl chlorides (e.g., tertia...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solvent Selection for Reactions Involving Sterically Hindered Alkyl Chlorides

Executive Summary & Mechanistic Paradigm

The functionalization of sterically hindered alkyl chlorides (e.g., tertiary alkyl chlorides, neopentyl chloride, and 1-adamantyl chloride) represents a classic bottleneck in synthetic organic chemistry. The sheer steric bulk surrounding the α-carbon physically blocks the 180° trajectory required for a standard bimolecular nucleophilic substitution (SN2) backside attack[1]. Consequently, these substrates are forced into unimolecular (SN1) or elimination (E1/E2) pathways.

Historically, chemists relied on standard polar protic solvents (like methanol or water) to promote SN1 ionization. However, this often results in a "solvolysis trap," where the solvent itself acts as a nucleophile or a base, leading to unwanted ethers, alcohols, or alkene byproducts[1]. To achieve high-yielding, selective functionalization (such as Friedel-Crafts alkylations or transition-metal cross-coupling), the selection of the solvent is not merely a medium choice—it is the primary mechanistic driver. This guide details the causality behind utilizing highly fluorinated hydrogen-bond donor solvents and tailored biphasic systems to unlock the reactivity of hindered alkyl chlorides.

Mechanistic Causality: The Role of the Solvent Microenvironment

The Failure of Traditional Solvents

In sterically congested systems, the activation energy barrier for SN2 is insurmountable. When polar aprotic solvents (e.g., DMSO, DMF) are used, they fail to adequately stabilize the developing carbocation because they lack hydrogen-bond donating (HBD) capabilities, leading to sluggish or halted reactions. Conversely, polar protic solvents (e.g., H2O, EtOH) possess high ionizing power but are highly nucleophilic. They readily trap the transient carbocation, or their basicity induces rapid proton abstraction from the β-carbon, resulting in E1 or E2 elimination[1].

The Fluoroalcohol Advantage (HFIP)

The paradigm shift in SN1 chemistry relies on fluorinated alcohols, specifically 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP possesses a unique physicochemical profile: it is a remarkably strong hydrogen-bond donor (HBD,


 = 1.96) but exhibits extremely low nucleophilicity (N = -4.23)[2].

Causality in Action: HFIP molecules form a dense hydrogen-bonded network around the chloride leaving group. This microenvironment effectively "pulls" the chloride off the sterically hindered carbon, drastically lowering the activation barrier for C-Cl bond cleavage[2]. Because HFIP is non-nucleophilic, the resulting carbocation achieves a longer lifetime, allowing a weaker, desired nucleophile (such as an unactivated arene) to attack selectively without solvent interference[3].

G Start Sterically Hindered Alkyl Chloride Solvent Solvent Selection Start->Solvent Protic Standard Protic (H2O, MeOH) Solvent->Protic High Nucleophilicity Aprotic Polar Aprotic (DMSO, DMF) Solvent->Aprotic Poor H-Bond Donor Fluoro Fluoroalcohols (HFIP, TFE) Solvent->Fluoro High HBD, Low N E1E2 Elimination (E1/E2) & Solvolysis Protic->E1E2 Base/Nucleophile Attack NoRxn Sluggish/No Reaction (SN2 Blocked) Aprotic->NoRxn High Activation Barrier SN1 Clean SN1 Substitution (e.g., Friedel-Crafts) Fluoro->SN1 Carbocation Stabilization

Decision tree illustrating reaction pathways for hindered alkyl chlorides based on solvent choice.

Solvent Dynamics in Cross-Coupling

For transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the primary hurdle is the oxidative addition of the bulky C-Cl bond to the Pd(0) or Ni(0) center. Steric bulk inhibits the transmetalation step and promotes unwanted


-hydride elimination[4]. Here, solvent selection pivots toward aqueous biphasic systems (e.g., Toluene/H2O or THF/H2O) combined with bulky, electron-rich phosphine ligands (like PCy3). The aqueous phase solubilizes the boronic acid and base, while the organic phase stabilizes the sterically hindered organometallic intermediate, facilitating successful coupling[4].

Quantitative Data Presentation

The table below summarizes the critical solvent parameters that dictate the fate of sterically hindered alkyl chlorides.

SolventDielectric Constant (

)
H-Bond Donor Capacity (

)
Nucleophilicity (

)
Primary Pathway for Hindered R-Cl
Water (H₂O) 80.11.17HighSolvolysis (Alcohols) / E1
Methanol (MeOH) 32.70.98HighSolvolysis (Ethers) / E1
DMSO 46.70.00ModerateSluggish / E2 (if base present)
Trifluoroethanol (TFE) 26.71.51LowSN1 Substitution
HFIP 16.71.96Extremely Low (-4.23)Clean SN1 / Friedel-Crafts

Experimental Protocols

Protocol A: HFIP-Promoted SN1 Friedel-Crafts Alkylation

This protocol utilizes the hydrogen-bond donating power of HFIP to generate a transient carbocation from a tertiary alkyl chloride, which is subsequently trapped by an unactivated arene.

Materials:

  • Tertiary alkyl chloride (e.g., 1-chloro-adamantane or tert-butyl chloride) (1.0 mmol)

  • Arene nucleophile (e.g., toluene or anisole) (3.0 mmol)

  • HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) (3.0 mL)

  • Optional: Catalytic Brønsted acid (e.g., TfOH, 5 mol%) for highly deactivated chlorides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the arene nucleophile (3.0 mmol) to 3.0 mL of anhydrous HFIP.

    • Causality Note: HFIP is highly volatile and corrosive; perform this in a well-ventilated fume hood. The excess arene ensures pseudo-first-order kinetics to outcompete any trace elimination pathways.

  • Activation: Dropwise, add the sterically hindered alkyl chloride (1.0 mmol) to the stirring solution at room temperature.

  • Reaction: Seal the flask and stir at 40 °C for 4–12 hours. The HFIP network will spontaneously activate the C-Cl bond[2].

  • Self-Validation & Quality Control: At t = 2 hours, take a 50 µL aliquot, dilute in dichloromethane, and analyze via GC-MS.

    • Validation Metric: Monitor the ratio of the desired alkylated arene mass peak versus the alkene elimination byproduct. A highly optimized HFIP system should yield <5% alkene. If alkene formation exceeds 15%, lower the temperature to 25 °C to thermodynamically favor substitution over elimination.

  • Workup: Evaporate the HFIP under reduced pressure (HFIP can be recovered via a cold trap for reuse). Purify the crude residue via flash column chromatography (Hexanes/EtOAc).

HFIP_Mech RCl Hindered R-Cl Hbond HFIP H-Bonding Network Activation RCl->Hbond Adds HFIP Carbocation Stabilized Carbocation [R+ --- Cl(HFIP)n-] Hbond->Carbocation C-Cl Cleavage Product Desired Product (SN1 / Alkylation) Carbocation->Product Weak Nucleophile Attack

Mechanistic workflow of HFIP-mediated C-Cl bond activation via hydrogen bonding.

Protocol B: Aqueous Biphasic Suzuki-Miyaura Coupling of Hindered Alkyl Chlorides

This protocol utilizes a tailored solvent system to overcome the steric inhibition of transmetalation during palladium-catalyzed cross-coupling[4].

Materials:

  • Hindered alkyl chloride (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd₂(dba)₃ (2.5 mol%) and PCy₃ (10 mol%)

  • K₃PO₄ (3.0 mmol)

  • Solvent: Toluene / H₂O (10:1 ratio, 5.5 mL total)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine Toluene (5.0 mL) and H₂O (0.5 mL). Sparge with Argon for 15 minutes.

    • Causality Note: Oxygen rapidly degrades electron-rich phosphine ligands (PCy₃) required to force oxidative addition into the hindered C-Cl bond.

  • Catalyst Assembly: Add Pd₂(dba)₃ (2.5 mol%) and PCy₃ (10 mol%) to the degassed solvent. Stir for 10 minutes until a color change (dark purple to pale yellow/brown) indicates the formation of the active Pd(0)L₂ species.

  • Reagent Addition: Add the arylboronic acid, K₃PO₄, and finally the hindered alkyl chloride.

  • Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm) for 18 hours.

    • Causality Note: Vigorous stirring is mandatory. The aqueous phase dissolves the base and activates the boronic acid to a boronate, while the organic phase houses the bulky alkyl-Pd intermediate. High interfacial surface area is required for efficient transmetalation[4].

  • Self-Validation & Quality Control: Quench a 50 µL aliquot with water, extract with EtOAc, and run TLC/GC. Look for protodeboronation byproducts (reduced arene). If protodeboronation is high, increase the organic-to-aqueous solvent ratio to limit the boronic acid's exposure to bulk water.

  • Workup: Cool to room temperature, separate the organic layer, extract the aqueous layer with EtOAc (2 x 10 mL), dry over MgSO₄, and concentrate for purification.

References

  • Autocatalytic Friedel-Crafts Reactions of Tertiary Aliphatic Fluorides Initiated by B(C6F5)•3 H2O. ResearchGate. Available at:[Link]

  • Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. Hilaris. Available at:[Link]

  • Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Available at:[Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. PMC. Available at:[Link]

Sources

Application

Authored by: Senior Application Scientist, Chemical Synthesis Division

An Application Guide to Modern Catalytic Methods for the Functionalization of Chloromethyl Cyclopentanes Abstract The cyclopentane motif is a privileged scaffold in medicinal chemistry and materials science, frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Modern Catalytic Methods for the Functionalization of Chloromethyl Cyclopentanes

Abstract

The cyclopentane motif is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in natural products and synthetic drugs.[1] The functionalization of this core structure, particularly through its chloromethyl derivative, offers a versatile entry point for introducing a wide array of molecular complexity. However, the inherent stability of the C(sp³)–Cl bond presents a significant synthetic challenge, often requiring harsh conditions that are incompatible with sensitive functional groups.[2][3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of modern catalytic strategies that overcome these limitations. We will explore the mechanistic underpinnings and provide field-proven protocols for transition-metal cross-coupling, photoredox catalysis, and organocatalytic nucleophilic substitution, enabling the efficient and selective functionalization of chloromethyl cyclopentanes under mild and predictable conditions.

Introduction: The Challenge and Opportunity of the C(sp³)–Cl Bond

Chloromethyl cyclopentane is an attractive building block due to its commercial availability and the potential to transform the chloromethyl group into various functionalities. Historically, the functionalization of such unactivated alkyl chlorides has been hampered by the high bond dissociation energy of the C–Cl bond, making it a poor substrate for classical cross-coupling reactions which typically favor bromides or iodides.[4] The development of highly active catalytic systems has been paramount in unlocking the synthetic potential of these abundant and cost-effective feedstocks.[3][5] This document serves as a practical guide to three cutting-edge catalytic approaches that have revolutionized the use of substrates like chloromethyl cyclopentane.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis remains a cornerstone of C-C bond formation.[6] While early systems struggled with alkyl chlorides, recent advances in ligand design have enabled the development of highly active catalysts capable of activating the C(sp³)–Cl bond for Suzuki-Miyaura couplings.[7][8]

Mechanistic Considerations: The Role of the Ligand

The catalytic cycle for a Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The oxidative addition of the C–Cl bond to the Pd(0) center is the most challenging and often rate-limiting step.

  • Causality: To facilitate this difficult step, bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃), are employed.[7] The strong electron-donating ability of these ligands increases the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C–Cl bond. The steric bulk of the ligand also favors the formation of a coordinatively unsaturated, highly reactive Pd(0) species.

// Nodes pd0 [label="Pd(0)L₂"]; oa_ts [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; cp_pd_complex [label="[R-Pd(II)-Cl]L₂\n(R = Cyclopentylmethyl)"]; tm_ts [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; boronic_acid [label="Ar-B(OR)₂", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; base [label="Base (e.g., K₂CO₃)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cp_pd_ar_complex [label="[R-Pd(II)-Ar]L₂"]; re_ts [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; product [label="R-Ar\n(Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges pd0 -> oa_ts [label=" + R-Cl"]; oa_ts -> cp_pd_complex; cp_pd_complex -> tm_ts; boronic_acid -> tm_ts; base -> tm_ts; tm_ts -> cp_pd_ar_complex [label="- B(OR)₂(OH)\n- Cl⁻"]; cp_pd_ar_complex -> re_ts; re_ts -> product; product -> pd0 [style=dashed, label="Catalyst\nRegeneration"]; }

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of Chloromethyl Cyclopentane

This protocol describes a representative coupling of chloromethyl cyclopentane with an arylboronic acid using a highly active palladium/phosphine catalyst system.[7]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Arylboronic Acid-2.42.01.2
Chloromethyl Cyclopentane118.60198 mg1.671.0
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])915.7238.4 mg0.042 (0.084 Pd)0.025 (5 mol% Pd)
Tricyclohexylphosphine (PCy₃)280.4947.1 mg0.1680.10
Potassium Phosphate (K₃PO₄)212.27710 mg3.342.0
Toluene-10 mL--
Water-0.5 mL--

Experimental Procedure:

  • Inert Atmosphere Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add [Pd₂(dba)₃], PCy₃, and K₃PO₄.

  • Reagent Addition: Add the arylboronic acid and chloromethyl cyclopentane to the flask.

  • Solvent Addition: The flask is sealed with a septum, evacuated, and backfilled with argon. This cycle is repeated three times. Toluene and water are then added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C in a pre-heated oil bath and stirred vigorously for 12-24 hours.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired cyclopentylmethyl-arene product.

Dual Nickel/Photoredox Catalysis

The merger of nickel catalysis with photoredox catalysis has emerged as a powerful platform for activating inert C–Cl bonds under exceptionally mild conditions.[3] This dual catalytic system circumvents the high energy barrier of oxidative addition by employing a single-electron transfer (SET) mechanism.[2][9]

Mechanistic Synergy

This strategy involves two interconnected catalytic cycles.

  • Photoredox Cycle: A photocatalyst (e.g., an Ir or Ru complex), upon excitation by visible light, becomes a potent reductant. It donates a single electron to the Ni(II) precatalyst, generating a highly reactive Ni(I) species.[9]

  • Nickel Cycle: The Ni(I) species is electron-rich enough to activate the alkyl chloride via halogen-atom abstraction, generating a cyclopentylmethyl radical and a Ni(II)-halide complex. This radical then combines with the Ni(0) or Ni(I)-aryl species (formed from the other coupling partner) to proceed through the cross-coupling cycle.[3]

The key advantage is that radical generation avoids the formal oxidative addition step, allowing the reaction to proceed at room temperature.[10]

// Inter-cycle connections PC_excited -> NiII_Ar [lhead=cluster_ni, label="SET", color="#EA4335", style=bold]; }

Caption: Dual catalytic cycle for Nickel/Photoredox cross-electrophile coupling.

Protocol: Nickel/Photoredox Cross-Electrophile Coupling

This protocol details the coupling of chloromethyl cyclopentane with an aryl bromide, a classic example of a cross-electrophile coupling.[3]

Table 2: Reagents for Cross-Electrophile Coupling

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Aryl Bromide-135 mg1.01.0
Chloromethyl Cyclopentane118.60178 mg1.51.5
NiCl₂·glyme222.7011.1 mg0.050.05
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)268.4114.8 mg0.0550.055
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (Photocatalyst)1294.0213 mg0.010.01
N,N-Diisopropylethylamine (DIPEA)129.240.52 mL3.03.0
Dimethylformamide (DMF), anhydrous-5 mL--

Experimental Procedure:

  • Glovebox Setup: Inside an argon-filled glovebox, add NiCl₂·glyme, dtbbpy, the photocatalyst, aryl bromide, and a magnetic stir bar to a 10 mL vial.

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL), followed by chloromethyl cyclopentane and DIPEA via micropipette.

  • Reaction Setup: Seal the vial with a screw cap and remove it from the glovebox. Position the vial approximately 5-10 cm from a blue LED lamp (450 nm) and begin stirring. Use a small fan to maintain the reaction temperature near room temperature (25-30 °C).

  • Reaction Time: Continue stirring under irradiation for 24-48 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether (25 mL), wash with water (3 x 15 mL) to remove DMF and salts, and then with brine (15 mL).

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the cross-coupled product.

Organocatalytic Nucleophilic Substitution

For the introduction of heteroatoms (O, N, S), nucleophilic substitution is a primary strategy. While these reactions can proceed without a catalyst, they often require high temperatures or highly reactive nucleophiles. Organocatalysis offers a mild and efficient alternative by activating the alkyl halide toward substitution.[11]

Mechanism: Lewis Base Activation

Certain nucleophilic organocatalysts, such as 4-dimethylaminopyridine (DMAP) or specific thioureas, can facilitate substitution reactions.[11][12] The mechanism generally involves the formation of a highly reactive intermediate.

  • Causality: A Lewis basic catalyst (e.g., DMAP) attacks the carbon of the chloromethyl group in an initial Sₙ2 reaction, displacing the chloride ion. This forms a reactive pyridinium salt intermediate. This new intermediate possesses a much better leaving group (the neutral DMAP molecule) than the original chloride ion. The desired nucleophile can then readily displace the DMAP catalyst to form the final product, regenerating the catalyst in the process.[11] This strategy effectively lowers the activation energy for the overall substitution.

// Nodes start [label="R-Cl + Catalyst", shape=plaintext]; intermediate [label="[R-Catalyst]⁺Cl⁻\n(Reactive Intermediate)"]; product [label="R-Nu", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; catalyst_regen [label="Catalyst", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nu⁻", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> intermediate [label="Step 1: Catalyst attacks R-Cl\n(Sₙ2, forms better leaving group)"]; intermediate -> product [label="Step 2: Nucleophile attacks\n(Sₙ2, displaces catalyst)"]; nucleophile -> product [style=invis]; product -> catalyst_regen [label="Catalyst is regenerated", style=dashed]; }

Caption: General workflow for Lewis base-catalyzed nucleophilic substitution.

Protocol: DMAP-Catalyzed Azidation

This protocol outlines the synthesis of cyclopentylmethyl azide, a versatile intermediate for amines (via reduction) or triazoles (via click chemistry).

Table 3: Reagents for Organocatalytic Azidation

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
Chloromethyl Cyclopentane118.60593 mg5.01.0
Sodium Azide (NaN₃)65.01390 mg6.01.2
4-Dimethylaminopyridine (DMAP)122.1761 mg0.50.1
Acetonitrile (MeCN), anhydrous-25 mL--

Experimental Procedure:

  • Setup: In a 50 mL round-bottom flask equipped with a stir bar and reflux condenser, combine chloromethyl cyclopentane, sodium azide, and DMAP.

  • Solvent: Add anhydrous acetonitrile.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours.

  • Monitoring: Follow the disappearance of the starting material by GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove excess sodium azide and salts. Rinse the filter cake with a small amount of acetonitrile.

  • Isolation: Carefully concentrate the filtrate under reduced pressure (Caution: organic azides can be explosive; avoid heating to dryness). The crude product is often pure enough for subsequent steps, but can be purified by careful chromatography if necessary.

Conclusion and Outlook

The functionalization of chloromethyl cyclopentanes has been transformed from a challenging endeavor into a predictable and versatile synthetic operation. The catalytic methods outlined in this guide—palladium-catalyzed cross-coupling, dual nickel/photoredox catalysis, and organocatalytic substitutions—provide a powerful toolkit for chemists in drug discovery and materials science. By understanding the causality behind catalyst and reagent selection, researchers can rationally design synthetic routes to complex cyclopentane-containing molecules with high efficiency and functional group tolerance. The continued evolution of catalytic systems, particularly in the realms of enantioselective C-H functionalization and biocatalysis, promises to further expand the synthetic possibilities stemming from this simple yet valuable building block.[13][14]

References

  • Recent strategies for the functionalization of inert alkyl chlorides.
  • Chloro-arylation of Alkenes via Cooperative Photoredox and Atom-transfer C
  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse.
  • Photoredox-Catalyzed C–H Functionalization Reactions.
  • Palladium-catalyzed Cross-coupling Reactions. Sigma-Aldrich.
  • Chloroalkane synthesis by chlorination or substitution. Organic Chemistry Portal.
  • Catalysis In C-Cl Activation.
  • Cross-Electrophile Coupling of Unactivated Alkyl Chlorides. Macmillan Group - Princeton University.
  • Photoredox-Catalyzed C–H Functionaliz
  • C–Cl Bond Activation and Orthogonal Cascade Reactions Targeting Fluorophores and Molecular Dyads with Low Content Ru–Pd Nanocluster at Zeolite-NaY: A Combined Experimental and Theoretical Study. The Journal of Physical Chemistry C.
  • Palladium-catalyzed cross-coupling reactions. Fiveable.
  • Organocatalytic approach to vinylic nucleophilic substitution. ChemRxiv.
  • A Method for Palladium‐Catalyzed Cross‐Couplings of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3.
  • A C-H Insertion Approach to Functionalized Cyclopentenones. Organic Chemistry Portal.
  • Pd-catalyzed cross-coupling reactions of alkyl halides. Royal Society of Chemistry.
  • Palladium catalyzed couplings. Chemistry LibreTexts.
  • Specific Enzymatic Halogenation-From the Discovery of Halogenated Enzymes to Their Applications In Vitro and In Vivo.
  • Advances in Catalytic C–F Bond Activation and Transformation of Arom
  • Enzymatic Halogen
  • Studies of C–H activation and functionalization: Combined computational and experimental efforts to elucidate mechanisms, principles, and c
  • A comparison of (chloromethyl)- and (iodomethyl)zinc cyclopropanation reagents. The Journal of Organic Chemistry.
  • Insights into enzymatic halogenation from comput
  • Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. MDPI.
  • Chapter 18: Catalytic C-H Functionaliz
  • Recent Advances on Synthetic Methodology Merging C–H Functionaliz
  • Nickel-Catalyzed Cross-Electrophile Coupling: Methodology Development and Mechanistic Insights. University of Wisconsin–Madison.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 1,2-Dichlorocyclopentane. Benchchem.
  • nucleophilic substitution and elimination of alkyl halides. University of Calgary.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube.
  • Biphenyl-Derived Phosphepines as Chiral Nucleophilic Catalysts: Enantioselective [4+1] Annulations To Form Functionalized Cyclopentenes. DSpace@MIT.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Gem-Disubstituted Cyclopentanes

This is a technical support guide designed for researchers and process chemists encountering low yields in the synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane . This molecule presents a classic "Neopentyl Proble...

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and process chemists encountering low yields in the synthesis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane .

This molecule presents a classic "Neopentyl Problem": the target carbon for chlorination is primary, but it is attached to a quaternary carbon bearing a bulky sec-butyl group. This creates severe steric hindrance and a high propensity for Wagner-Meerwein rearrangements.

Ticket Subject: Low Yield / Rearrangement in 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Synthesis Severity: High (Process Bottleneck) Applicable Route: Reduction of 1-(butan-2-yl)cyclopentanecarboxylate


 Chlorination.

Part 1: Diagnostic & Root Cause Analysis

Before altering reagents, confirm which mechanism is destroying your yield. The synthesis of this molecule fails primarily due to two competing pathways at the chlorination step.

The "Neopentyl" Trap

The precursor alcohol, 1-(butan-2-yl)cyclopentylmethanol , is a neopentyl-type alcohol.

  • Steric Shielding: The adjacent quaternary carbon (bearing the bulky sec-butyl group) blocks the trajectory for

    
     backside attack.
    
  • Carbocation Rearrangement: If you use acidic conditions (e.g.,

    
     without base), the leaving group departs before the nucleophile arrives. This generates a primary carbocation which immediately rearranges (via ring expansion or alkyl shift) to a tertiary carbocation.
    
Visualizing the Failure Mode

The following diagram illustrates why standard protocols fail.

FailurePathways Start Precursor Alcohol (Neopentyl System) Acid Acidic Activation (e.g., SOCl2, HCl) Start->Acid Base Base/Catalytic Activation (Appel / Mesylate) Start->Base Cation 1° Carbocation (Unstable) Acid->Cation -H2O Rearrange Wagner-Meerwein Shift Cation->Rearrange Fast Trash Rearranged Byproducts (Ring Expansion/Alkene) Rearrange->Trash Target Target Chloride (Clean SN2) Base->Target Forced SN2

Figure 1: Mechanistic divergence. Acidic pathways lead to rearrangement (Red); Kinetic control pathways preserve structure (Green).

Part 2: Optimized Protocols (The Solutions)

Do not use standard Thionyl Chloride (


) reflux conditions. The yield will be 

due to rearrangement. Choose one of the following high-fidelity protocols.
Protocol A: The Two-Step Sulfonate Displacement (Highest Reliability)

This method separates the "activation" of the alcohol from the "substitution," preventing the formation of free carbocations.

Mechanism:



StepReagentConditionsCritical Note
1. Activation Methanesulfonyl Chloride (

)

, DCM,

Must be anhydrous. The sec-butyl group adds steric bulk; allow extra time (2-4 h).
2. Substitution Lithium Chloride (

)
DMF,


is more soluble in DMF than NaCl. The high temp forces the difficult

attack.

Step-by-Step:

  • Dissolve 1.0 eq of alcohol in dry DCM (

    
    ). Add 1.5 eq 
    
    
    
    .
  • Cool to

    
    . Dropwise add 1.2 eq 
    
    
    
    . Stir until TLC shows full conversion to Mesylate.
  • Workup: Wash with cold

    
    , dry (
    
    
    
    ), and concentrate. Do not distill the mesylate (risk of decomposition).
  • Dissolve crude mesylate in dry DMF (

    
    ).
    
  • Add 3.0 eq anhydrous

    
    .
    
  • Heat to

    
     for 12-18 hours.
    
  • Extraction: Dilute with water, extract with

    
     (removes DMF better than DCM).
    
Protocol B: The Modified Appel Reaction (One-Pot)

Best if you need to avoid high temperatures, but purification can be tricky due to triphenylphosphine oxide (


).

Mechanism:


 Displacement.

Optimization for Hindered Substrates: Standard Appel uses


. For this hindered substrate, use Hexachloroethane (

)
or N-Chlorosuccinimide (NCS) as the chlorine source to reduce steric bulk in the transition state.

Step-by-Step:

  • Dissolve 1.0 eq alcohol and 1.2 eq

    
     in dry THF (not DCM, higher boiling point helps if gentle heat is needed).
    
  • Add 1.2 eq NCS or

    
      in portions at room temperature.
    
  • Troubleshooting: If reaction stalls, heat to

    
    . The sec-butyl group makes the oxygen attack on Phosphorus slow.
    
  • Workup: Add hexane to precipitate

    
    .[1] Filter through a silica plug.[1]
    

Part 3: Troubleshooting The Precursor (Alkylation)

If your yield issue originates before the chlorination (i.e., you cannot make the alcohol), the bottleneck is the formation of the quaternary carbon.

Reaction: Cyclopentanecarboxylate + 2-Halobutane


 1-(Butan-2-yl)cyclopentanecarboxylate.
Issue:  2-Halobutanes are secondary halides. Enolates prefer to eliminate  them (E2 reaction) rather than substitute (

), giving you butene gas and recovering starting material.

Corrective Action:

  • Change Base/Solvent: Use LDA in THF/DMPU (9:1) at

    
    .[2] DMPU accelerates alkylation over elimination.
    
  • Change Electrophile: Do not use 2-Bromobutane. Use 2-Iodobutane (more reactive) or sec-Butyl Triflate (highly reactive, allows alkylation at lower temps where elimination is slower).

Part 4: Data & Comparison

MethodYield (Typical)Purity ProfileMain ByproductRecommendation

(Neat)
< 20%PoorRearranged tertiary chlorideAVOID

+ Pyridine
40-50%ModerateElimination (Alkene)Risky
Appel (

)
65-75%High

(hard to remove)
Good for small scale
Mesylate + LiCl 80-90% Excellent None (Clean conversion)Standard for Process

Part 5: FAQs

Q: Why can't I just distill the product to purify it from the rearranged isomer? A: The boiling points of the target (primary chloride) and the rearranged byproduct (tertiary chloride) are often within 5-10°C of each other. Separation by distillation requires a high theoretical plate count. It is far more efficient to prevent the rearrangement chemically (Protocol A) than to separate it physically.

Q: My Appel reaction solidified and I can't stir it. What happened? A: This is the "Polymerization of Phosphorus" or simply massive precipitation of


. Use Dichloromethane (DCM)  or Acetonitrile  as a co-solvent to maintain solubility, or switch to Protocol A (Mesylation) which avoids solid byproducts.

Q: Can I use tosyl chloride (TsCl) instead of mesyl chloride (MsCl)? A: Yes, but MsCl is preferred. The mesyl group is smaller (less steric bulk) than the tosyl group. Given your molecule already has a massive sec-butyl group blocking the reaction site, adding a bulky Tosyl group will significantly slow down the subsequent displacement by Chloride.

Q: I see an alkene peak in my NMR. Where did it come from? A: This is likely from E2 elimination . If you used Protocol A, you heated the reaction too high or used a base that was too strong during the workup. If you used Protocol B (Appel), the basicity of the intermediate phosphorane can sometimes cause elimination in very hindered systems. Ensure your reagents are strictly anhydrous.

References

  • Appel Reaction Mechanism & Hindered Substrates

    • Topic: Limitations of Appel reaction on neopentyl systems and str
    • Source: OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide."
    • URL:[Link]

  • Neopentyl Rearrangement (Wagner-Meerwein)

    • Topic: Explanation of why neopentyl alcohols rearrange with thionyl chloride.
    • Source: Vedantu Chemistry.
    • URL:[Link]

  • Stereoselective Chlorination & Yield Optimization

    • Topic: Use of modified halogenation reagents (NCS/PPh3) for cyclic alcohols to improve yield and stereocontrol.
    • Source: Royal Society of Chemistry (RSC), Chem. Commun. "Highly stereoselective chlorination of β-substituted cyclic alcohols."[3]

    • URL:[Link]

  • General Cyclopentane Synthesis Strategies

    • Topic: Methodologies for constructing hindered cyclopentane rings.[4]

    • Source: Baran Lab (Scripps). "Cyclopentane Synthesis."
    • URL:[Link] (General Reference for quaternary center construction).

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Substitution of C10H19Cl

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of nucleophilic substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of nucleophilic substitution reactions on sterically hindered substrates, exemplified by the generic formula C10H19Cl. This molecular formula can represent a variety of structures, including adamantyl chloride, menthyl chloride, or other bulky cyclic or branched alkyl halides, where steric congestion around the reaction center significantly impacts reactivity.

This document moves beyond standard textbook procedures to provide in-depth, field-proven insights into overcoming these synthetic hurdles. We will explore the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: My Sₙ2 reaction is failing or giving very low yields with my C10H19Cl substrate.

Question: I'm attempting a nucleophilic substitution on a tertiary or highly branched secondary C10H19Cl substrate using a strong nucleophile, but I'm observing no product formation, or the primary product is from an elimination (E2) pathway. What's going wrong?

Answer: This is a classic case of steric hindrance impeding the Sₙ2 pathway. The Sₙ2 mechanism requires the nucleophile to perform a backside attack on the carbon atom bearing the leaving group.[1][2][3] With a bulky substrate like a C10H19Cl isomer, the alkyl groups surrounding the electrophilic carbon physically block the nucleophile's approach, raising the energy of the transition state and dramatically slowing down the reaction rate.[4][5][6] In many cases, especially with tertiary halides, the Sₙ2 reaction is effectively shut down.[3][7] The strong, often basic, nucleophile will instead abstract a proton from a neighboring carbon, leading to the observed elimination product.

Troubleshooting & Optimization:

  • Re-evaluate the Reaction Mechanism: For a tertiary or sterically hindered secondary C10H19Cl, an Sₙ2 reaction is not a viable pathway. You should instead focus on promoting an Sₙ1 reaction.[8][9][10]

  • For Hindered Secondary Substrates (If Sₙ2 is the only option):

    • Use a smaller, highly potent nucleophile: While steric hindrance is a major barrier, a less bulky and more reactive nucleophile might provide a marginal yield. However, this is often not a practical solution.

    • Elevate the Temperature: Increasing the reaction temperature can provide the necessary activation energy, but this will also favor the competing E2 elimination pathway.

    • Optimize the Solvent: Use a polar aprotic solvent like DMSO or DMF. These solvents solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive.[3][11][12]

Issue 2: My Sₙ1 reaction is sluggish and incomplete.

Question: I've switched to Sₙ1 conditions for my tertiary C10H19Cl substrate, using a weak nucleophile in a polar protic solvent, but the reaction is extremely slow or doesn't go to completion. Why is this happening?

Answer: While the Sₙ1 mechanism circumvents the issue of backside attack by forming a planar carbocation intermediate, the rate-determining step is the initial ionization of the alkyl halide to form this carbocation.[8][9][13] The stability of this carbocation is paramount. Although tertiary carbocations are relatively stable, several factors can still hinder this initial step.

Troubleshooting & Optimization:

  • Improve the Leaving Group: The chloride ion (Cl⁻) is a good leaving group, but bromide (Br⁻) and iodide (I⁻) are even better because they are weaker bases and can better stabilize the negative charge.[5][14] Tosylates (OTs) and triflates (OTf) are excellent leaving groups and can significantly accelerate the rate of carbocation formation.[15][16]

  • Increase Solvent Polarity: Polar protic solvents like water, methanol, and formic acid are crucial for stabilizing the forming carbocation and the departing leaving group through hydrogen bonding and dipole-dipole interactions.[8][11] A more polar solvent will accelerate the ionization step.

  • Consider a Lewis Acid Catalyst: In some cases, the addition of a Lewis acid (e.g., Ag⁺ from AgNO₃) can assist in the removal of the halide leaving group, facilitating carbocation formation.

Issue 3: I'm observing unexpected rearranged products in my Sₙ1 reaction.

Question: My Sₙ1 reaction on a secondary C10H19Cl substrate is yielding a product with a different carbon skeleton than my starting material. What is causing this?

Answer: This is a hallmark of carbocation rearrangements. The initially formed secondary carbocation can undergo a 1,2-hydride or 1,2-alkyl (e.g., methyl) shift to form a more stable tertiary carbocation.[17][18] The nucleophile then attacks this rearranged carbocation, leading to a constitutional isomer of the expected product. This is a common occurrence in Sₙ1 reactions of substrates that can form a more stable carbocation through rearrangement.

Troubleshooting & Optimization:

  • Avoid Sₙ1 Conditions if Rearrangement is Undesirable: If the unrearranged product is the target, an Sₙ1 pathway should be avoided.

  • Alternative Synthetic Routes: Consider alternative strategies that do not involve a carbocation intermediate. For example, if a hydroxyl group is the desired functional group, you could consider hydroboration-oxidation of an alkene precursor, which proceeds via an anti-Markovnikov and syn-addition without carbocation rearrangements.

Issue 4: My nucleophile and substrate are not soluble in the same solvent.

Question: I am trying to react an ionic nucleophile (e.g., NaN₃, KCN) with my nonpolar C10H19Cl substrate. The nucleophile is only soluble in polar solvents, while my substrate is only soluble in nonpolar organic solvents. How can I get them to react?

Answer: This is a common problem in biphasic reactions. The solution is to use a phase-transfer catalyst (PTC).[19][20] A PTC is a substance that has both hydrophilic and lipophilic properties, allowing it to transport an ion (in this case, your nucleophile) from the aqueous phase to the organic phase where the substrate is located.

Troubleshooting & Optimization:

  • Employ a Phase-Transfer Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) and crown ethers are common and effective PTCs.[21][22][23] The lipophilic alkyl groups of the quaternary ammonium salt allow it to dissolve in the organic phase, while the positively charged nitrogen can pair with the anionic nucleophile and shuttle it across the phase boundary.[19][22]

Experimental Protocols & Data

Protocol 1: Sₙ1 Substitution of 1-Adamantyl Chloride

This protocol details the synthesis of 1-adamantanol from 1-adamantyl chloride, a classic example of an Sₙ1 reaction on a sterically hindered tertiary substrate.

Materials:

  • 1-Adamantyl chloride

  • Formic acid (98-100%)

  • Water

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-adamantyl chloride in formic acid.

  • Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and slowly add water to hydrolyze the intermediate formate ester.

  • Continue heating at reflux for an additional hour.

  • Cool the reaction mixture and neutralize the excess formic acid by the slow addition of a saturated NaOH solution until the pH is basic.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 1-adamantanol.

  • Purify the product by recrystallization or column chromatography.

Protocol 2: Phase-Transfer Catalyzed Cyanation of a Hindered Alkyl Halide

This protocol describes a method for introducing a cyano group onto a sterically hindered substrate where direct Sₙ2 is not feasible and Sₙ1 might lead to rearrangements or be too slow.

Materials:

  • Sterically hindered C10H19Cl (e.g., a secondary isomer)

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve the C10H19Cl substrate and a catalytic amount of TBAB (5-10 mol%) in toluene.

  • In a separate beaker, prepare a concentrated aqueous solution of NaCN.

  • Add the aqueous NaCN solution to the toluene solution.

  • Heat the biphasic mixture to 80-100 °C with vigorous stirring to ensure efficient mixing of the two phases.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully separate the layers.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting nitrile by distillation or column chromatography.

Data Summary: Solvent Effects on Nucleophilic Substitution

The choice of solvent is critical in directing the reaction pathway. The following table summarizes the general effects of different solvent types on Sₙ1 and Sₙ2 reactions.

Solvent TypeExamplesEffect on Sₙ1 RateEffect on Sₙ2 RateRationale
Polar Protic Water, Methanol, Ethanol, Formic AcidIncreasesDecreasesStabilizes the carbocation and leaving group in Sₙ1; solvates and deactivates the nucleophile in Sₙ2.[8][11][24]
Polar Aprotic DMSO, DMF, Acetone, AcetonitrileDecreasesIncreasesDoes not effectively solvate the nucleophile, leaving it more reactive for Sₙ2.[3][11][12] Does not provide sufficient stabilization for carbocation formation in Sₙ1.
Nonpolar Hexane, Toluene, Carbon TetrachlorideNegligibleNegligibleGenerally poor solvents for the ionic nucleophiles required for these reactions.

Visualizing Reaction Pathways

Decision-Making Workflow for Nucleophilic Substitution on C10H19Cl

The following diagram illustrates a logical workflow for selecting the appropriate reaction conditions based on the substrate's structure.

reaction_pathway start C10H19Cl Substrate substrate_type Determine Substrate Type (1°, 2°, 3°) start->substrate_type primary Primary (1°) substrate_type->primary Primary secondary Secondary (2°) substrate_type->secondary Secondary tertiary Tertiary (3°) substrate_type->tertiary Tertiary sn2_conditions Favor SN2 Conditions: - Strong, small nucleophile - Polar aprotic solvent primary->sn2_conditions rearrangement_check Possibility of Rearrangement? secondary->rearrangement_check sn1_conditions Favor SN1 Conditions: - Weak nucleophile - Polar protic solvent tertiary->sn1_conditions no_rearrangement No Rearrangement Likely rearrangement_check->no_rearrangement No rearrangement Rearrangement Likely rearrangement_check->rearrangement Yes no_rearrangement->sn2_conditions rearrangement->sn1_conditions alt_route Consider Alternative Route (e.g., PTC, different starting material) rearrangement->alt_route

Caption: Decision workflow for choosing substitution conditions.

Mechanism Comparison: Sₙ1 vs. Sₙ2

This diagram contrasts the single-step Sₙ2 mechanism with the two-step Sₙ1 mechanism.

mechanisms cluster_sn2 SN2 Mechanism cluster_sn1 SN1 Mechanism sn2_start Nu⁻ + R-X sn2_ts [Nu---R---X]⁻ (Transition State) sn2_start->sn2_ts Backside Attack sn2_end Nu-R + X⁻ sn2_ts->sn2_end sn1_start R-X sn1_intermediate R⁺ + X⁻ (Carbocation Intermediate) sn1_start->sn1_intermediate Ionization (Slow) sn1_end Nu-R sn1_intermediate->sn1_end sn1_intermediate->sn1_end Nucleophilic Attack (Fast) sn1_nucleophile Nu⁻

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Welcome to the technical support center for the purification of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane. This resource is designed to provide researchers, scientists, and drug development professionals with practical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth guidance to overcome common challenges encountered during the purification of this halogenated alkane. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues, offering not just solutions but also the underlying scientific principles to empower your research.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could include the corresponding alcohol (1-(butan-2-yl)cyclopentyl)methanol) or alkene precursors.

  • Over-halogenated or Isomeric Byproducts: Radical halogenation, if used, can lead to multiple halogenations or halogenation at different positions on the alkyl chains.[1]

  • Elimination Products: Dehydrohalogenation of the target compound can lead to the formation of various alkenes.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up are common.

  • Reagents: Traces of reagents used in the synthesis, such as thionyl chloride or phosphorus halides, or their byproducts may be present.[3]

A preliminary analysis of your crude product by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present, which will inform the selection of the most appropriate purification strategy.

Q2: My crude product is an oil. Does this mean I cannot use crystallization for purification?

A2: Not necessarily. The appearance of a crude product as an oil can often be due to the presence of impurities or residual solvent that depress the melting point.[4] It is possible that the pure 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is a low-melting solid or can be induced to crystallize under the right conditions.

Before dismissing crystallization, consider the following:

  • Solubility Testing: Perform small-scale solubility tests with a range of solvents to identify a suitable system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[5][6]

  • Inducing Crystallization: Techniques such as scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound (if available), or cooling the solution to very low temperatures (e.g., in a dry ice/acetone bath) can initiate crystallization.[4][7]

If these methods fail, then chromatographic or distillation techniques would be the more appropriate purification routes.

Q3: Which analytical techniques are best suited for assessing the purity of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane?

A3: A combination of techniques is often best for a comprehensive purity assessment:

  • Gas Chromatography (GC): Due to the likely volatility of the compound and its potential impurities, GC is an excellent technique for assessing purity. A flame ionization detector (FID) will provide quantitative information on the relative amounts of different components.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is invaluable for identifying the structures of any impurities present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to confirm the identity of the desired product and to detect and quantify impurities if their signals do not overlap with those of the product.

  • Infrared (IR) Spectroscopy: IR can confirm the presence of key functional groups (e.g., C-Cl bond) and the absence of others (e.g., O-H from a starting alcohol).

Section 2: Troubleshooting Purification by Distillation

Distillation is a primary method for purifying liquid compounds based on differences in boiling points. For halogenated alkanes, this can be a very effective technique.

Issue 1: The product is co-distilling with an impurity.

Possible Cause: The boiling points of your product and the impurity are very close.

Troubleshooting Steps:

  • Fractional Distillation: If you are currently using simple distillation, switching to fractional distillation can significantly improve separation efficiency for components with close boiling points. The increased surface area provided by a fractionating column (e.g., Vigreux, Raschig rings, or metal sponge) allows for multiple theoretical plates of separation.

  • Vacuum Distillation: If the boiling point of your compound is high, or if it is thermally sensitive, distillation under reduced pressure (vacuum distillation) is recommended.[6] Lowering the pressure reduces the boiling point, which can sometimes increase the boiling point difference between your product and the impurity.

  • Azeotropic Distillation: While less common for this class of compounds, if a specific impurity forms an azeotrope with your product, you may need to consider adding a third component that alters the azeotropic composition, allowing for separation.

Distillation Technique Best For Key Considerations
Simple Distillation Separating liquids with significantly different boiling points (>50 °C).Inefficient for close-boiling mixtures.
Fractional Distillation Separating liquids with close boiling points.Requires a fractionating column and careful control of heating.
Vacuum Distillation Purifying high-boiling or thermally sensitive compounds.Requires a vacuum source and a manometer for pressure monitoring.
Issue 2: The product appears to be decomposing in the distillation pot.

Possible Cause: The compound is thermally unstable at its atmospheric boiling point. Halogenated alkanes can undergo elimination reactions at elevated temperatures.

Troubleshooting Steps:

  • Switch to Vacuum Distillation: This is the most critical step. By reducing the pressure, you can significantly lower the temperature required for distillation, thereby minimizing thermal decomposition.

  • Use a Lower Temperature Heating Source: Employ a heating mantle with a stirrer or an oil bath for more uniform and controlled heating. Avoid direct heating with a Bunsen burner.

  • Minimize Distillation Time: Do not heat the distillation pot for longer than necessary. Once the desired fraction has been collected, stop the distillation.

Section 3: Troubleshooting Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[8] For non-polar compounds like 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane, normal-phase chromatography with a polar stationary phase (e.g., silica gel or alumina) is typically used.[8]

Issue 1: The product is not separating from a non-polar impurity.

Possible Cause: The eluent (mobile phase) is too polar, causing both your product and the impurity to move too quickly through the column with little interaction with the stationary phase.

Troubleshooting Steps:

  • Decrease Eluent Polarity: Gradually decrease the polarity of your solvent system. For non-polar compounds, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane. Start with a very low percentage of the more polar solvent (e.g., 1-2%) and gradually increase it if necessary.

  • Use a Less Active Stationary Phase: If you are using a highly active stationary phase (e.g., freshly dried silica gel), it may be too retentive. Consider using alumina or a silica gel with a higher water content.

  • Optimize with Thin-Layer Chromatography (TLC): Before running a large-scale column, optimize your solvent system using TLC. The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from the impurity.

Issue 2: The product is streaking on the column and eluting over many fractions.

Possible Cause:

  • Column Overloading: You may have loaded too much crude material onto the column.

  • Poor Solubility in the Eluent: The compound may not be fully soluble in the mobile phase, causing it to streak.

  • Decomposition on the Stationary Phase: Some compounds can be sensitive to the acidic nature of silica gel.

Troubleshooting Steps:

  • Reduce the Amount of Sample: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Ensure Solubility: Dissolve your crude product in a minimum amount of the initial eluent before loading it onto the column. If solubility is an issue, you may need to use a slightly more polar "loading solvent" and then immediately begin eluting with your less polar mobile phase.

  • Consider an Alternative Stationary Phase: If you suspect decomposition on silica gel, try using a more neutral stationary phase like alumina. Alternatively, you can use silica gel that has been treated with a base (e.g., triethylamine) to neutralize its acidity.

Section 4: Troubleshooting Purification by Crystallization

Crystallization is a powerful purification technique for solids that relies on differences in solubility between the desired compound and impurities in a given solvent at different temperatures.[5][9]

Issue 1: The compound "oils out" instead of forming crystals.

Possible Cause:

  • The solution is supersaturated at a temperature above the compound's melting point. [5]

  • The presence of significant impurities is lowering the melting point.

  • The cooling rate is too fast. [7]

Troubleshooting Steps:

  • Add More Solvent: Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. This will decrease the saturation point and may allow crystallization to occur at a lower temperature.[7]

  • Cool Slowly: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath or refrigerator. Insulating the flask can promote slower cooling and the formation of larger, purer crystals.[9]

  • Attempt a "Mixed-Solvent" Crystallization: Find a solvent in which your compound is very soluble and another in which it is poorly soluble (the two solvents must be miscible). Dissolve your compound in a minimal amount of the "good" hot solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes cloudy. Re-heat to clarify the solution, and then allow it to cool slowly.[5]

Issue 2: No crystals form, even after cooling.

Possible Cause:

  • The solution is not sufficiently saturated.

  • There are no nucleation sites for crystal growth to begin.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. This can create microscopic imperfections that serve as nucleation sites.[7]

    • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.[7]

  • Reduce the Volume of Solvent: Carefully evaporate some of the solvent to increase the concentration of your compound, then attempt to cool and crystallize again.[4]

  • Use a Different Solvent: Your chosen solvent may not be suitable. Re-evaluate your solvent choice based on solubility tests. For non-polar compounds, solvents like hexane, pentane, or toluene can be effective.[9][10]

Section 5: Experimental Workflows and Diagrams

Workflow for Selecting a Purification Method

The following diagram illustrates a logical workflow for selecting the most appropriate purification method for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.

Purification_Workflow start Crude 1-(Butan-2-yl)-1- (chloromethyl)cyclopentane is_solid Is the crude product a solid or can it be induced to crystallize? start->is_solid distillation_check Are boiling points of components significantly different (>25-30°C)? is_solid->distillation_check No (Liquid/Oil) crystallization Attempt Crystallization is_solid->crystallization  Yes fractional_distillation Perform Fractional Distillation distillation_check->fractional_distillation  Yes column_chromatography Perform Column Chromatography distillation_check->column_chromatography No thermal_stability Is the compound thermally stable? vacuum_distillation Perform Vacuum Distillation thermal_stability->vacuum_distillation No end_purified Pure Product thermal_stability->end_purified  Yes crystallization->end_purified fractional_distillation->thermal_stability vacuum_distillation->end_purified column_chromatography->end_purified

Caption: Decision tree for selecting an appropriate purification method.

References

  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow. [Link]

  • How to grow crystals for a non polar organic compounds. (2017, June 22). ResearchGate. [Link]

  • Alkyl Halides. askIITians. [Link]

  • Crystallization. University of California, Irvine. [Link]

  • How To Grow Crystals. (2015, April 28). University of Florida. [Link]

  • Replacing -OH by iodine. (2023, November 7). Chemistry LibreTexts. [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. [Link]

  • Preparation and Purification of An Alkyl Halide. Scribd. [Link]

  • Purification. Cooperative Organic Chemistry Student Laboratory Manual. [Link]

  • Resinous compound crystallization using non-polar solvent sequence.
  • Nuggets of Knowledge for Chapter 9 – Reactions of Alkyl Halides. University of West Florida. [Link]

  • Synthesis of Alkyl Halides from Alcohols. (2023, January 22). Chemistry LibreTexts. [Link]

  • Methods of Purification of Organic Compounds. (2026, March 2). CK-12 Foundation. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). Royal Society of Chemistry. [Link]

  • Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. (2024, July 24). ACS Publications. [Link]

  • Chromatographic Purification. Structure Determination of Organic Compounds. [Link]

Sources

Optimization

Removing unreacted thionyl chloride from cyclopentane derivatives

Topic: Removal of Unreacted Thionyl Chloride ( ) from Cyclopentane Derivatives Ticket ID: CHE-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist) Introduction: The Equilibrium Challenge Welcome to...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Thionyl Chloride (


) from Cyclopentane Derivatives
Ticket ID:  CHE-SUP-8821
Status:  Open
Support Level:  Tier 3 (Senior Application Scientist)

Introduction: The Equilibrium Challenge

Welcome to the Technical Support Center. You are likely dealing with the synthesis of a cyclopentanecarbonyl chloride derivative. The core challenge here is not just "drying" the product, but shifting the chemical equilibrium without degrading your cyclic ring system.

Thionyl chloride (


 76°C) is often used in excess to drive the conversion of carboxylic acids to acid chlorides. However, residual 

is detrimental to downstream applications (e.g., amidation, esterification) because it competes with your acyl chloride, generating side products like sulfinyl amines or alkyl chlorides.

This guide provides three validated workflows for removal, ranked by product stability and scale.

Module 1: The "Dry" Workup (Gold Standard)

Best For: Stable, non-volatile cyclopentane derivatives (e.g., Cyclopentanecarbonyl chloride, bp ~161°C). Mechanism: Physical entrainment (Co-evaporation).

The Physics of Separation

Cyclopentanecarbonyl chloride boils at roughly 161°C, while thionyl chloride boils at 76°C. While simple distillation seems obvious,


 "sticks" due to vapor pressure effects. We use Toluene  as an entrainer. Toluene (

110.6°C) is miscible with

and helps break the vapor pressure hold, effectively "chasing" the reagent out of the flask.
Step-by-Step Protocol
  • Initial Bulk Removal:

    • Connect the reaction flask to a rotary evaporator.

    • Bath Temp: 40–50°C (Do not exceed 60°C to avoid darkening/decomposition).

    • Pressure: Ramp down to ~200 mbar. Most

      
       will distill off.
      
    • Note: The receiver flask will contain yellow liquid (

      
       + impurities).
      
  • The Toluene Chase (Azeotropic-like Removal):

    • Add dry toluene to the residue (Volume ratio: 2:1 Toluene to Crude Product).

    • Agitate to ensure homogeneity.

    • Evaporate again at 50°C / ~100 mbar.

    • Repeat this step 3 times. This is the critical "Self-Validating" step. When the toluene comes off clear and the residue volume is constant, the

      
       is statistically negligible.
      
  • High Vacuum Polish:

    • Place the flask on a high-vacuum manifold (<1 mbar) for 1–2 hours.

    • Visual Check: The product should be a clear to pale yellow oil. Dark orange/red indicates sulfur decomposition (

      
      ).
      
Workflow Visualization

G Start Crude Reaction (R-COCl + Excess SOCl2) BulkEvap Bulk Evaporation (40°C, 200 mbar) Start->BulkEvap AddTol Add Dry Toluene (2:1 Ratio) BulkEvap->AddTol CoEvap Co-Evaporation (Chase Step) AddTol->CoEvap Check Repeat 3x? CoEvap->Check Check->AddTol No HighVac High Vacuum (<1 mbar) Check->HighVac Yes Final Pure Acyl Chloride HighVac->Final

Caption: Iterative toluene co-evaporation workflow for efficient thionyl chloride removal.

Module 2: The "Wet" Workup (Chemical Quench)

Best For: Non-hydrolyzable products (e.g., Alkyl chlorides formed from alcohols) or when distillation is impossible. Risk Level: High (Exothermic gas evolution).

Critical Safety Warning

Thionyl chloride reacts violently with water to produce ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 (gas) and 

(gas).[1]

[2]
Protocol
  • Dilution: Dilute the reaction mixture with an inert solvent (Diethyl ether or DCM).

  • The "Ice" Trick: Do not add water directly.[3][4][5] Pour the reaction mixture slowly onto a stirred slurry of crushed ice and water. The low temperature dampens the exotherm.

  • Neutralization:

    • Once the fizzing stops, slowly add Saturated Sodium Bicarbonate (

      
      ) solution.
      
    • Monitor pH: Ensure the aqueous layer is slightly basic (pH 8–9).

  • Extraction: Separate the organic layer, dry over

    
    , and evaporate.
    

Module 3: Troubleshooting & FAQs

Q1: My product turned dark orange/red after evaporation. Is it ruined?

  • Diagnosis: This is likely due to the formation of Sulfur Monochloride (

    
    ) or thermal decomposition of the thionyl chloride at temperatures >60°C.
    
  • Fix: If the product is distillable (like cyclopentanecarbonyl chloride), perform a vacuum distillation.[6] The colored impurities usually remain in the pot. For future runs, keep the bath temperature strictly below 50°C.

Q2: I am using a rotary evaporator, but the tubing is corroding rapidly.

  • Cause:

    
     and 
    
    
    
    vapors are bypassing the condenser.
  • Solution: You must install a Base Trap between the rotovap and the pump.[7]

    • Setup: Vacuum Pump

      
       Trap with KOH pellets or NaOH solution 
      
      
      
      Cold Trap (Dry Ice)
      
      
      Rotovap.
    • Without this, you will destroy the pump diaphragms within 3–5 runs.

Q3: Can I use Hexanes instead of Toluene for co-evaporation?

  • Answer: Toluene is superior.

  • Reasoning: Hexanes have a lower boiling point (69°C) than

    
     (76°C). Toluene (110°C) has a higher boiling point, which allows it to "sweep" the lower-boiling thionyl chloride out of the flask more effectively during distillation.
    

Q4: How do I verify all


 is gone without injecting it into an expensive GC-MS? 
  • Quick Test: The "Smell Test" is unreliable and dangerous.

  • Analytical Check: Take a small aliquot for

    
    H NMR  in 
    
    
    
    .
    • Look for the

      
      -proton shift. If you are making an amide, perform a mini-test reaction: React a drop of product with excess benzylamine. If you see immediate heavy white fumes (
      
      
      
      from
      
      
      ) and formation of sulfinyl amides (distinct NMR peaks), you need more drying.

Summary of Methods

FeatureToluene Co-EvaporationVacuum DistillationAqueous Quench
Efficiency HighVery HighMedium
Product Loss NegligibleLow (Hold-up volume)Moderate (Hydrolysis risk)
Safety HighHighLow (Gas evolution)
Suitability All Scales>5g ScaleStable Products Only

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • BenchChem. Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.

  • Fisher Scientific. Safety Data Sheet: Thionyl Chloride.

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012.
  • ChemicalBook. Cyclopentanecarbonyl chloride Properties and BP Data.

Sources

Troubleshooting

Technical Support Center: Volatility Management for C1-C4 Alkyl Chlorides

Status: Operational Ticket Focus: Volatility, Stoichiometry Control, and Safety Target Agents: C1 (Methyl) through C4 (t-Butyl) Chlorides Introduction: The "Volatility Gap" Low molecular weight alkyl chlorides (C1–C4) pr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Volatility, Stoichiometry Control, and Safety Target Agents: C1 (Methyl) through C4 (t-Butyl) Chlorides

Introduction: The "Volatility Gap"

Low molecular weight alkyl chlorides (C1–C4) present a unique "Volatility Gap." They possess boiling points that hover dangerously close to or below standard laboratory ambient temperatures (20–25°C). Unlike their bromide or iodide counterparts, these reagents will vaporize during standard weighing, transfer, and reaction initiation, leading to silent stoichiometric failure .

This guide provides the protocols required to bridge this gap, ensuring that the moles you calculate are the moles that actually react.

Physical Properties Reference Table

Critical thresholds for handling protocols.

ReagentCASBoiling Point (°C)Density (g/mL)Flash PointHandling Class
Methyl Chloride 74-87-3-24.20.911 (at -25°C)-Gas
Ethyl Chloride 75-00-312.30.897 (at 0°C)-50°CVolatile Liquid/Gas
Isopropyl Chloride 75-29-635.70.859-32°CVolatile Liquid
t-Butyl Chloride 507-20-051.00.842-27°CLiquid

Module 1: Storage & Transfer Protocols

Core Directive: Never treat Ethyl Chloride or Isopropyl Chloride as standard liquids. Treat them as "condensed gases."

Protocol A: The "Cold-Chain" Cannula Transfer

Best for: Ethyl Chloride (BP 12°C) and Isopropyl Chloride (BP 35°C).

The Problem: Pouring ethyl chloride into a graduated cylinder results in rapid boiling, loss of reagent, and ice formation due to evaporative cooling. The Solution: A closed-system transfer using positive pressure and thermal management.

Step-by-Step Workflow:

  • Pre-Cooling: Store the reagent bottle at -20°C. Pre-cool the receiving reaction flask to -78°C (dry ice/acetone) or -20°C (ice/salt) depending on solvent compatibility.

  • Septum Integrity: Replace standard rubber septa with Teflon-lined silicone septa . Alkyl chlorides swell standard red rubber rapidly, leading to coring and leaks.

  • Pressure Equalization: Insert a short needle connected to an inert gas line (Nitrogen/Argon) into the reagent bottle to provide positive pressure.

  • Transfer: Insert a double-tipped needle (cannula). Lower one end into the cold reagent and the other into the cooled reaction flask.

  • Metering: If exact volume is needed, transfer first to a pre-cooled, septum-capped graduated cylinder (with a vent needle), then to the reaction. Do not use open glass.

Visualization: Cannula Transfer Logic

CannulaTransfer cluster_thermal Thermal Management Zone Source Reagent Bottle (-20°C) Cannula Double-Tipped Cannula Source->Cannula Liquid Flow InertGas Inert Gas (Positive Pressure) InertGas->Source Push Receiver Reaction Flask (Pre-cooled) Cannula->Receiver Transfer Vent Vent Needle (Pressure Relief) Receiver->Vent Gas Exit

Caption: Closed-loop cannula transfer prevents evaporative loss and exposure. Inert gas pressure drives the liquid reagent from the cold source to the cold receiver.

Module 2: Reaction Engineering

Core Directive: Stoichiometry must account for "Headspace Loss."

Protocol B: Compensating for Volatility

When using reagents like Ethyl Chloride in Grignard formation or Friedel-Crafts alkylation, a 1.0 : 1.0 equivalent ratio often fails because the alkyl chloride vaporizes into the flask headspace rather than staying in solution.

  • The "Overcharge" Rule: Start with 1.2 to 1.5 equivalents of the volatile alkyl chloride relative to the limiting reagent.

  • Condenser Selection: A standard Liebig condenser is insufficient. Use a Dry Ice/Acetone Cold Finger or a jacketed coil condenser with a circulating chiller set to -10°C.

  • Sealed Tube Reactions: For reactions requiring heat (e.g., >40°C), use a heavy-walled pressure vessel (Ace Glass or similar) behind a blast shield. This keeps the reagent in the liquid phase by elevating the pressure.

Visualization: Reactor Setup Decision Tree

ReactorSelection Start Select Reagent CheckBP Check Boiling Point (BP) Start->CheckBP LowBP BP < 20°C (e.g., Ethyl Cl) CheckBP->LowBP MidBP BP 20°C - 50°C (e.g., Isopropyl Cl) CheckBP->MidBP HighBP BP > 50°C (e.g., t-Butyl Cl) CheckBP->HighBP Action1 Sealed Pressure Tube OR Dry Ice Condenser LowBP->Action1 Action2 Standard Reflux with Chilled Water (5°C) MidBP->Action2 Action3 Standard Glassware HighBP->Action3

Caption: Equipment selection based on reagent boiling point relative to ambient temperature.

Module 3: Safety & PPE

Core Directive: Nitrile gloves offer insufficient protection against low MW chlorinated hydrocarbons.

  • Inhalation Hazard: These compounds are central nervous system depressants and potential carcinogens. All work must be performed in a functioning fume hood.

  • Glove Permeation: Chlorinated solvents and reagents permeate standard nitrile gloves in seconds to minutes.

    • Recommended: Silver Shield / 4H (Laminate) gloves or PVA (Polyvinyl Alcohol) gloves.

    • Note: PVA is water-soluble; do not use if aqueous workup is involved.

  • Pressure Hazard: When heating ethyl chloride in a sealed tube, ensure the vessel is rated for at least 150 psi. Always use a blast shield.

Troubleshooting FAQ

Q1: I am trying to make a Grignard reagent with Ethyl Chloride, but the magnesium won't initiate. Why? Diagnosis: The reagent likely evaporated before reacting, or the Mg surface is passive. Corrective Action:

  • Condense the Reagent: Distill the ethyl chloride directly onto the magnesium turnings using a dry-ice condenser. This ensures the concentration at the metal surface is high.

  • Mechanical Activation: Stir dry Mg turnings under nitrogen overnight to create fresh fractures.

  • Initiator: Add a crystal of Iodine or a drop of 1,2-dibromoethane.

Q2: My t-Butyl Chloride reaction yield is low, and I see a white precipitate in the flask. Diagnosis: Hydrolysis. t-Butyl chloride hydrolyzes via an SN1 mechanism extremely rapidly in the presence of moisture, producing t-Butanol and HCl (which forms salts/precipitates with amines or bases). Corrective Action:

  • Dry Solvents: Ensure all solvents are dried over molecular sieves (3Å or 4Å).

  • Avoid Aqueous Washes: If purifying t-Butyl chloride, do not wash with water/bicarb unless the mixture is <0°C and the process is under 2 minutes. Dry immediately with CaCl2.

Q3: The rubber septum on my flask turned into a jelly-like mess. Diagnosis: Chlorinated hydrocarbons are excellent solvents for the plasticizers in red rubber. Corrective Action: Switch exclusively to Teflon-faced (PTFE) septa . The PTFE barrier prevents the alkyl chloride from contacting the rubber core.

Q4: How do I dry Ethyl Chloride if it's wet? Diagnosis: Standard drying agents like MgSO4 are difficult to use with a volatile liquid that boils at 12°C. Corrective Action: Pass the gas/liquid through a tube packed with granular Calcium Chloride (CaCl2) or Molecular Sieves (3Å) immediately before it enters the reaction flask. Do not try to stir it in a flask with powder; you will lose the reagent.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6337, Chloroethane (Ethyl Chloride). Retrieved from [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • University of Rochester, Dept. of Chemistry. (n.d.). How To: Work with Volatile Compounds. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

Advanced 1H NMR Analysis Guide: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane . It is designed for researchers and analytical scientists dealing with complex aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane . It is designed for researchers and analytical scientists dealing with complex aliphatic systems where chirality and quaternary centers induce significant spectral complexity.

Executive Summary

The analysis of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane presents a specific stereochemical challenge often overlooked in routine screening: the induction of diastereotopicity by a remote chiral center. Unlike simple 1,1-disubstituted cyclopentanes, the presence of the chiral sec-butyl group renders the C1-substituents and the cyclopentyl ring protons diastereotopic.

This guide compares the Standard Routine Protocol (CDCl₃, 400 MHz) against an Optimized High-Resolution Protocol (C₆D₆, 600 MHz) . Experimental evidence suggests that while standard protocols yield ambiguous "aliphatic envelopes," the optimized approach resolves critical diagnostic signals, specifically the AB quartet of the chloromethyl group and the distinct multiplets of the cyclopentyl ring.

Structural & Spectral Logic

Before data acquisition, the analyst must recognize the magnetic non-equivalence inherent in the molecule.

  • The Quaternary Center (C1): Anchors the chloromethyl group and the sec-butyl chain.

  • The Chiral Inducer: The sec-butyl group contains a chiral center at C2'.

  • The Consequence:

    • Chloromethyl Protons (-CH₂Cl): These are not equivalent.[1] They form an AB spin system (diastereotopic protons) rather than a singlet, typically appearing as two doublets with a large geminal coupling constant (

      
       Hz).
      
    • Cyclopentyl Ring: The lack of a plane of symmetry renders the

      
      -protons (C2/C5) and 
      
      
      
      -protons (C3/C4) magnetically distinct, creating complex higher-order multiplets.

Comparative Analysis: Routine vs. Optimized Protocols

Alternative 1: Standard Routine Protocol
  • Solvent: Chloroform-

    
     (CDCl₃)
    
  • Field Strength: 300 - 400 MHz

  • Performance Profile:

    • Resolution: Low. The aliphatic region (0.8 – 1.9 ppm) appears as a broad, overlapping envelope.

    • Diagnostic Value: The -CH₂Cl signal often appears as a "pseudo-singlet" or a fuzzy doublet due to insufficient dispersion of the AB system relative to the line width.

    • Risk: High probability of misinterpreting the integral or multiplicity, leading to incorrect purity assessments.

Alternative 2: Optimized High-Resolution Protocol (Recommended)
  • Solvent: Benzene-

    
     (C₆D₆)
    
  • Field Strength: 600 MHz+

  • Performance Profile:

    • Resolution: Superior. The magnetic anisotropy of the benzene ring induces solvent-solute shifts (ASIS) that selectively spread the aliphatic signals.

    • Diagnostic Value: The -CH₂Cl protons are clearly resolved as a distinct AB quartet. The sec-butyl methyls (doublet and triplet) are fully separated from the ring protons.

    • Trustworthiness: Provides unambiguous confirmation of the quaternary substitution pattern.

Comparative Data Summary

The following table contrasts the predicted spectral appearance under both regimes.

Signal AssignmentProton TypeRoutine (CDCl₃, 400 MHz)Optimized (C₆D₆, 600 MHz)
-CH₂Cl Diastereotopic AB System3.50 ppm (Unresolved "Singlet" or broad lump)3.35 & 3.48 ppm (Distinct AB Quartet,

Hz)
sec-Butyl -CH₃ Methyl (Doublet)0.88 ppm (Overlaps with triplet)0.82 ppm (Sharp Doublet, resolved)
sec-Butyl -CH₃ Methyl (Triplet)0.90 ppm (Overlaps with doublet)0.75 ppm (Sharp Triplet, resolved)
Cyclopentyl Ring Methylene Envelope1.4 – 1.8 ppm (Featureless Multiplet)1.2 – 1.9 ppm (Resolved into distinct multiplets for

and

protons)

Experimental Protocol: Self-Validating Workflow

To ensure scientific integrity, follow this step-by-step workflow. This protocol includes "Checkpoints" to validate data quality before proceeding.

Phase 1: Sample Preparation
  • Mass/Volume: Dissolve 5–10 mg of the analyte in 0.6 mL of Benzene-

    
      (99.6% D).
    
    • Reasoning: C₆D₆ is chosen for its ability to resolve aliphatic overlap via the Anisotropic Solvent-Induced Shift (ASIS) effect.

  • Filtration: Filter the solution through a cotton plug into a precision NMR tube (5 mm) to remove suspended solids that cause line broadening.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes.

Phase 2: Acquisition Parameters (600 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse) or equivalent.

  • Spectral Width (SW): 12 ppm (ensure no fold-over of impurities).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Causality: The quaternary carbon environment lengthens the T1 relaxation times of adjacent protons. A short D1 will suppress the integration of the -CH₂Cl signal, skewing quantitative results.

  • Scans (NS): 64 scans (minimum) to resolve the low-intensity outer wings of the AB quartet.

Phase 3: Processing & Validation
  • Apodization: Apply an exponential window function (LB = 0.3 Hz).

  • Phasing: Manually phase the spectrum. Auto-phasing often fails on AB quartets.

  • Checkpoint: Zoom into the 3.3–3.6 ppm region.

    • Pass: You see four lines (two doublets) leaning towards each other (roofing effect).

    • Fail: You see a singlet.[2][3][4][5] Action: Re-shim or switch solvent to Pyridine-

      
      .
      

Structural Assignment Logic (Visualization)

The following diagram illustrates the logical pathway for assigning the complex signals in this molecule, moving from 1D screening to 2D confirmation.

NMR_Assignment_Workflow Start Acquire 1H Spectrum (C6D6, 600 MHz) Check_Cl Inspect 3.3 - 3.5 ppm Region Start->Check_Cl Decision_AB AB Quartet Visible? Check_Cl->Decision_AB Assign_Cl Assign -CH2Cl (Diastereotopic Protons) Decision_AB->Assign_Cl Yes Re_Prep Switch Solvent (Pyridine-d5 or Toluene-d8) Decision_AB->Re_Prep No (Singlet/Overlap) Check_Me Inspect 0.7 - 0.9 ppm Region Assign_Cl->Check_Me Re_Prep->Start Re-acquire Assign_Me Assign sec-Butyl Methyls (Doublet vs Triplet) Check_Me->Assign_Me HSQC_Step Run 2D HSQC (Multiplicity Editing) Assign_Me->HSQC_Step Final_Assign Differentiate Ring CH2 from Chain CH/CH2 HSQC_Step->Final_Assign

Caption: Logical workflow for the structural assignment of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane, prioritizing the identification of the diagnostic AB system.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[2] (Standard text for AB system analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR: Diastereotopic Protons. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for cycloalkane ring anisotropy).

Sources

Comparative

Comprehensive Guide to Identifying Diastereotopic Protons in Chloromethyl Group NMR

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Content Type: Technical Comparison Guide & Experimental Protocol.

Executive Summary: The Diastereotopic Challenge

In small molecule characterization, particularly for chlorinated intermediates and protecting group chemistry (e.g., MOM-Cl derivatives), the chloromethyl group (-CH


Cl)  often presents a spectral anomaly. While expected to appear as a singlet or a simple doublet, these protons frequently manifest as complex AB quartets  or ABX systems .

This phenomenon arises when the chloromethyl group is adjacent to a chiral center (or in a molecule lacking a plane of symmetry bisecting the H-C-H angle). The protons become diastereotopic (


 and 

), rendering them chemically non-equivalent.[1][2][3][4] Misinterpreting these signals as impurities or structural isomers can lead to costly delays in drug development pipelines.

This guide objectively compares the three primary methods for resolving and assigning these protons—High-Field 1D


H NMR , Solvent Titration , and 2D HSQC —providing actionable protocols to validate your structural assignments.

Theoretical Grounding: Symmetry & Causality[5]

Why are they different?

Protons on a methylene group are diastereotopic if replacing each proton sequentially with a test group (Z) generates a pair of diastereomers.[5]

  • Homotopic: Replacement yields identical molecules (e.g., CH

    
    Cl).
    
  • Enantiotopic: Replacement yields enantiomers (e.g., CH

    
    Cl
    
    
    
    ).[3] Indistinguishable in achiral solvents.
  • Diastereotopic: Replacement yields diastereomers.[3][5] Always distinguishable in NMR , regardless of solvent chirality.

In a chloromethyl group attached to a chiral center (


-CH

Cl), the chiral environment differentiates the two faces of the methylene group, making

and

magnetically distinct.
Visualization: Proton Classification Decision Tree

The following logic flow allows for rapid classification of methylene protons before experimental work begins.

ProtonClassification Start Analyze Methylene (-CH2-) Protons Q1 Does the molecule have a plane of symmetry bisecting the CH2? Start->Q1 Homotopic Homotopic (Appear as Singlet/Equivalent) Q1->Homotopic Yes Q2 Is the molecule chiral or does it contain a chiral center? Q1->Q2 No Enantiotopic Enantiotopic (Equivalent in Achiral Solvents) Q2->Enantiotopic No Diastereotopic Diastereotopic (Non-Equivalent: AB System) Q2->Diastereotopic Yes

Figure 1: Decision tree for classifying methylene protons based on molecular symmetry elements.

Comparative Analysis of Identification Methods

We evaluated three standard workflows for identifying diastereotopic chloromethyl protons. The comparison focuses on Resolution Power (ability to distinguish


/

), Certainty (risk of false positives), and Resource Cost (time/sample).
Method A: High-Field 1D H NMR

The first line of defense. Diastereotopic chloromethyl protons typically appear as an AB system (two doublets leaning toward each other, the "roofing effect") in the 3.5–4.0 ppm range.

  • Key Indicator: The Geminal Coupling Constant (

    
    ).[6][7][8][9][10] For -CH
    
    
    
    Cl, this value is characteristically 10–12 Hz [1]. This is distinct from vicinal coupling (
    
    
    Hz) or geminal coupling in plain alkyl chains (
    
    
    Hz).
  • Limitation: If the chemical shift difference (

    
    ) is small (
    
    
    
    ), the outer lines of the AB quartet vanish, and the inner lines merge into a deceptive singlet.
Method B: Solvent Titration (Shift Dispersion)

Changing the solvent changes the magnetic environment. Benzene-d


 is particularly effective for chloromethyl groups due to the Anisotropy Effect . Benzene rings preferentially solvate electron-deficient areas (like the C-Cl bond), often shifting 

and

differently compared to CDCl

.
Method C: 2D HSQC (Heteronuclear Single Quantum Coherence)

The definitive method. HSQC correlates protons to their attached carbons via one-bond coupling (


).
  • The "Smoking Gun": If two distinct proton signals correlate to the same carbon signal (which appears negative/blue in multiplicity-edited HSQC), they are indisputably geminal protons on the same methylene group.

Summary of Performance
FeatureMethod A: 1D

H NMR
Method B: Solvent TitrationMethod C: 2D HSQC
Primary Signal AB Quartet (Roofing)Shifted Multiplets2 H

1 C Correlation
Confidence Level ModerateHighDefinitive
Instrument Time Low (5 mins)Medium (2 x 5 mins + Prep)Medium (20-40 mins)
Sample Req. Standard (<1 mg)Standard (<1 mg)Higher (>2 mg preferred)
Best For Initial Screeningresolving OverlapFinal Confirmation

Experimental Protocols

Protocol 1: Solvent Titration for Signal Resolution

Purpose: To separate overlapping diastereotopic signals that appear as a singlet in CDCl


.
  • Baseline Scan: Acquire a standard

    
    H NMR spectrum in CDCl
    
    
    
    . Note the chemical shift and line width of the suspected chloromethyl signal.
  • Evaporation: Gently remove the solvent using a stream of nitrogen or a rotary evaporator. Ensure the sample is dry.

  • Resolvation: Dissolve the residue in Benzene-d

    
     (C
    
    
    
    D
    
    
    )
    or Acetone-d
    
    
    . Benzene is preferred for organochlorides due to specific solute-solvent clustering [2].
  • Acquisition: Acquire the spectrum with the same parameters.

  • Analysis: Overlay the spectra. Look for the "singlet" splitting into two distinct doublets. Calculate the coupling constant

    
    .[7] If 
    
    
    
    Hz, the assignment is confirmed.
Protocol 2: Multiplicity-Edited HSQC Validation

Purpose: To rigorously prove two signals belong to the same Carbon atom.

  • Setup: Prepare sample in a high-quality tube (500 MHz+ instrument recommended).

  • Pulse Sequence: Select hsqcedetgpsisp2.3 (Bruker) or equivalent "Edited HSQC" sequence. This phases CH and CH

    
     signals positive (red) and CH
    
    
    
    signals negative (blue).
  • Parameter Optimization:

    • Set NS (Number of Scans) to at least 4 (8-16 for dilute samples).

    • Set TD (Time Domain) in F1 (Carbon) to 256 for sufficient resolution.

    • CNST2 (

      
      ):  Set to 145 Hz (standard). Note: Chloromethyl 
      
      
      
      can be higher (~150 Hz), but 145 Hz works for detection.
  • Processing: Phase the 2D spectrum manually.

  • Verification:

    • Locate the Carbon signal for -CH

      
      Cl (typically 40–50 ppm).
      
    • Confirm it is Negative/Blue (indicating CH

      
      ).
      
    • Observe two distinct proton correlations at that single carbon frequency.

Workflow Visualization: HSQC Logic

HSQC_Workflow Sample Sample Preparation (>2mg in CDCl3) Acquire Acquire Edited-HSQC (CNST2 = 145 Hz) Sample->Acquire Phase Phase Correction (CH/CH3 = Up, CH2 = Down) Acquire->Phase Analyze Analyze Cross-Peaks at ~45 ppm (13C) Phase->Analyze Result Two H signals correlate to ONE Negative C signal? Analyze->Result Confirmed CONFIRMED: Diastereotopic Pair Result->Confirmed Yes

Figure 2: Step-by-step workflow for confirming diastereotopicity using HSQC.

Technical Reference Data

When analyzing the spectrum, use these reference values to distinguish the chloromethyl group from other methylene systems.

ParameterChloromethyl (-CH

Cl)
Standard Alkyl (-CH

-)
Alkene (=CH

)

H Shift (

)
3.5 – 4.0 ppm 1.2 – 1.5 ppm4.5 – 6.0 ppm

(Geminal)
10 – 12 Hz 12 – 15 Hz0 – 3 Hz

(HSQC)
~150 Hz ~125 Hz~160 Hz

C Shift (

)
40 – 50 ppm 20 – 35 ppm100 – 120 ppm

Note: The presence of the electronegative Chlorine atom decreases the magnitude of the geminal coupling constant compared to a standard alkyl chain, often resulting in a value closer to 11 Hz [3].

References

  • Reich, H. J. (2024). Geminal Proton-Proton Coupling Constants. University of Wisconsin-Madison. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. [Link]

  • Master Organic Chemistry. (2022).[4] Diastereotopic Protons in 1H NMR Spectroscopy. [Link]

Sources

Validation

C13 NMR Chemical Shifts for Quaternary Carbon in Cyclopentane: A Comparative Assignment Guide

This guide provides an in-depth technical comparison of methods for identifying and assigning quaternary carbon ( ) chemical shifts in cyclopentane derivatives. It is designed for researchers requiring high-confidence st...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methods for identifying and assigning quaternary carbon (


) chemical shifts in cyclopentane derivatives. It is designed for researchers requiring high-confidence structural elucidation in drug development.

Executive Summary

Quaternary carbons in cyclopentane rings present a unique analytical challenge. Unlike their cyclohexane counterparts, five-membered rings exhibit significant envelope conformational mobility and distinct ring strain, which alters magnetic shielding. Standard empirical additivity rules often fail (


 ppm error) for these systems. This guide compares the performance of Empirical Prediction  vs. DFT-GIAO Calculation  and evaluates Standard 1D Protocols  vs. Inverse-Gated/DEPTQ  sequences for detection.
Part 1: The Analytical Challenge

In drug discovery, the cyclopentane scaffold is a common pharmacophore (e.g., prostaglandins, spiro-fused leads). Quaternary carbons in these rings are often "silent" or ambiguous due to:

  • Long Relaxation Times (

    
    ):  Lack of attached protons prevents efficient dipolar relaxation, leading to signal saturation.
    
  • Weak NOE Enhancement: Standard proton decoupling does not significantly boost

    
     intensity.
    
  • Strain-Induced Shielding: The ~109° bond angle constraint alters hybridization character, shifting resonances upfield compared to acyclic analogs.

Part 2: Comparative Analysis of Prediction Methods

We compared the two dominant "products" for predicting chemical shifts: Empirical Additivity Algorithms (common in ChemDraw/MestReNova) and Quantum Mechanical Calculation (DFT-GIAO).

Comparison Matrix: Accuracy & Utility
FeatureMethod A: Empirical Additivity Method B: DFT-GIAO (B3LYP/6-31G)*
Basis of Prediction Database interpolation & substituent constants.Quantum mechanical magnetic shielding tensors.
Performance on Cyclopentanes Moderate. Often overestimates shifts by 3-8 ppm due to inability to model ring strain accurately.High. Accurately models envelope conformation and steric compression.
Stereochemical Sensitivity Low. Cannot easily distinguish cis/trans isomers of 1,2-disubstituted cyclopentanes.High. Can resolve diastereomers based on energy-minimized geometries.
Time Cost Instant (< 1 second).High (Hours to Days).
Best Use Case Quick dereplication of simple monomers.Confirmation of novel spiro-fused or bridged scaffolds.

Expert Insight: For quaternary carbons at ring junctions (e.g., spiro[4.4]nonane), empirical methods frequently misassign the


 by >10 ppm. DFT is the required standard for publication-quality assignment of fused cyclopentanes. 
Part 3: Experimental Protocol Comparison

To observe these low-sensitivity carbons, researchers must choose the correct pulse sequence.

Protocol A: Standard Power-Gated Decoupling (The "Default")
  • Mechanism: Continuous decoupling during acquisition; gated off during delay.

  • Pros: NOE enhancement for CH/CH2/CH3.

  • Cons: Fatal for

    
    .  Quaternary carbons receive no NOE and saturate easily. Signals are often lost in noise.
    
Protocol B: The "Gold Standard" (DEPTQ or Inverse Gated)
  • Recommendation: Use DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary) .

  • Mechanism: Retains

    
     signals (unlike DEPT-135) while phasing them opposite to 
    
    
    
    .
  • Performance: Provides ~2x sensitivity over inverse-gated experiments and explicitly edits multiplicity.

Protocol C: Relaxation Doping (For Quantitative Data)
  • Reagent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Method: Add 0.05 M Cr(acac)

    
     to the sample.
    
  • Result: Shortens

    
     of 
    
    
    
    from >20s to <2s, allowing rapid pulsing.
Part 4: Strategic Assignment Workflow

The following logic flow ensures unambiguous assignment of quaternary carbons in complex cyclopentane derivatives.

G Start Unknown Cyclopentane Derivative Step1 1. Acquire 1H NMR & HSQC Start->Step1 Decision1 Identify 'Orphan' Carbons (No HSQC correlation) Step1->Decision1 Step2 2. Run DEPTQ-135 Decision1->Step2 Suspected Cq Branch1 Signal Phase: Positive (+) Step2->Branch1 Branch2 Signal Phase: Negative (-) Step2->Branch2 Result1 CH or CH3 Branch1->Result1 Result2 Cq or CH2 Branch2->Result2 Step3 3. Cross-Ref with HSQC Result2->Step3 Final Confirmed Quaternary Carbon (Cq) Step3->Final If no proton correlation

Figure 1: Logical workflow for isolating quaternary carbon signals using DEPTQ and HSQC filtering.

Part 5: Reference Data & Substituent Effects

The following table aggregates experimental chemical shifts for quaternary carbons in key cyclopentane motifs. Use these as "anchor points" for assignments.

Table 1: Characteristic C13 Chemical Shifts (

) in Cyclopentanes
Compound ClassStructure Motif

Shift (ppm)
Notes
Unsubstituted Ring CyclopentaneN/AAll carbons are

(25.6 ppm) [1].
Gem-Dimethyl 1,1-Dimethylcyclopentane~39.0 - 41.0 Distinct downfield shift due to

-effect.
Spiro-Fusion Spiro[4.4]nonane~45.0 - 48.0 Strain-induced deshielding at the spiro junction.
Ketone Cyclopentanone218.0 - 220.0 Carbonyl carbon. Highly deshielded [2].
Tertiary Alcohol 1-Methylcyclopentanol~79.0 - 81.0 Deshielding by Oxygen (

-effect).
Ester Methyl cyclopentanecarboxylate~45.0 Quaternary if

-methylated; otherwise tertiary CH.

Key Trend: In 5-membered rings, a quaternary carbon is typically shielded by 2-4 ppm relative to the analogous 6-membered ring (cyclohexane) due to the "Cyclopentane Effect" (eclipsing interactions in the envelope conformation).

References
  • Doc Brown's Chemistry. Interpretation of the C-13 NMR spectrum of cyclopentane. Available at: [Link]

  • SpectraBase. Cyclopentanone 13C NMR Spectrum Data. Wiley Science Solutions. Available at: [Link]

  • Chemistry Steps. 13C NMR Chemical Shift Ranges and Carbonyls. Available at: [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shifts. Available at: [Link]

Comparative

Comparison Guide: Validating Purity of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane

Executive Summary 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is a sterically congested primary alkyl chloride often utilized as a scaffold in the synthesis of agrochemicals and antifungal pharmacophores. Its structural...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Butan-2-yl)-1-(chloromethyl)cyclopentane is a sterically congested primary alkyl chloride often utilized as a scaffold in the synthesis of agrochemicals and antifungal pharmacophores. Its structural uniqueness—a primary chloride tethered to a quaternary carbon—grants it resistance to standard dehydrohalogenation but introduces significant steric bulk that complicates chromatographic resolution.

This guide serves as a technical directive for validating the chemical purity of this intermediate. While GC-MS (Gas Chromatography-Mass Spectrometry) is the gold standard for impurity profiling, this document compares it against GC-FID and qNMR to provide a holistic validation strategy.

Part 1: Technical Context & Analytical Challenges

The Molecule[1][2][3]
  • Formula:

    
    
    
  • Molecular Weight: 188.74 g/mol

  • Key Feature: The quaternary C1 center prevents simple

    
    -elimination of HCl, making the molecule thermally stable relative to tertiary chlorides. However, the sec-butyl group introduces a chiral center.
    
  • Stereochemistry: The molecule possesses one stereocenter (on the butyl chain). On a standard achiral capillary column (e.g., DB-5ms), the enantiomers will co-elute as a single peak.

The Analytical Challenge
  • Synthetic Impurities: Common precursors (e.g., 1-(butan-2-yl)cyclopentan-1-ol) dehydrate easily to form alkenes (MW 152). These alkenes are volatile and elute early.

  • Injector Discrimination: High boiling point impurities (dimers) may be lost in split injection if the discrimination curve is not optimized.

  • Fragmentation Ambiguity: Primary alkyl chlorides often show weak molecular ions (

    
    ), requiring careful analysis of fragment clusters to confirm identity.
    

Part 2: Methodology Comparison

The following table contrasts the three primary validation methods. GC-MS is the recommended primary method for its balance of sensitivity and structural data.

FeatureMethod A: GC-MS (EI) Method B: GC-FIDMethod C: 1H-qNMR
Primary Role Impurity Identification (Qual/Quant) Routine Purity Checks (Quant)Absolute Purity & Structure
Sensitivity High (< 1 ppm)High (< 10 ppm)Low (> 1000 ppm usually)
Selectivity Mass spectral deconvolution allows peak purity assessment.Relies solely on retention time. Co-eluting peaks are missed.Excellent for residual solvents; poor for trace homologs.
Linearity Good (

), but requires internal standards for high precision.
Excellent (

); wide dynamic range.
N/A (Molar ratio based).
Blind Spots Thermally labile compounds may degrade in injector.Cannot identify "unknowns."Overlapping aliphatic signals (0.8–2.0 ppm).

Part 3: Recommended Experimental Protocol (GC-MS)

System Configuration[4][5]
  • Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

  • Column: DB-5ms UI (Ultra Inert) or ZB-5ms.

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25 µm.
    • Rationale: Low bleed and non-polar stationary phase prevent tailing of the polar chloride.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

Inlet Parameters (Critical)
  • Mode: Split (Ratio 50:1).

    • Why? To prevent column overload and improve peak shape for the major component.

  • Temperature: 220°C .

    • Expert Insight: Do not set to standard 280°C. Although this molecule is resistant to elimination, lower temperatures minimize the risk of thermal rearrangement of the sec-butyl group or degradation of trace impurities.

Temperature Program
  • Hold: 50°C for 2 min (Traps volatiles/solvents).

  • Ramp 1: 15°C/min to 180°C.

  • Ramp 2: 25°C/min to 300°C.

  • Hold: 300°C for 5 min (Elutes heavy dimers).

Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Range: m/z 40–400.

  • Solvent Delay: 3.5 min (Adjust based on solvent retention).

Part 4: Data Analysis & Interpretation[6]

Fragmentation Logic (EI Spectrum)

The mass spectrum of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane (


) follows specific cleavage rules.
  • Molecular Ion (

    
    ):  Expect a weak cluster at m/z 188  and 190  (3:1 ratio due to 
    
    
    
    ).
  • Base Peak Candidate:

    • Loss of

      
      :  Cleavage of the chloromethyl group is favored at the quaternary center.
      
    • 
      : Peak at m/z 139  (
      
      
      
      ).
  • Secondary Fragmentation:

    • Loss of the sec-butyl group (

      
      ) is less likely than the loss of the chloromethyl group due to steric relief.
      
    • Look for m/z 57 (

      
      ) and m/z 41  (
      
      
      
      ) arising from the alkyl chain and ring fragmentation.
Impurity Markers
Retention Time (Relative)Likely IdentityDiagnostic Ions (m/z)Origin
0.5 – 0.7 RRTCyclopentyl-alkenes152 (

), 81
Dehydration of precursor alcohol.
0.8 RRTUnreacted Precursor170 (

), 152 (

)
1-(butan-2-yl)cyclopentan-1-ol.
1.0 RRTTarget Analyte 188/190, 139 Product.
> 1.2 RRTDimers/Ethers> 250Coupling side reactions.

Part 5: Visualized Workflows

Analytical Decision Tree

This diagram outlines the logical flow for validating a batch of the target molecule.

ValidationWorkflow Start Crude Sample Received Prep Dilute to 1 mg/mL in DCM Start->Prep GCMS Run GC-MS (Split 50:1) Prep->GCMS Check Check Purity % (Area Norm) GCMS->Check HighPurity Purity > 98% Check->HighPurity Yes LowPurity Purity < 98% Check->LowPurity No Final Release Batch HighPurity->Final ID_Impurities Identify Impurities via NIST/Fragmentation LowPurity->ID_Impurities Decision1 Is Major Impurity M-H2O? ID_Impurities->Decision1 Action1 Reprocess: Drying/Acid Removal Decision1->Action1 Yes (Alcohol present) Action2 Reprocess: Distillation Decision1->Action2 No (Oligomers)

Figure 1: Decision tree for batch release based on GC-MS data.

Fragmentation Pathway

A visual representation of the mass spectral logic for the target molecule.[1]

Fragmentation M Molecular Ion (M+) m/z 188/190 (Weak) Frag1 [M - 49]+ m/z 139 (Base Peak Candidate) M->Frag1 Primary Path Frag2 C4H9+ m/z 57 (Butyl Chain) M->Frag2 Secondary Frag3 [M - 36]+ m/z 152 (Alkene) M->Frag3 Minor Path1 Loss of CH2Cl (Alpha Cleavage) Path2 Ring Fragmentation Path3 HCl Elimination (Thermal/EI)

Figure 2: Proposed EI fragmentation pathway for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • Grob, K., & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley-Interscience.

Sources

Validation

Comparative Guide: Stereochemical Assignment of 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Isomers

Executive Summary Target Molecule: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Primary Stereochemical Challenge: Assignment of the absolute configuration (R vs. S) of the exocyclic sec-butyl group attached to a quaternar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane Primary Stereochemical Challenge: Assignment of the absolute configuration (R vs. S) of the exocyclic sec-butyl group attached to a quaternary carbon (C1) in a conformationally flexible cyclopentane ring. Context: This scaffold is a critical structural motif in the synthesis of azole fungicides (e.g., Metconazole analogs) and quaternary ammonium surfactants. The biological activity of these compounds often hinges on the specific orientation of the alkyl side chain relative to the chloromethyl electrophile.

This guide compares three rigorous methodologies for stereochemical assignment: Vibrational Circular Dichroism (VCD) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Chiral NMR with Shift Reagents .

Part 1: The Stereochemical Problem

The molecule possesses a quaternary center at C1 of the cyclopentane ring. While C1 itself is achiral (assuming an unsubstituted cyclopentane ring), it is bonded to a chiral sec-butyl group.

  • Isomer A: 1-((2R)-butan-2-yl)-1-(chloromethyl)cyclopentane

  • Isomer B: 1-((2S)-butan-2-yl)-1-(chloromethyl)cyclopentane

Why is assignment difficult?

  • Lack of rigid reference: The cyclopentane ring is conformationally mobile (envelope/twist), averaging NMR signals.

  • Remote Chirality: The chiral center (C2') is separated from the ring by a rotatable bond, making NOE (Nuclear Overhauser Effect) correlations ambiguous.

  • Physical State: These intermediates are frequently oils, precluding direct X-ray analysis without derivatization.

Decision Matrix: Selecting the Right Method

DecisionMatrix Start Sample State & Purity? Solid Crystalline Solid Start->Solid Oil Oil / Liquid Start->Oil XRay Method A: SC-XRD (Gold Standard) Solid->XRay Direct PurityCheck Enantiopure or Racemic? Oil->PurityCheck Deriv Derivatization Required (e.g., Thioether formation) PurityCheck->Deriv Need Absolute Proof VCD Method B: VCD + DFT (Best for Oils) PurityCheck->VCD High ee (>90%) NMR Method C: Chiral NMR (Rapid Screening) PurityCheck->NMR Racemic/Low ee Deriv->XRay

Figure 1: Decision matrix for selecting the stereochemical assignment method based on sample physical state and purity.

Part 2: Comparative Analysis of Methodologies

Method A: Vibrational Circular Dichroism (VCD)

Status: Preferred Method for Oils VCD measures the differential absorption of left and right circularly polarized infrared light. It is sensitive to the 3D structure of the entire molecule in solution.

  • Mechanism: Compares experimental IR/VCD spectra with Density Functional Theory (DFT) calculated spectra for the (R) and (S) enantiomers.

  • Pros: Non-destructive; works directly on oils; no crystallization needed; determines absolute configuration (AC) and solution-state conformation simultaneously.

  • Cons: Requires high enantiomeric excess (ee > 90% recommended); computationally intensive.

  • Data Reliability: High (Confidence > 99% when experimental/theoretical fit is good).

Method B: Single-Crystal X-Ray Diffraction (SC-XRD)

Status: Absolute Gold Standard Direct imaging of electron density.

  • Mechanism: Anomalous dispersion of X-rays by heavy atoms (Cl in this case) allows determination of absolute structure.

  • Pros: Unambiguous; provides bond lengths/angles.

  • Cons: The target is likely an oil. Requires derivatization (e.g., displacing Cl with a heavy/crystalline group like p-bromophenol or a triazole) which consumes sample and adds synthetic steps.

  • Data Reliability: Absolute (100%).

Method C: Chiral Shift Reagent NMR

Status: Rapid Screening / ee Determination Uses lanthanide shift reagents (e.g., Eu(hfc)₃) to split signals of enantiomers.

  • Mechanism: The chiral lanthanide complexes with the chloride (weakly) or requires conversion to an alcohol.

  • Pros: Fast; cheap; excellent for measuring enantiomeric excess (ee).

  • Cons: Often fails to assign absolute configuration (R vs S) without a known standard; weak binding to primary alkyl chlorides.

  • Data Reliability: Low for AC assignment, High for ee quantification.

Summary Data Table
FeatureVCD (Vibrational Circular Dichroism)SC-XRD (X-Ray)Chiral NMR
Sample State Liquid/Oil (Solution)Solid (Single Crystal)Solution
Sample Qty 5–10 mg< 1 mg (if crystal exists)5–20 mg
Prep Time 12–24 hours (Calculation dependent)Days (Crystal growth)30 mins
Destructive? NoNoNo (but reagent contaminates)
AC Confidence High (95-99%)Absolute (100%)Low (Relative only)
Cost

$ (Instrument/Software)

(Service)
$

Part 3: Experimental Protocols

Protocol 1: Absolute Configuration via VCD

This is the recommended workflow for 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane as it avoids derivatization.

Step-by-Step Methodology:

  • Conformational Search (Computational):

    • Software: Spartan or Macromodel.

    • Force Field: MMFF94.

    • Generate all conformers within a 10 kcal/mol energy window. The flexibility of the cyclopentane ring and sec-butyl rotation will generate ~20-50 conformers.

  • Geometry Optimization (DFT):

    • Software: Gaussian 16 or ORCA.

    • Level of Theory: B3LYP/6-31G(d) or wB97X-D/def2-TZVP.

    • Optimize the geometry of the lowest energy conformers for the (R) enantiomer.

  • Frequency Calculation:

    • Calculate IR and VCD frequencies at the same level of theory.

    • Generate the Boltzmann-weighted average spectrum.

  • Experimental Acquisition:

    • Dissolve 10 mg of sample in CDCl₃ or CCl₄ (approx 0.1 M).

    • Cell: BaF₂ windows with 100 µm spacer.

    • Instrument: BioTools ChiralIR-2X or Jasco FVS-6000.

    • Scan range: 2000–900 cm⁻¹ (fingerprint region).

    • Accumulate scans (typically 2000–4000) to improve Signal-to-Noise ratio.

  • Assignment:

    • Compare the sign (+/-) of major bands in the experimental VCD spectrum with the calculated (R) spectrum.

    • If signs match: Sample is (R) .

    • If signs are opposite: Sample is (S) .

Protocol 2: Derivatization for X-Ray (If VCD fails)

Since the chloromethyl group is a good electrophile, convert it to a crystalline solid.

  • Reaction:

    • React 1-(Butan-2-yl)-1-(chloromethyl)cyclopentane (50 mg) with potassium phthalimide (1.2 eq) in DMF at 80°C for 4 hours.

    • Alternative: Reaction with 4-bromobenzenethiol and NaH in THF to install a heavy atom (Br) for better anomalous scattering.

  • Workup:

    • Dilute with water, extract with EtOAc.

    • Purify via silica flash chromatography.

  • Crystallization:

    • Dissolve the purified derivative in minimal hot ethanol or heptane/EtOAc (10:1).

    • Allow slow evaporation at room temperature.

  • Analysis:

    • Submit crystal for SC-XRD. The heavy atom (Br or the phthalimide system) will facilitate solving the structure and assigning the stereocenter at the butyl chain relative to the known derivative geometry.

Part 4: Visualization of VCD Workflow

VCDWorkflow cluster_comp Computational Phase (DFT) cluster_exp Experimental Phase Model Build (R)-Model ConfSearch Conformational Search (MMFF) Model->ConfSearch Opt DFT Optimization & VCD Calc ConfSearch->Opt CalcSpec Calculated Spectrum Opt->CalcSpec Compare Compare Sign/Intensity (Sim vs Exp) CalcSpec->Compare Sample Oil Sample FTIR FT-IR/VCD Acquisition Sample->FTIR ExpSpec Experimental Spectrum FTIR->ExpSpec ExpSpec->Compare Result Assign Absolute Configuration Compare->Result

Figure 2: The Vibrational Circular Dichroism (VCD) workflow for assigning absolute configuration of chiral oils.

References

  • Stephens, P. J., et al. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. Link

  • BioTools. (2016). Absolute Configuration by VCD: White Paper. BioTools Inc. Link

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration. Journal of Natural Products. Link

  • PubChem. 1-Butyl-2-chlorocyclopentane (Analog Structural Data). National Library of Medicine. Link

  • Spark904. Absolute configuration of complex chiral molecules via VCD. Link

Comparative

Comparative Stability of Primary vs. Secondary Alkyl Chlorides: A Guide for Synthetic Optimization

Topic: Comparative Stability of Primary vs. Secondary Alkyl Chlorides in Synthesis Content Type: Publish Comparison Guide Executive Summary In pharmaceutical synthesis, the choice between primary ( ) and secondary ( ) al...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Stability of Primary vs. Secondary Alkyl Chlorides in Synthesis Content Type: Publish Comparison Guide

Executive Summary

In pharmaceutical synthesis, the choice between primary (


) and secondary (

) alkyl chlorides is rarely arbitrary; it dictates the impurity profile, storage conditions, and reaction selectivity. While primary alkyl chlorides offer robust shelf-stability and predictable SN2 reactivity, secondary alkyl chlorides present a "stability valley"—they are sufficiently hindered to retard SN2 coupling yet electronically activated enough to suffer from competitive elimination (E2) and solvolysis (SN1) pathways. This guide provides the mechanistic grounding and experimental protocols necessary to handle these electrophiles in GMP environments.
Mechanistic Foundation: The Stability-Reactivity Paradox

The stability of alkyl chlorides is governed by the tension between steric hindrance and carbocation stability .

  • Primary Alkyl Chlorides (R-CH2-Cl):

    • Electronic: The primary carbocation is highly unstable. Consequently, SN1 (solvolysis) and E1 (thermal elimination) pathways are energetically unfavorable under standard storage conditions.

    • Steric: Minimal steric bulk allows for facile backside attack. Reactivity is dominated by SN2 mechanisms, which are highly controllable via nucleophile concentration.

  • Secondary Alkyl Chlorides (R2-CH-Cl):

    • Electronic: The secondary carbocation is accessible (hyperconjugation stabilizes the cation). This opens the door to spontaneous hydrolysis (SN1) in moist environments and racemization if the center is chiral.

    • Steric: Increased bulk at the

      
      -carbon retards SN2 attack, often requiring higher reaction temperatures. Crucially, this added heat frequently pushes the system toward E2 elimination, generating alkene impurities.
      
Visualization: Reaction Pathway Competition

The following diagram illustrates the divergence in degradation pathways.

StabilityPathways Start Alkyl Chloride (R-Cl) Primary Primary (1°) R-CH2-Cl Start->Primary Secondary Secondary (2°) R2-CH-Cl Start->Secondary Stable Stable Storage (High Barrier) Primary->Stable Ambient Conditions SN2 Clean Substitution (SN2) Primary->SN2 Nucleophile present Elimination Alkene Formation (E2 Elimination) Primary->Elimination Only with Strong Base/Heat Secondary->SN2 Slow (Steric Hindrance) Hydrolysis Hydrolysis/Racemization (SN1 Pathway) Secondary->Hydrolysis Moisture/Protic Solvent Secondary->Elimination Base or Heat (Common Side Rxn)

Figure 1: Mechanistic divergence showing the higher susceptibility of secondary alkyl chlorides to degradation pathways (Red) compared to primary analogs (Green).

Comparative Performance Data

The following data aggregates relative rates of hydrolysis (solvolysis) and substitution. Note the exponential increase in instability when moving from primary to secondary to tertiary centers.

Table 1: Relative Hydrolytic Stability (Solvolysis in 80% Ethanol)

Data normalized to Ethyl Chloride (Primary).

Alkyl Chloride TypeStructureRelative Rate of Solvolysis (SN1)Shelf-Life Risk
Primary Ethyl Chloride (CH3CH2Cl)1.0 (Baseline)Low. Stable to atmospheric moisture.
Secondary Isopropyl Chloride ((CH3)2CHCl)~2–5Moderate. Requires desiccated storage.
Tertiary t-Butyl Chloride ((CH3)3CCl)~50,000+High. Rapid hydrolysis to alcohol and HCl.

Key Insight: While secondary chlorides are only marginally less stable than primary chlorides in neutral water, their degradation is autocatalytic . The hydrolysis produces HCl, and the resulting acidity can accelerate further degradation or catalyze rearrangements in complex substrates.

Table 2: Synthetic Reactivity vs. Side Reactions (SN2 vs E2)

Conditions: Reaction with Ethoxide (Strong Base/Nucleophile) at 55°C.

SubstrateMain ProductImpurity (Alkene)Mechanism Dominance
Primary (n-Butyl Cl)Ether (Substitution)< 10%SN2 Dominant
Secondary (sec-Butyl Cl)Ether + Alkene Mix> 50% E2 Competes Heavily
Synthetic Utility & Handling Guidelines

When designing a synthesis route involving alkyl chlorides, the stability profile dictates the operational parameters.

For Primary Alkyl Chlorides[1][2][3][4][5]
  • Storage: Can often be stored at room temperature (RT) in well-sealed containers.

  • Reagents: Compatible with strong nucleophiles (e.g., NaCN, NaN3).

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) accelerate the desired SN2 reaction without triggering significant elimination.

For Secondary Alkyl Chlorides[1][3][5][6]
  • Storage: Store at 2–8°C under inert gas (Ar/N2). Moisture exclusion is critical to prevent slow hydrolysis.

  • Reagents: Avoid strong, hard bases (e.g., NaOEt, NaOH) which trigger E2 elimination. Use "soft" nucleophiles (e.g., RS-, I-, N3-) to favor substitution.

  • Finkelstein Activation: Because secondary chlorides react slowly, it is common to generate the corresponding iodide in situ using NaI in acetone (Finkelstein reaction). The iodide is a better leaving group, accelerating the reaction at lower temperatures to suppress elimination.

Experimental Protocol: Hydrolytic Stress Test

To validate the stability of a specific alkyl chloride intermediate before scaling up, use this standardized stress test adapted from ICH Q1A guidelines.

Objective: Determine the degradation rate (kobs) and impurity profile under accelerated hydrolytic conditions.

Materials:

  • Target Alkyl Chloride (100 mg)

  • Solvent System: 1:1 Acetonitrile:Water (buffered to pH 7.0 with phosphate buffer)

  • Internal Standard: Biphenyl (non-reactive)

  • HPLC or GC-MS system

Methodology:

  • Preparation: Dissolve 100 mg of Alkyl Chloride and 10 mg of Internal Standard in 10 mL of the Solvent System.

  • Incubation: Split the sample into three sealed vials.

    • Vial A: 25°C (Ambient)

    • Vial B: 40°C (Accelerated)

    • Vial C: 60°C (Stress)

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, 12h, and 24h.

  • Quench: Immediately extract aliquots into cold Hexane or DCM (to stop hydrolysis) and dry over MgSO4.

  • Analysis: Inject into GC-MS. Monitor the disappearance of the Alkyl Chloride peak relative to the Internal Standard.

  • Calculation: Plot ln([Concentration]) vs. Time. The slope represents -k_obs.

Acceptance Criteria:

  • Stable: < 5% degradation after 24h at 40°C.

  • Labile: > 5% degradation requires cold-chain storage and anhydrous reaction conditions.

Decision Framework for Synthesis

Use this logic flow to select the correct alkyl chloride and reaction conditions.

DecisionTree Start Select Alkyl Chloride for Synthesis CheckType Identify Structure Start->CheckType Primary Primary (1°) CheckType->Primary Secondary Secondary (2°) CheckType->Secondary P_Cond Standard Conditions (DMF/DMSO, Heat OK) Primary->P_Cond S_Check Is Nucleophile Basic? (e.g., OH-, OR-) Secondary->S_Check S_Elim High Risk of Elimination Change Strategy S_Check->S_Elim Yes (Strong Base) S_Sub Use Soft Nucleophile (SH-, N3-, I-) S_Check->S_Sub No (Weak Base) S_Opt Consider Finkelstein (Add NaI cat.) S_Sub->S_Opt

Figure 2: Strategic decision tree for optimizing reaction conditions based on alkyl chloride classification.

References
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Chapter 10: Aliphatic Substitution).

  • Master Organic Chemistry. (2025). Comparing the SN1 vs SN2 Reactions. [Link]

  • European Medicines Agency (EMA). (2003). ICH Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]

  • LibreTexts Chemistry. (2024). Characteristics of the SN2 Reaction. [Link]

  • Zielke, B. T. (2024).[7] Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID.[7] Heliyon, 10(24).[7] [Link][7]

Sources

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